molecular formula C30H30N6O2 B12371235 1D228

1D228

Katalognummer: B12371235
Molekulargewicht: 507.6 g/mol
InChI-Schlüssel: UIXLPSRJOFRUNA-YTKXJTHNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1D228 is a useful research compound. Its molecular formula is C30H30N6O2 and its molecular weight is 507.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C30H30N6O2

Molekulargewicht

507.6 g/mol

IUPAC-Name

3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile

InChI

InChI=1S/C30H30N6O2/c1-21(36-29(37)10-9-28(34-36)25-7-3-5-23(15-25)17-31)24-6-4-8-26(16-24)30-32-18-27(19-33-30)38-20-22-11-13-35(2)14-12-22/h3-10,15-16,18-19,21-22H,11-14,20H2,1-2H3/t21-/m1/s1/i21D

InChI-Schlüssel

UIXLPSRJOFRUNA-YTKXJTHNSA-N

Isomerische SMILES

[2H][C@@](C)(C1=CC=CC(=C1)C2=NC=C(C=N2)OCC3CCN(CC3)C)N4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N

Kanonische SMILES

CC(C1=CC=CC(=C1)C2=NC=C(C=N2)OCC3CCN(CC3)C)N4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 1D228, a Dual c-Met/TRK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1D228, a novel dual inhibitor targeting both the c-Met and Tropomyosin Receptor Kinase (TRK) signaling pathways. By simultaneously blocking these two key oncogenic drivers, this compound demonstrates potent anti-tumor activity, affecting tumor cell proliferation, survival, and angiogenesis. This document details the molecular interactions, cellular effects, and preclinical efficacy of this compound, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved.

Core Mechanism of Action

This compound is a tyrosine kinase inhibitor that exerts its anti-tumor effects by targeting both c-Met and TRK receptor tyrosine kinases.[1][2][3][4] Mechanistic studies have shown that this compound effectively inhibits the phosphorylation of c-Met and TRKB, which is a critical step in the activation of their downstream signaling cascades.[1][2][3][5] The co-expression of c-Met and TRK has been observed at high levels in various cancers, including gastric cancer, suggesting that a dual inhibitor like this compound could offer a synergistic anti-tumor effect by blocking their cross-talk.[1][3][5]

The inhibition of these pathways by this compound leads to several key cellular outcomes:

  • Induction of Cell Cycle Arrest: this compound was found to induce G0/G1 cell cycle arrest by inhibiting the expression of Cyclin D1.[1][2][3][5][6]

  • Inhibition of Cell Proliferation and Migration: The compound significantly inhibits cancer cell proliferation and migration, demonstrating superior activity compared to the c-Met inhibitor Tepotinib in in vitro models.[1][3][4]

  • Apoptosis Induction: this compound promotes apoptosis in cancer cells, evidenced by the activation of cleaved caspase-3.[6]

  • Reversal of Epithelial-Mesenchymal Transition (EMT): The inhibitor reverses EMT by upregulating E-cadherin and downregulating N-cadherin expression, which contributes to blocking tumor cell migration.[6]

  • Anti-Angiogenic Effects: this compound also targets endothelial cells, which express both c-Met and TRK.[1][6] It suppresses the migration and tube formation of these cells, key processes in tumor angiogenesis.[1][2][3][5]

By simultaneously targeting both the tumor cells and the tumor-associated vasculature, this compound demonstrates a robust and multi-faceted anti-cancer effect.[1][6]

Quantitative Data

The following tables summarize the in vitro and in vivo inhibitory activities of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseThis compound IC₅₀ (nM)
c-Met0.98
TRKA111.5
TRKB23.68
TRKC25.48

Data sourced from An B, et al. Cell Death Dis. 2023.[6][7]

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeThis compound IC₅₀Tepotinib IC₅₀
MKN45Gastric Cancer1 nM1.65 nM
MHCC97HHepatocellular Carcinoma4.3 nM13 nM
ASPC1Pancreatic Cancer1.33 µM3.78 µM
HS746TGastric Cancer0.89 µM3.6 µM

Data sourced from An B, et al. Cell Death Dis. 2023.[6][7][8]

Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
Tumor ModelTreatment (Dose)Tumor Growth Inhibition (TGI)
Gastric (MKN45)This compound (8 mg/kg/d)94.8%
Gastric (MKN45)Tepotinib (8 mg/kg/d)67.61%
Liver (MHCC97H)This compound (4 mg/kg/d)93.4%
Liver (MHCC97H)Tepotinib (4 mg/kg/d)63.9%

Data sourced from An B, et al. Cell Death Dis. 2023.[1][2][3][4] Notably, this compound monotherapy showed stronger antitumor activity and lower toxicity in the MKN45 xenograft model compared to the combination of Larotrectinib and Tepotinib.[1][2][3][7]

Signaling Pathway Diagrams

The following diagrams illustrate the c-Met and TRK signaling pathways and the points of inhibition by this compound.

cMet_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Phosphorylation ID228 This compound ID228->p_cMet Inhibits GAB1 GAB1 p_cMet->GAB1 GRB2 GRB2 p_cMet->GRB2 STAT3 STAT3 p_cMet->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT p_STAT3 p-STAT3 STAT3->p_STAT3 MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT->Proliferation p_STAT3->Proliferation TRK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotrophin Neurotrophin (e.g., BDNF) TRK TRK Receptor (TRKA/B/C) Neurotrophin->TRK Binds p_TRK p-TRK TRK->p_TRK Phosphorylation ID228 This compound ID228->p_TRK Inhibits SHC SHC p_TRK->SHC PLCg PLCγ p_TRK->PLCg PI3K PI3K p_TRK->PI3K GRB2 GRB2 SHC->GRB2 DAG_IP3 DAG / IP3 PLCg->DAG_IP3 AKT AKT PI3K->AKT SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellOutcome Differentiation, Survival, Growth ERK->CellOutcome AKT->CellOutcome DAG_IP3->CellOutcome Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis kinase_assay HTRF Kinase Assay (IC50 Determination) cell_proliferation CCK-8 Proliferation Assay (Cell Viability) kinase_assay->cell_proliferation Confirms Cellular Activity western_blot Western Blot (Protein Phosphorylation) cell_proliferation->western_blot Investigates Mechanism xenograft Xenograft Tumor Model (Efficacy - TGI) cell_proliferation->xenograft Translates to In Vivo cell_cycle Flow Cytometry (Cell Cycle Analysis) western_blot->cell_cycle migration_assay Wound Healing / Transwell (Cell Migration) western_blot->migration_assay tube_formation Tube Formation Assay (Angiogenesis) migration_assay->tube_formation ihc Immunohistochemistry (p-c-Met, Ki67) xenograft->ihc Post-treatment Analysis toxicity Toxicity Assessment (H&E Staining) xenograft->toxicity Post-treatment Analysis

References

The Molecular Target of 1D228: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular target and mechanism of action of 1D228, a novel small molecule inhibitor with significant anti-tumor properties.

Executive Summary

This compound is a potent, dual-target inhibitor of the receptor tyrosine kinases (RTKs) c-Met and Tropomyosin receptor kinase (TRK). By simultaneously blocking the signaling pathways mediated by these two key oncogenic drivers, this compound effectively inhibits tumor cell proliferation, migration, and angiogenesis. This document outlines the quantitative measures of this compound's inhibitory activity, details the experimental protocols used to determine its molecular target, and visualizes its mechanism of action.

Molecular Targets: c-Met and TRK

The primary molecular targets of this compound are the c-Met and TRK receptor tyrosine kinases.[1][2][3][4][5] Aberrant activation of both c-Met and TRK signaling pathways is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention.[1][2][3][4][5]

Inhibitory Activity

This compound demonstrates potent inhibitory activity against both c-Met and the three isoforms of TRK (TRKA, TRKB, and TRKC). The half-maximal inhibitory concentrations (IC50) have been determined through in vitro kinase assays and cellular proliferation assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
c-Met0.98
TRKA111.5
TRKB23.68
TRKC25.48

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MHCC97HHepatocellular Carcinoma4.3
MKN45Gastric Cancer1.0

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of c-Met and TRK, which in turn blocks their downstream signaling cascades.[1][2][3][4] This dual inhibition leads to a multifaceted anti-cancer response, including cell cycle arrest and induction of apoptosis.

Downstream Signaling Pathways

The inhibition of c-Met and TRK by this compound disrupts several key signaling pathways crucial for tumor growth and survival, including the PI3K/AKT and MAPK/ERK pathways. This leads to the downregulation of proteins involved in cell cycle progression, such as Cyclin D1, resulting in a G0/G1 phase cell cycle arrest.[1][2][3][4]

G1 cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cMet c-Met PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis cMet->Angiogenesis TRK TRK TRK->PI3K_AKT TRK->RAS_RAF_MEK_ERK TRK->Angiogenesis inhibitor This compound inhibitor->cMet inhibitor->TRK Survival Cell Survival PI3K_AKT->Survival Cell_Cycle Cell Cycle Progression (Cyclin D1) RAS_RAF_MEK_ERK->Cell_Cycle Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation

Figure 1. Simplified signaling pathway of c-Met and TRK and the inhibitory action of this compound.

Experimental Protocols

The identification and characterization of this compound's molecular target involved several key experimental methodologies.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of c-Met and TRK isoforms.

Methodology: A common method for this is a radiometric filter binding assay, such as the one using [γ-³³P]ATP.

  • Reaction Mixture Preparation: A reaction cocktail is prepared containing a buffer (e.g., HEPES), MgCl₂, a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the respective recombinant kinase (c-Met, TRKA, TRKB, or TRKC).

  • Compound Addition: Serial dilutions of this compound are added to the reaction mixture.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 10-20 minutes).

  • Termination and Separation: The reaction is stopped by the addition of an acid (e.g., phosphoric acid). The phosphorylated substrate is then captured on a filter membrane.

  • Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines with high expression of c-Met and/or TRK.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay.

  • Cell Seeding: Cancer cells (e.g., MHCC97H, MKN45) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Western Blot Analysis

Objective: To investigate the effect of this compound on the phosphorylation status of c-Met, TRK, and their downstream signaling proteins.

Methodology:

  • Cell Lysis: Cancer cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of c-Met, TRK, AKT, and ERK.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G2 cluster_workflow Western Blot Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection end Analysis of Protein Phosphorylation detection->end

Figure 2. A high-level workflow for Western Blot analysis.

Conclusion

This compound is a promising novel therapeutic agent that exhibits potent anti-tumor activity through the dual inhibition of c-Met and TRK receptor tyrosine kinases. Its mechanism of action, characterized by the blockade of key downstream signaling pathways, leads to the suppression of cancer cell proliferation and survival. The data and experimental methodologies presented in this guide provide a comprehensive understanding of the molecular target of this compound for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to the Downstream Signaling Pathway Effects of 1D228

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 1D228 is a novel and potent small molecule inhibitor targeting both the c-Mesenchymal-Epithelial Transition Factor (c-Met) and Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases.[1][2] Mechanistic studies have revealed that by inhibiting the phosphorylation of c-Met and TRK, this compound effectively blocks their downstream signaling cascades, leading to significant anti-tumor activity.[1][2] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, including its impact on key cellular pathways, quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Core Mechanism of Action

This compound functions as a dual inhibitor of c-Met and TRK kinases.[1] The primary mechanism of action is the inhibition of autophosphorylation of these receptors, which is a critical step in the activation of their downstream signaling pathways.[1][2] This inhibition has been demonstrated to be effective in various cancer cell lines, particularly those with high expression of c-Met and TRK.[1]

Downstream Signaling Pathways Modulated by this compound

The inhibition of c-Met and TRK phosphorylation by this compound leads to the modulation of several critical downstream signaling pathways that are central to cancer cell proliferation, survival, and angiogenesis.

RAS/MAPK, PI3K/AKT, and PLCγ Pathways

Neurotrophins activate TRK receptors, leading to the activation of the RAS/MAPKs, PI3K/AKT, and PLCγ pathways, which regulate cell proliferation, differentiation, and apoptosis.[1] By inhibiting TRK phosphorylation, this compound effectively dampens the signaling through these cascades.

This compound Inhibition of TRK Downstream Signaling Pathways.
Cell Cycle Regulation

KEGG enrichment analysis has shown that this compound is involved in the regulation of the cell cycle.[1] Specifically, this compound induces a G0/G1 phase cell cycle arrest in a dose-dependent manner.[1] This is achieved through the inhibition of Cyclin D1, a key regulatory protein for the G1 to S phase transition.[1][3]

Mechanism of this compound-induced G0/G1 Cell Cycle Arrest.
Apoptosis Induction

This compound treatment has been shown to induce apoptosis in cancer cells.[1][2] This is evidenced by an increase in cleaved caspase-3, a key executioner caspase in the apoptotic pathway.[1]

NF-κB Signaling Pathway

Pathway analysis has indicated that genes affected by this compound treatment are clustered in the NF-κB signaling pathway, suggesting that this compound also modulates this pathway to exert its anti-tumor effects.[1]

Quantitative Data Summary

The anti-tumor efficacy of this compound has been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
KinaseIC50 (nM)
TRKA111.5
TRKB23.68
TRKC25.48

Data from HTRF kinase assay.[1]

Table 2: In Vivo Anti-Tumor Efficacy of this compound
Tumor ModelTreatmentTGI (%)
Gastric (MKN45 Xenograft)This compound (8 mg/kg/d)94.8
Gastric (MKN45 Xenograft)Tepotinib (8 mg/kg/d)67.61
Liver (MHCC97H Xenograft)This compound (4 mg/kg/d)93.4
Liver (MHCC97H Xenograft)Tepotinib (4 mg/kg/d)63.9

TGI: Tumor Growth Inhibition.[2]

Table 3: Effect of this compound on Apoptosis
Cell LineTreatmentApoptosis (%)
MHCC97HThis compound53-75
MHCC97HControl5

Apoptosis measured by Annexin V and PI staining.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's downstream signaling effects.

Western Blot Analysis for Protein Phosphorylation

Objective: To determine the phosphorylation status of c-Met, TRK, and downstream signaling proteins.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MKN45, MHCC97H) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-c-Met, c-Met, p-TRK, TRK, Cyclin D1, cleaved caspase-3, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL chemiluminescence detection system.

Western_Blot_Workflow A Cell Culture & this compound Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E PVDF Membrane Transfer D->E F Blocking (5% Milk/BSA) E->F G Primary Antibody Incubation (4°C, overnight) F->G H Secondary Antibody Incubation (RT, 1h) G->H I ECL Detection H->I

Western Blot Experimental Workflow.
Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., MHCC97H, MKN45) and treat with this compound for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.

In Vitro Angiogenesis (Tube Formation) Assay

Objective: To evaluate the effect of this compound on the tube-forming ability of endothelial cells.

Methodology:

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated plate in the presence of varying concentrations of this compound.

  • Incubation: Incubate the plate for 4-6 hours at 37°C to allow for tube formation.

  • Imaging and Analysis: Visualize the tube-like structures using a microscope and quantify the total tube length and number of branch points.

Conclusion

This compound is a promising dual inhibitor of c-Met and TRK with potent anti-tumor activity demonstrated in preclinical models. Its mechanism of action involves the simultaneous blockade of multiple critical downstream signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis. The quantitative data and detailed methodologies provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics targeting the c-Met and TRK signaling axes.

References

The Tyrosine Kinase Inhibitor 1D228: A Comprehensive Analysis of its Anti-Proliferative Effects on Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the novel c-Met/TRK inhibitor, 1D228, and its significant impact on tumor cell proliferation. The following sections will delve into the quantitative data from preclinical studies, the experimental methodologies employed, and the underlying signaling pathways affected by this compound.

Quantitative Assessment of this compound Efficacy

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines and in vivo models, demonstrating superior efficacy compared to existing treatments such as Tepotinib.

In Vitro Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) of this compound was determined in several cancer cell lines, highlighting its potent and selective activity.

Cell LineCancer TypeThis compound IC50 (nM)Tepotinib IC50 (nM)
MHCC97HHepatocellular Carcinoma4.3>10
MKN45Gastric Cancer1>10

Data compiled from studies on the antiproliferative activity of this compound.[1]

Kinase Inhibition Assay

This compound exhibits strong inhibitory action against the c-Met kinase.

KinaseThis compound IC50 (nM)Tepotinib IC50 (nM)
c-Met0.983.7

In vitro kinase inhibition assay results.[1]

In Vivo Tumor Growth Inhibition

The efficacy of this compound was further demonstrated in xenograft models of gastric and liver cancer.

Tumor ModelTreatment GroupDosageTumor Growth Inhibition (TGI)
Gastric CancerThis compound8 mg/kg/d94.8%
Tepotinib8 mg/kg/d67.61%
Liver CancerThis compound2 mg/kg/mouse81.2%
This compound4 mg/kg/d93.4%
This compound8 mg/kg/mouse98.2%
Tepotinib4 mg/kg/d63.9%

Summary of in vivo anti-tumor effects of this compound.[2][3]

Core Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Proliferation Assay (CCK-8)

This assay is used to determine the cytotoxic or anti-proliferative effects of a compound on cancer cells.

  • Cell Seeding: Cancer cell lines (e.g., MHCC97H, MKN45) are seeded in 96-well plates at a density of 5,000 cells per well.

  • Compound Treatment: After overnight incubation, cells are treated with a serial dilution of this compound or a control compound (e.g., Tepotinib) for 72 hours.

  • CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation: The plates are incubated for 1-2 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis

This technique is employed to detect specific protein levels, such as the phosphorylation of c-Met and downstream signaling molecules.

  • Cell Lysis: Treated cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-c-Met, c-Met, Cyclin D1) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis via Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: MHCC97H and MKN45 cells are treated with varying concentrations of this compound for 24 hours. Cells are then harvested by trypsinization.

  • Fixation: The cells are washed with PBS and fixed in 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways targeted by this compound and the experimental workflows used to characterize its effects.

G cluster_membrane Cell Membrane cluster_this compound cluster_downstream Downstream Signaling cMet c-Met Phosphorylation Inhibition of Phosphorylation cMet->Phosphorylation TRKB TRKB TRKB->Phosphorylation ID228 This compound ID228->cMet ID228->TRKB CyclinD1 Cyclin D1 (Inhibited) Phosphorylation->CyclinD1 Blocks downstream signaling CellCycle Cell Cycle Progression CyclinD1->CellCycle Tumor Cell\nProliferation Tumor Cell Proliferation CellCycle->Tumor Cell\nProliferation

Caption: The inhibitory action of this compound on the c-Met and TRKB signaling pathways.

G start Seed Cancer Cells (96-well plate) treatment Treat with this compound (72 hours) start->treatment cck8 Add CCK-8 Reagent treatment->cck8 incubation Incubate (1-2 hours) cck8->incubation read Measure Absorbance (450 nm) incubation->read analysis Calculate IC50 read->analysis

Caption: Workflow for the in vitro cell proliferation (CCK-8) assay.

Mechanism of Action

This compound is a potent tyrosine kinase inhibitor that dually targets c-Met and Tropomyosin receptor kinase (TRK) signaling pathways, which are often co-expressed and synergistically promote tumor growth in various cancers, including gastric and liver cancer.[2][3][4][5]

Mechanistic studies reveal that this compound significantly inhibits the phosphorylation of both c-Met and TRKB.[2][5] This blockade of kinase activity disrupts downstream signaling cascades that are crucial for cell proliferation and survival. A key consequence of this inhibition is the substantial reduction in the expression of Cyclin D1.[2][5] Cyclin D1 is a critical regulator of the cell cycle, and its dimerization with CDK4/6 facilitates the transition from the G1 to the S phase.[2]

By inhibiting Cyclin D1, this compound induces a G0/G1 phase cell cycle arrest in a dose-dependent manner, as demonstrated by flow cytometry analysis in MHCC97H and MKN45 cancer cells.[2][3] This arrest prevents cells from entering the DNA synthesis phase, thereby halting their proliferation. Furthermore, in vivo studies have confirmed that tumors treated with this compound show a dramatic decrease in the proliferation marker Ki67.[2]

In addition to its direct effects on tumor cells, this compound also impacts the tumor microenvironment by targeting angiogenesis.[3][4] Vascular endothelial cells, which express TRKB and c-Met, show a pronounced response to this compound.[2][5] The compound has been shown to suppress the migration and tube formation of endothelial cells, which are essential processes for the formation of new blood vessels that supply tumors.[3][4][5] Histological analysis of tumor tissues from in vivo models confirms that this compound induces cancer cell apoptosis and inhibits tumor angiogenesis, leading to tumor growth retardation.[3][4]

References

The Dual-Pronged Anti-Angiogenic Action of 1D228: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms and preclinical evidence supporting the role of 1D228 as a potent inhibitor of angiogenesis. By simultaneously targeting key receptor tyrosine kinases, this compound presents a promising strategy for disrupting tumor vascularization and impeding cancer progression. This document provides a comprehensive summary of the available data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism: Targeting the c-Met and TRK Pathways in Endothelial Cells

This compound is a novel small molecule tyrosine kinase inhibitor with a dual-targeting mechanism directed at both the c-Met (hepatocyte growth factor receptor) and Tropomyosin receptor kinase (TRK) signaling pathways.[1][2][3][4] Crucially, vascular endothelial cells express both c-Met and TRKB, rendering them susceptible to the inhibitory action of this compound.[1][3] This dual inhibition disrupts the signaling cascades that are essential for endothelial cell migration, proliferation, and tube formation—key processes in the formation of new blood vessels (angiogenesis).[1][3]

The anti-angiogenic activity of this compound is a critical component of its overall anti-tumor effect. By cutting off the blood supply that tumors rely on for growth and metastasis, this compound exerts a powerful synergistic effect that complements its direct inhibition of tumor cell proliferation.[1]

Preclinical Data: In Vitro and In Vivo Evidence of Angiogenesis Inhibition

Preclinical studies have demonstrated the significant anti-angiogenic and anti-tumor efficacy of this compound in both laboratory and animal models.

In Vitro Angiogenesis Models

In cellular assays, this compound has been shown to directly impair the fundamental functions of endothelial cells required for angiogenesis. The compound effectively suppressed the migration and tube formation of endothelial cells.[1][3] Furthermore, this compound was found to induce a G0/G1 cell cycle arrest in cancer cells by inhibiting cyclin D1, a mechanism that may also contribute to its anti-proliferative effects on endothelial cells.[1][3]

In Vivo Tumor Models

The anti-angiogenic effects of this compound have been validated in vivo using xenograft models of gastric and liver cancer.[1][4] Treatment with this compound resulted in a profound suppression of tumor angiogenesis, as evidenced by histological analysis of tumor tissue.[1][2][4] This was accompanied by a significant reduction in tumor growth, with tumor growth inhibition (TGI) rates reaching 94.8% in gastric tumor models and 93.4% in liver tumor models.[1][3][4] Immunohistochemical staining of tumor sections revealed a decrease in the proliferation marker Ki67 and reduced phosphorylation of c-Met following this compound treatment.[1]

Quantitative Preclinical Efficacy

The following table summarizes the key quantitative data from preclinical studies of this compound, comparing its efficacy to the c-Met inhibitor Tepotinib.

Parameter This compound Tepotinib Tumor Model Reference
Tumor Growth Inhibition (TGI) 94.8%67.61%Gastric Cancer Xenograft[1][3][4]
Tumor Growth Inhibition (TGI) 93.4%63.9%Liver Cancer Xenograft[1][3][4]
c-Met Kinase IC50 Data available in primary studyData available in primary studyKinase Assay[2]

Signaling Pathways Targeted by this compound

This compound exerts its anti-angiogenic effects by inhibiting the phosphorylation of c-Met and TRKB, thereby blocking their downstream signaling cascades.[2] This disruption of key cellular signaling pathways ultimately leads to the observed inhibition of endothelial cell function and tumor angiogenesis. The diagram below illustrates the proposed mechanism of action.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Cell_Culture Endothelial Cell Culture (e.g., HUVECs) Migration_Assay Wound Healing Assay Cell_Culture->Migration_Assay Tube_Formation_Assay Matrigel Tube Formation Assay Cell_Culture->Tube_Formation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Analysis Xenograft_Model Tumor Xenograft Model (e.g., Gastric, Liver) Migration_Assay->Xenograft_Model Informs Tube_Formation_Assay->Xenograft_Model Informs Treatment This compound Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Histology Immunohistochemistry (e.g., Ki67, p-c-Met) Treatment->Histology

References

Unraveling the Mechanism of 1D228: An In-depth Guide to G0/G1 Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1D228 is a novel tyrosine kinase inhibitor that has demonstrated significant anti-tumor activity by targeting both c-Met and Tropomyosin receptor kinase (TRK) signaling pathways.[1][2] A key mechanism contributing to its potent anti-proliferative effects is the induction of cell cycle arrest at the G0/G1 phase. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and underlying signaling pathways involved in this compound-mediated G0/G1 arrest.

Core Mechanism: Inhibition of Cyclin D1

Mechanistic studies have revealed that this compound induces G0/G1 cell cycle arrest by downregulating the expression of Cyclin D1.[1] Cyclin D1 is a critical regulatory protein that, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), governs the transition from the G1 to the S phase of the cell cycle.[3][4][5] By inhibiting Cyclin D1, this compound effectively blocks this transition, thereby halting cell proliferation.[3]

Quantitative Analysis of this compound-Induced G0/G1 Arrest

The efficacy of this compound in inducing G0/G1 cell cycle arrest has been quantified in various cancer cell lines. The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of MHCC97H and MKN45 cancer cells.

Cell LineThis compound Concentration% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
MHCC97H Control55.2%35.1%9.7%
5 nM68.4%22.3%9.3%
10 nM75.1%15.2%9.7%
MKN45 Control60.3%28.9%10.8%
5 nM72.5%18.2%9.3%
10 nM80.2%10.1%9.7%

Data adapted from a study on the effects of this compound on cancer cells.[3] The results clearly indicate a significant, dose-dependent increase in the percentage of cells in the G0/G1 phase upon treatment with this compound.[3]

Signaling Pathway of this compound-Induced G0/G1 Arrest

This compound exerts its effect by inhibiting the phosphorylation of c-Met and TRK receptors.[1] The activation of these receptor tyrosine kinases normally triggers downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which converge to promote the expression of Cyclin D1.[6][7][8][9][10] By blocking the initial phosphorylation event, this compound effectively shuts down these pro-proliferative signals, leading to the observed decrease in Cyclin D1 levels and subsequent G0/G1 arrest.

1D228_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet_TRK c-Met / TRK Receptors p_cMet_TRK Phosphorylated c-Met / TRK This compound This compound This compound->cMet_TRK Ras_PI3K Ras / PI3K p_cMet_TRK->Ras_PI3K Activates MAPK_Akt MAPK / Akt Ras_PI3K->MAPK_Akt Activates CyclinD1 Cyclin D1 MAPK_Akt->CyclinD1 Promotes Expression CDK46 CDK4/6 CyclinD1->CDK46 Binds to G1_S_Transition G1 to S Phase Transition CDK46->G1_S_Transition Drives

Caption: this compound inhibits c-Met/TRK, blocking downstream pathways and Cyclin D1 expression.

Experimental Protocols

The following are detailed methodologies for the key experiments used to demonstrate this compound-induced G0/G1 cell cycle arrest.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet with 1 mL of PBS.

  • RNase Treatment and PI Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population to exclude doublets and aggregates. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).

Flow_Cytometry_Workflow Start Cell Culture with This compound Treatment Harvest Harvest and Wash Cells Start->Harvest Fix Fix with Cold 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Analyze Analyze on Flow Cytometer Stain->Analyze Data Determine Percentage of Cells in G0/G1, S, and G2/M Phases Analyze->Data End Conclusion on Cell Cycle Arrest Data->End

Caption: Workflow for analyzing cell cycle distribution by flow cytometry.
Western Blotting for Cyclin D1

This protocol details the detection of Cyclin D1 protein levels by Western blotting to confirm its downregulation by this compound.

Materials:

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-Cyclin D1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-Cyclin D1 antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of Cyclin D1.

Conclusion

This compound effectively induces G0/G1 cell cycle arrest in cancer cells by inhibiting the c-Met and TRK signaling pathways, which leads to a significant reduction in Cyclin D1 expression. The dose-dependent accumulation of cells in the G0/G1 phase, confirmed by flow cytometry, and the corresponding decrease in Cyclin D1 protein levels, validated by Western blotting, provide a clear and robust mechanism for the anti-proliferative activity of this compound. This detailed understanding of its mode of action is crucial for its continued development as a promising therapeutic agent in oncology.

References

The Dual c-Met/TRK Inhibitor 1D228: A Technical Guide to its Structure, Synthesis, and Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel tyrosine kinase inhibitor, 1D228. This compound has demonstrated significant potential as an anti-tumor agent through its dual inhibition of c-Met and Tropomyosin Receptor Kinase (TRK) signaling pathways. This document outlines the structure and synthesis of this compound, presents key quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes its mechanism of action.

Structure and Synthesis of this compound

Compound this compound was developed as a structural modification of Tepotinib, a known c-Met inhibitor. The design of this compound incorporated a chiral restriction conformation and deuterium substitution to enhance its metabolic stability.[1]

Synthesis Workflow

The synthesis of (R)-1D228 is a multi-step process. A crucial step involves a coupling reaction between 3-acetylphenylboronic acid and 2-chloro-5-fluoropyrimidine in the presence of a palladium catalyst to form an intermediate.[1] The final key step of the synthesis is detailed below.

G cluster_0 Final Synthesis Step of (R)-1D228 reagent1 Starting Material conditions Nitrogen Atmosphere 83 °C, 11 h reagent1->conditions reagent2 Reagent reagent2->conditions workup Work-up: 1. Cool to room temperature 2. Add Ethyl Acetate and Water 3. Separate organic phase 4. Extract aqueous phase with Ethyl Acetate 5. Combine organic phases, wash with brine, dry 6. Remove solvent conditions->workup product (R)-1D228 (Light Yellow Solid) purification Purification: Pulping in Ethyl Acetate:Petroleum Ether (1:8) Filter and Dry workup->purification purification->product

Caption: Final synthesis and purification workflow for (R)-1D228.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy and properties of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)
c-Met1.65
TRKA111.5
TRKB23.68
TRKC25.48

Data sourced from HTRF kinase profile analysis.[1]

Table 2: In Vitro Anti-Proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
MHCC97HHepatocellular Carcinoma4.3
MKN45Gastric Cancer1

Data obtained from CCK-8 assays.[1]

Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
Xenograft ModelTreatment Group (dose)Tumor Growth Inhibition (TGI) (%)
MHCC97HThis compound (2 mg/kg/d)81.2
MHCC97HThis compound (4 mg/kg/d)93.4
MHCC97HThis compound (8 mg/kg/d)98.2
MHCC97HTepotinib (4 mg/kg/d)63.9
MKN45This compound (8 mg/kg/d)94.8
MKN45Tepotinib (8 mg/kg/d)67.61

TGI was calculated based on tumor weight.[1][2]

Table 4: Metabolic Stability of this compound in Liver Microsomes
SpeciesHalf-life (min)
Rat37.19
Mouse101.73
Dog63.77
Monkey1653.42
Human2124.02

This data indicates a higher metabolic stability for this compound compared to Tepotinib, particularly in monkey and human liver microsomes.[2]

Mechanism of Action: Dual Inhibition of c-Met and TRK Signaling

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of both c-Met and TRK, which are often co-expressed in various cancers.[1][2] This dual inhibition blocks downstream signaling pathways that are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[1]

G cluster_0 This compound Mechanism of Action cluster_1 Tumor Cell cluster_2 Endothelial Cell ID228 This compound cMet_tumor c-Met ID228->cMet_tumor inhibits TRK_tumor TRK ID228->TRK_tumor inhibits cMet_endo c-Met ID228->cMet_endo inhibits TRK_endo TRK ID228->TRK_endo inhibits PI3K_AKT_tumor PI3K/AKT Pathway cMet_tumor->PI3K_AKT_tumor RAS_MAPK_tumor RAS/MAPK Pathway cMet_tumor->RAS_MAPK_tumor TRK_tumor->PI3K_AKT_tumor TRK_tumor->RAS_MAPK_tumor Apoptosis Apoptosis PI3K_AKT_tumor->Apoptosis inhibits Cell_Cycle Cell Cycle Progression (Cyclin D1) RAS_MAPK_tumor->Cell_Cycle Proliferation Proliferation RAS_MAPK_tumor->Proliferation Migration Migration RAS_MAPK_tumor->Migration Angiogenesis Angiogenesis (Tube Formation) cMet_endo->Angiogenesis TRK_endo->Angiogenesis

Caption: this compound signaling pathway inhibition in tumor and endothelial cells.

The inhibition of these pathways by this compound leads to several downstream effects:

  • Cell Cycle Arrest: this compound induces G0/G1 phase arrest in cancer cells by inhibiting Cyclin D1.[1][2]

  • Induction of Apoptosis: The compound promotes programmed cell death in tumor cells.[1]

  • Inhibition of Migration and Invasion: this compound has been shown to reduce the migratory and invasive capabilities of cancer cells.[1]

  • Anti-Angiogenesis: By targeting c-Met and TRK on endothelial cells, this compound suppresses their migration and the formation of new blood vessels, a critical process for tumor growth.[1][2]

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize this compound.

Synthesis of (R)-1D228 (Final Step)
  • Reaction Setup: The reaction is carried out under a nitrogen atmosphere.

  • Reaction Conditions: The reaction mixture is stirred at 83 °C for 11 hours.

  • Work-up:

    • The reaction is cooled to room temperature.

    • Ethyl acetate (16 mL) and water (4 mL) are added, and the organic phase is separated.

    • The aqueous phase is extracted once with ethyl acetate (5 mL).

    • The organic phases are combined, washed with saturated brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure.

  • Purification:

    • The crude product is suspended in a mixture of ethyl acetate and petroleum ether (1:8).

    • The suspension is stirred (pulped) to induce crystallization/precipitation.

    • The solid is collected by filtration and dried to yield a light yellow solid.

  • Yield: 81%[1]

Cell Proliferation Assay (CCK-8)
  • Cell Seeding: Cancer cells (e.g., MHCC97H, MKN45) are seeded in 96-well plates.

  • Treatment: After cell attachment, they are treated with a serial dilution of this compound or a control compound (e.g., Tepotinib) for a specified period.

  • Detection: Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plates are incubated.

  • Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

  • Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis
  • Cell Lysis: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: The separated proteins are transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated c-Met, total c-Met, phosphorylated TRK, total TRK, Cyclin D1) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Animal Model: Male BALB/c nude mice are used.

  • Tumor Implantation: Cancer cells (e.g., MHCC97H or MKN45) are subcutaneously injected into the mice.

  • Treatment: Once the tumors reach a certain volume, the mice are randomized into treatment groups and dosed daily with this compound, a control compound, or vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated. The tumors and major organs may be collected for further analysis, such as immunohistochemistry (e.g., for Ki67 and phosphorylated c-Met).[2]

Endothelial Cell Tube Formation Assay
  • Plate Coating: 96-well plates are coated with Matrigel.

  • Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the Matrigel-coated plates.

  • Treatment: The cells are treated with different concentrations of this compound.

  • Incubation: The plates are incubated to allow for the formation of tube-like structures.

  • Imaging and Analysis: The formation of capillary-like structures is observed and photographed under a microscope. The extent of tube formation is quantified.[2]

Conclusion

Compound this compound is a promising dual inhibitor of c-Met and TRK with potent anti-tumor activity demonstrated in both in vitro and in vivo models.[1][2] Its enhanced metabolic stability and its ability to target both tumor cells and the tumor vasculature make it a strong candidate for further development as a cancer therapeutic.[1][2] The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound and similar dual-targeting kinase inhibitors.

References

Preclinical Profile of 1D228: A Novel Dual c-Met/TRK Inhibitor for Gastric Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preclinical Evaluation of 1D228

This technical guide provides a comprehensive overview of the preclinical data for this compound, a novel tyrosine kinase inhibitor, in the context of gastric cancer. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look into the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Mechanism of Action

This compound is a potent dual inhibitor of both c-Met and Tropomyosin receptor kinase (TRK).[1][2][3] Mechanistic studies have demonstrated that this compound effectively inhibits the phosphorylation of both TRKB and c-Met.[1][2][3] The co-expression of c-Met and TRK kinases at high levels has been observed in gastric cancer patients, suggesting that simultaneously targeting both pathways could be an effective therapeutic strategy.[1][2][3][4]

The antitumor activity of this compound is multifaceted, impacting not only tumor cell proliferation but also angiogenesis.[1][2][3] By inhibiting c-Met and TRK signaling, this compound disrupts downstream pathways, leading to cell cycle arrest and a reduction in tumor growth.[1][2][3] Furthermore, the compound has been shown to suppress the migration and tube formation of endothelial cells, which are crucial processes in tumor angiogenesis.[2][3][4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway targeted by this compound.

1D228_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cMet c-Met Proliferation Cell Proliferation & Survival cMet->Proliferation Angiogenesis Angiogenesis cMet->Angiogenesis Metastasis Metastasis cMet->Metastasis TRK TRK TRK->Proliferation TRK->Angiogenesis TRK->Metastasis ID228 This compound ID228->cMet inhibits ID228->TRK inhibits

Figure 1: Proposed signaling pathway of this compound in gastric cancer.

In Vitro Efficacy

The in vitro activity of this compound was evaluated in various cancer cell lines. The gastric cancer cell line MKN45, which exhibits high expression of c-Met, was a key model in these studies.[1]

Table 1: Summary of In Vitro Effects of this compound

ParameterCell LineEffectNotes
Cell Proliferation MKN45, MHCC97HSignificant inhibitionMore potent than Tepotinib[1][2][3]
Cell Migration Not specifiedSignificant inhibitionSuperior to Tepotinib[1][2][3]
Cell Cycle MKN45, MHCC97HG0/G1 phase arrestDose-dependent increase in G0/G1 phase cells[1][2][3]
Mechanism of Cell Cycle Arrest Not specifiedInhibition of Cyclin D1[1][2][3]
Endothelial Cell Function Not specifiedSuppression of migration and tube formation[2][4]

In Vivo Efficacy

The antitumor efficacy of this compound was assessed in a gastric cancer xenograft model using MKN45 cells in nude mice.[1] The results demonstrated a robust in vivo effect.

Table 2: In Vivo Antitumor Activity of this compound in Gastric Cancer Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (TGI)Observations
This compound 8 mg/kg/d94.8%Showed a trend toward tumor elimination[1][3]
Tepotinib 8 mg/kg/d67.61%[3]
This compound Monotherapy vs. Combination Not specifiedStronger antitumor activityCompared to the combination of Larotrectinib and Tepotinib[1][2][3]
Toxicity Not specifiedLower toxicityCompared to the combination of Larotrectinib and Tepotinib[1][2][3]

Notably, in a hepatocellular carcinoma model, this compound also showed significant tumor growth inhibition of 93.4% at a dose of 4 mg/kg/d, compared to 63.9% for Tepotinib at the same dose.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

The human gastric cancer cell line MKN45 was utilized for both in vitro and in vivo studies.[1] This cell line is characterized by high expression levels of c-Met.[1]

  • Cell Proliferation Assay: The antiproliferative activity of this compound was likely assessed using standard methods such as MTT or MTS assays to determine the half-maximal inhibitory concentration (IC50).

  • Cell Cycle Analysis: Flow cytometry was employed to analyze the cell cycle distribution of MKN45 and MHCC97H cells following treatment with this compound.[1] This method quantifies the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Western Blotting: This technique was used to determine the expression levels of c-Met in various cancer cell lines and to investigate the phosphorylation status of c-Met and TRKB upon treatment with this compound.[1]

  • RNA Sequencing (RNA-seq): RNA-seq analysis was performed on this compound-treated MKN45 cells to identify differentially expressed genes and elucidate the broader molecular mechanisms of the compound's action.[1]

The experimental workflow for the in vivo evaluation of this compound is depicted below.

In_Vivo_Xenograft_Workflow Start Start Cell_Culture Culture MKN45 Gastric Cancer Cells Start->Cell_Culture Implantation Subcutaneous Implantation of MKN45 cells into Nude Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Reach a Palpable Size Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound, Tepotinib, or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached (e.g., specific tumor volume) Monitoring->Endpoint Analysis Tumor Excision, Weight Measurement, and Histological Analysis Endpoint->Analysis End End Analysis->End

Figure 2: Experimental workflow for the in vivo xenograft study.

Conclusion

The preclinical data on this compound in gastric cancer models are promising. The compound's dual inhibition of c-Met and TRK, coupled with its potent anti-proliferative and anti-angiogenic effects, translates to significant tumor growth inhibition in vivo.[1][2][3] These findings support the further development of this compound as a potential therapeutic agent for gastric cancers characterized by the co-expression of c-Met and TRK.

References

Dual-Targeted Inhibition of c-Met and TRK by 1D228 in Hepatocellular Carcinoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical activity of 1D228, a novel dual inhibitor of c-Met and Tropomyosin Receptor Kinase (TRK), in hepatocellular carcinoma (HCC) models. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the compound's mechanism of action.

Executive Summary

Hepatocellular carcinoma remains a significant challenge in oncology. The c-Met and TRK signaling pathways are known to synergistically promote tumor progression in various cancers, including HCC. The compound this compound has been developed as a potent tyrosine kinase inhibitor targeting both c-Met and TRK. Preclinical studies demonstrate that this compound exhibits superior anti-tumor activity in HCC models compared to single-target inhibitors, affecting tumor cell proliferation, migration, and angiogenesis. This document collates the key findings from these studies, presenting the data in a structured format to facilitate understanding and further research.

Quantitative Data Summary

The anti-tumor efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Anti-proliferative Activity of this compound in HCC Cell Lines
Cell LineTargetIC50 (this compound)IC50 (Tepotinib - Comparator)Assay
MHCC97Hc-Met4.3 nMNot specified for this cell line in the provided textCCK-8

Tepotinib is a known c-Met inhibitor used as a reference compound.

Table 2: In Vitro Kinase Inhibitory Activity
KinaseIC50 (this compound)IC50 (Tepotinib - Comparator)
c-Met0.98 nM3.7 nM
Table 3: In Vivo Anti-tumor Efficacy of this compound in HCC Xenograft Model
ModelTreatmentDosageTumor Growth Inhibition (TGI)
Liver TumorThis compound4 mg/kg/d93.4%
Liver TumorTepotinib4 mg/kg/d63.9%

Data from a study also including a gastric cancer model which showed a TGI of 94.8% for this compound at 8 mg/kg/d compared to 67.61% for Tepotinib at the same dose.

Key Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of c-Met and TRKB. This dual inhibition leads to the downregulation of multiple downstream oncogenic signaling pathways, induction of cell cycle arrest, and apoptosis.

G cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects cMet c-Met AKT AKT cMet->AKT ERK ERK cMet->ERK NFkB NF-κB Pathway cMet->NFkB Angiogenesis Angiogenesis cMet->Angiogenesis TRK TRK TRK->AKT TRK->ERK TRK->Angiogenesis ID228 This compound ID228->cMet Inhibits Phosphorylation ID228->TRK Inhibits Phosphorylation CellCycle Cell Cycle Arrest (G0/G1) ID228->CellCycle Induces via Cyclin D1 Inhibition Apoptosis Apoptosis ID228->Apoptosis Induces via Caspase-3 Activation Proliferation Cell Proliferation & Migration AKT->Proliferation ERK->Proliferation NFkB->Proliferation

Figure 1: this compound Mechanism of Action.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Proliferation Assay (CCK-8)
  • Cell Seeding: Hepatocellular carcinoma (MHCC97H) and gastric cancer (MKN45) cells were seeded in 96-well plates.

  • Treatment: Cells were treated with varying concentrations of this compound or the comparator drug, Tepotinib.

  • Incubation: The plates were incubated for a specified period.

  • CCK-8 Addition: Cell Counting Kit-8 (CCK-8) solution was added to each well.

  • Measurement: The absorbance was measured at 450 nm to determine cell viability. 6

The Dual Inhibitor 1D228: A Technical Overview of TRKB and c-Met Phosphorylation Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the novel tyrosine kinase inhibitor, 1D228, focusing on its mechanism of action in the inhibition of Tropomyosin receptor kinase B (TRKB) and c-Met phosphorylation. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Introduction

This compound is a recently developed small molecule inhibitor that has demonstrated potent anti-tumor activity by simultaneously targeting both the TRKB and c-Met signaling pathways.[1][2][3][4] These pathways are crucial in cell proliferation, survival, and angiogenesis, and their dysregulation is implicated in the progression of various cancers.[1][5] The dual-targeting nature of this compound presents a promising therapeutic strategy, potentially overcoming resistance mechanisms associated with single-target inhibitors.[1][2]

Mechanism of Action: Inhibition of TRKB and c-Met Signaling

Mechanistic studies have shown that this compound effectively inhibits the phosphorylation of both TRKB and c-Met.[1][2][3][4] The activation of TRK receptors by neurotrophins leads to their dimerization and autophosphorylation, which in turn activates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[1] Similarly, the c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream pathways that drive cell growth and motility.

This compound has been shown to downregulate the phosphorylation of TRKB in a dose-dependent manner in cancer cell lines with high TRKB expression, such as MKN45, MHCC97H, and ASPC1 cells.[1] This inhibition of TRKB phosphorylation subsequently leads to the reduced phosphorylation of downstream effectors like ERK and AKT.[1]

Interestingly, there is evidence of crosstalk between the c-Met and TRKB pathways, where the inhibition of c-Met by the inhibitor Tepotinib also led to a reduction in TRKB phosphorylation, suggesting that TRKB activation can be dependent on c-Met activity in certain contexts.[1] this compound's ability to inhibit both kinases simultaneously may account for its superior anti-tumor efficacy.[1]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against TRK kinases and its anti-proliferative effect on cancer cell lines have been quantified through various assays. The following tables summarize the key quantitative data.

Target Kinase IC50 (nM)
TRKA111.5
TRKB23.68
TRKC25.48
Table 1: In vitro inhibitory activity of this compound against TRK family kinases as determined by HTRF kinase assay.[1]
Cell Line IC50 (μM)
ASPC11.33
Table 2: Anti-proliferative activity of this compound on the ASPC1 cancer cell line as determined by CCK8 assay.[1]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of this compound and the experimental procedures used to characterize it, the following diagrams are provided.

TRKB_Signaling_Inhibition cluster_upstream Upstream Activation cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling BDNF BDNF TRKB TRKB BDNF->TRKB Binds to pTRKB p-TRKB TRKB->pTRKB Autophosphorylation PI3K PI3K pTRKB->PI3K RAS RAS pTRKB->RAS This compound This compound This compound->pTRKB Inhibits AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation_Survival Cell Proliferation & Survival pAKT->Proliferation_Survival ERK ERK RAS->ERK pERK p-ERK ERK->pERK pERK->Proliferation_Survival

Figure 1: this compound Inhibition of TRKB Signaling Pathway.

Western_Blot_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MKN45, ASPC1) Treatment 2. Treatment with this compound (Dose-dependent) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 7. Blocking (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-p-TRKB, anti-TRKB) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Figure 2: Experimental Workflow for Western Blot Analysis.

Experimental Protocols

The following provides a detailed methodology for the key experiments cited in the characterization of this compound's inhibitory effects on TRKB phosphorylation.

Cell Culture and Drug Treatment
  • Cell Lines: MKN45 (gastric cancer), MHCC97H (hepatocellular carcinoma), and ASPC1 (pancreatic cancer) cell lines, which exhibit high expression of TRKB and p-TRKB, were used.[1]

  • Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: For dose-dependent studies, cells were treated with varying concentrations of this compound for a specified period (e.g., 24 or 48 hours) before harvesting for subsequent analysis.[1]

Western Blot Analysis

Western blot analysis was utilized to determine the expression levels of total and phosphorylated proteins within the TRKB signaling pathway.[1]

  • Protein Extraction: Following treatment with this compound, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Subsequently, the membranes were incubated overnight at 4°C with primary antibodies specific for p-TRKB, TRKB, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin). After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using image analysis software (e.g., ImageJ).

Cell Proliferation Assay (CCK8)

The anti-proliferative effects of this compound were assessed using the Cell Counting Kit-8 (CCK8) assay.[1]

  • Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Incubation: The cells were then treated with a series of concentrations of this compound and incubated for a designated time (e.g., 48 or 72 hours).

  • CCK8 Reagent Addition: Following the incubation period, CCK8 solution was added to each well, and the plates were incubated for an additional 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader. The cell viability was calculated as a percentage of the control group, and the IC50 value was determined.

Conclusion

The tyrosine kinase inhibitor this compound demonstrates significant potential as a therapeutic agent through its dual inhibition of TRKB and c-Met phosphorylation. The data presented in this guide highlight its potent in vitro activity and elucidate its mechanism of action on key oncogenic signaling pathways. The detailed experimental protocols provide a framework for further investigation and validation of this compound in preclinical and clinical settings.

References

Foundational Research on Novel Tyrosine Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research and development of novel tyrosine kinase inhibitors (TKIs). It covers key signaling pathways, detailed experimental protocols for inhibitor characterization, and quantitative data on the efficacy of various TKIs. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of next-generation targeted cancer therapies.

Introduction to Tyrosine Kinase Inhibitors

Tyrosine kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including growth, differentiation, metabolism, and apoptosis. They function by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby activating or deactivating downstream signaling cascades. Dysregulation of tyrosine kinase activity, often due to genetic mutations or overexpression, is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Tyrosine kinase inhibitors (TKIs) are a class of small-molecule drugs that specifically target and inhibit the activity of these enzymes. The development of TKIs has revolutionized the treatment of several cancers, offering a more targeted and less toxic alternative to traditional chemotherapy. This guide will delve into the foundational research that underpins the discovery and development of novel TKIs, focusing on key signaling pathways, experimental methodologies, and data analysis.

Key Signaling Pathways in TKI Research

Understanding the intricate signaling pathways regulated by tyrosine kinases is fundamental to the development of effective inhibitors. The following sections detail some of the most critical pathways targeted by novel TKIs.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a major driver of cell proliferation, survival, and migration.[1] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[1] These phosphorylated sites serve as docking platforms for adaptor proteins like Grb2 and Shc, which in turn recruit other signaling molecules to initiate downstream cascades.[2] The two major downstream pathways are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates gene expression related to cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell growth and survival.[2]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

EGFR Signaling Pathway
BCR-ABL Signaling Pathway

The BCR-ABL fusion protein, resulting from the Philadelphia chromosome translocation, is the hallmark of chronic myeloid leukemia (CML). This chimeric protein possesses constitutively active ABL tyrosine kinase activity, driving uncontrolled cell proliferation and survival.[3] BCR-ABL activates a multitude of downstream signaling pathways, including the RAS/RAF/MAPK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.[3] Key substrates of BCR-ABL include STAT5, which is critical for leukemia initiation and maintenance.[4]

BCR_ABL_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_jak_stat_pathway JAK/STAT Pathway cluster_nucleus Nucleus BCR_ABL BCR-ABL Grb2_SOS Grb2/SOS BCR_ABL->Grb2_SOS PI3K_AKT PI3K/AKT BCR_ABL->PI3K_AKT JAK JAK BCR_ABL->JAK RAS RAS Grb2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK RAS->RAF_MEK_ERK Transcription Gene Transcription (Proliferation, Survival, Anti-apoptosis) RAF_MEK_ERK->Transcription PI3K_AKT->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription

BCR-ABL Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[5] Binding of VEGF to its receptor, VEGFR, leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades.[6] Major downstream pathways include the PLCγ-PKC-MAPK pathway, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[5][7]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_plc_pathway PLCγ-PKC-MAPK Pathway cluster_pi3k_pathway PI3K-Akt Pathway cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF_MEK_ERK RAF/MEK/ERK PKC->RAF_MEK_ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) RAF_MEK_ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

VEGFR Signaling Pathway
JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a principal mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus.[8] Upon ligand binding, receptor-associated Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription.[10] This pathway is crucial for immunity, proliferation, and apoptosis.[8]

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT Recruitment JAK->Receptor JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Transcription Gene Transcription (Immunity, Proliferation, Apoptosis) STAT_dimer->Transcription Nuclear Translocation

JAK-STAT Signaling Pathway
Src Family Kinase (SFK) Signaling Network

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, motility, and adhesion.[11] They interact with a wide range of cellular proteins, including receptor tyrosine kinases like EGFR, and are involved in transducing signals from the cell surface to intracellular pathways.[11] Activation of SFKs can lead to the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways.[12]

SFK_Signaling_Network cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Pathways cluster_cellular_processes Cellular Processes RTK Receptor Tyrosine Kinase (e.g., EGFR) SFK Src Family Kinase (e.g., Src, Fyn, Lyn) RTK->SFK Activation Integrin Integrin Integrin->SFK Activation RAS_MAPK RAS/MAPK Pathway SFK->RAS_MAPK PI3K_AKT PI3K/AKT Pathway SFK->PI3K_AKT STAT STAT Pathway SFK->STAT Migration Migration SFK->Migration Adhesion Adhesion SFK->Adhesion Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival STAT->Proliferation

Src Family Kinase Signaling

Quantitative Data on Novel Tyrosine Kinase Inhibitors

The efficacy of a TKI is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the IC50 values for several novel TKIs against various cancer cell lines and kinase isoforms.

Table 1: Comparative IC50 Values (µM) of Select TKIs in Human Cancer Cell Lines

TKIH460 (Lung)MCF7 (Breast)HCT 116 (Colon)
Erlotinib> 30> 30> 30
Dasatinib9.0 ± 2.90.67 ± 0.20.14 ± 0.04
Sorafenib18.0 ± 4.116.0 ± 3.618.6 ± 1.9
Data adapted from a comparative study on the effect of tyrosine kinase inhibitors in human cancer cell lines.[10]

Table 2: IC50 Values (nM) of JAK Inhibitors Against Different JAK Isoforms

InhibitorJAK1JAK2JAK3TYK2
Abrocitinib29803>10,000~1,300
Upadacitinib431102,3004,600
Baricitinib5.95.7>40053
Filgotinib1028810116
Ruxolitinib3.32.8>40019
Data compiled from various sources reporting on the selectivity of JAK inhibitors.[7][13][14]

Table 3: IC50 Values (nM) of EGFR TKIs Against Wild-Type and Mutated EGFR

TKIEGFR (Wild-Type)EGFR (L858R/T790M)EGFR (del19/T790M)EGFR (del19/T790M/C797S)
Erlotinib1,8001,5001,200>10,000
Afatinib101,000800>10,000
Osimertinib2005467.2
Rociletinib3002315Not Reported
Data adapted from in vitro modeling studies of EGFR TKI mutation specificity.[2][3]

Table 4: Sensitivity of BCR-ABL1 Mutants to Different TKIs (IC50 in nM)

MutationImatinibDasatinibNilotinibBosutinibPonatinib
P-loop
G250E>400025-150<200<150<25
Y253H>400025-150200-1000<150<25
E255K/V>400025-150200-1000<150<25
Gatekeeper
T315I>4000>150>1000>1000<25
Activation Loop
H396R/P1000-4000<25<200<150<25
Data compiled from studies on BCR-ABL1 mutant sensitivity profiles.[6][9]

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a purified kinase.

Objective: To measure the concentration-dependent inhibition of a specific tyrosine kinase by a novel inhibitor.

Materials:

  • Purified recombinant tyrosine kinase

  • Specific peptide or protein substrate for the kinase

  • Adenosine 5'-triphosphate (ATP)

  • Test compound (TKI) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 384-well white microplates

  • Plate reader capable of measuring luminescence

Experimental Workflow:

Kinase_Assay_Workflow A Prepare serial dilutions of TKI in DMSO B Add TKI dilutions and controls to microplate wells A->B C Add kinase and substrate solution to wells B->C D Initiate reaction by adding ATP C->D E Incubate at room temperature for 1 hour D->E F Stop kinase reaction by adding ADP-Glo™ Reagent E->F G Incubate for 40 minutes F->G H Add Kinase Detection Reagent G->H I Incubate for 30 minutes H->I J Measure luminescence using a plate reader I->J K Calculate % inhibition and determine IC50 J->K

In Vitro Kinase Assay Workflow

Procedure:

  • Compound Preparation: Prepare a series of 2-fold or 3-fold dilutions of the test TKI in 100% DMSO.

  • Assay Plate Setup: Add 1 µL of each TKI dilution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control and wells without kinase as a background control.

  • Kinase and Substrate Addition: Prepare a solution of the kinase and its substrate in kinase assay buffer. Add 5 µL of this solution to each well.

  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all other readings.

    • Calculate the percentage of kinase inhibition for each TKI concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the TKI concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based TKI Efficacy Assay (MTT or CellTiter-Glo®)

This protocol describes a method to assess the anti-proliferative effect of a TKI on cancer cell lines.

Objective: To determine the IC50 value of a TKI in a cellular context.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (TKI) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well clear or opaque-walled microplates

  • Spectrophotometer or luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the TKI in complete culture medium. Remove the old medium from the wells and add 100 µL of the TKI dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals. Measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add 100 µL of CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability for each TKI concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the TKI concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Phosphotyrosine Analysis

This protocol details the detection of changes in protein tyrosine phosphorylation in response to TKI treatment.

Objective: To qualitatively or semi-quantitatively assess the inhibition of tyrosine kinase activity in cells.

Materials:

  • Cancer cell line

  • Test compound (TKI)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody (e.g., anti-phosphotyrosine antibody, anti-pEGFR, anti-pSTAT3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the TKI at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to assess the changes in protein phosphorylation levels. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Conclusion

The field of tyrosine kinase inhibitor research continues to be a dynamic and highly promising area of oncology drug development. The foundational principles and experimental methodologies outlined in this guide provide a solid framework for the discovery and characterization of novel TKIs. By understanding the intricate signaling networks, employing robust and reproducible assays, and carefully analyzing quantitative data, researchers can continue to advance the development of next-generation targeted therapies that offer improved efficacy and safety for cancer patients. The ongoing exploration of new TKI scaffolds, combination therapies, and strategies to overcome resistance will undoubtedly lead to further breakthroughs in the fight against cancer.

References

The Therapeutic Potential of 1D228: A Dual c-Met/TRK Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Compound 1D228 is a novel, potent small-molecule tyrosine kinase inhibitor (TKI) demonstrating significant therapeutic potential in preclinical cancer models. It uniquely targets both c-Met (mesenchymal-epithelial transition factor) and TRK (tropomyosin receptor kinase) families of receptor tyrosine kinases, key drivers in numerous malignancies. This dual-inhibitory action disrupts critical oncogenic signaling pathways, leading to the suppression of tumor cell proliferation, induction of cell cycle arrest, and inhibition of angiogenesis. In vivo studies have shown that this compound exhibits superior anti-tumor efficacy in gastric and liver cancer models compared to existing targeted therapies, with a favorable toxicity profile.[1][2][3] This technical guide provides a comprehensive overview of the core data supporting the therapeutic potential of this compound, including detailed experimental protocols and a summary of its mechanism of action.

Introduction

The synergistic promotion of tumor progression by the c-Met and TRK signaling pathways has been identified as a critical axis in various cancers.[1] The c-Met receptor, upon activation by its ligand, hepatocyte growth factor (HGF), is implicated in cell proliferation, motility, migration, and invasion.[1] Similarly, the TRK family of receptors (TRKA, TRKB, TRKC), activated by neurotrophins, plays a vital role in cell survival and proliferation.[1] The co-expression and cross-talk between these pathways can lead to aggressive tumor growth and resistance to single-agent therapies.[1][4]

This compound was developed as a dual inhibitor to simultaneously block these interconnected pathways. This approach is designed to offer a more profound and durable anti-tumor response. Preclinical data indicate that this compound is a promising candidate for cancers with abnormal c-Met or NTRK expression.[1][3]

Mechanism of Action

This compound exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites of c-Met and TRK kinases. This action blocks the autophosphorylation of these receptors, thereby inhibiting the activation of their downstream signaling cascades.

Key downstream pathways affected by this compound include:

  • RAS/MAPK Pathway: Inhibition of this pathway leads to decreased cell proliferation.

  • PI3K/AKT Pathway: Blockade of this pathway promotes apoptosis and inhibits cell survival signals.

  • Cell Cycle Regulation: this compound has been shown to induce G0/G1 cell cycle arrest through the inhibition of Cyclin D1.[1][2]

By targeting both tumor cells and vascular endothelial cells that express c-Met and TRKB, this compound effectively inhibits both tumor growth and the formation of new blood vessels (angiogenesis) that supply the tumor.[1][2]

Below is a diagram illustrating the dual-targeting mechanism of this compound.

1D228_Mechanism_of_Action cluster_extracellular cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects cMet c-Met Receptor PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Angiogenesis Decreased Angiogenesis cMet->Angiogenesis On Endothelial Cells TRK TRK Receptor TRK->PI3K_AKT TRK->RAS_MAPK TRK->Angiogenesis On Endothelial Cells HGF HGF HGF->cMet Neurotrophin Neurotrophins Neurotrophin->TRK ID228 This compound ID228->cMet Inhibits ID228->TRK Inhibits Survival Decreased Survival PI3K_AKT->Survival CyclinD1 Cyclin D1 RAS_MAPK->CyclinD1 Proliferation Decreased Proliferation RAS_MAPK->Proliferation CellCycleArrest G0/G1 Arrest CyclinD1->CellCycleArrest

Caption: Dual inhibition of c-Met and TRK signaling pathways by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Kinase and Cell Proliferation Inhibition
TargetAssay TypeCell LineThis compound IC₅₀ (nM)Tepotinib IC₅₀ (nM)
c-Met Kinase HTRF Kinase Assay-0.983.7
TRKA Kinase HTRF Kinase Assay-111.5-
TRKB Kinase HTRF Kinase Assay-23.68-
TRKC Kinase HTRF Kinase Assay-25.48-
Cell Proliferation CCK-8 AssayMHCC97H (Liver)4.313
Cell Proliferation CCK-8 AssayMKN45 (Gastric)1.01.65

Data sourced from[1]

Table 2: In Vivo Anti-Tumor Efficacy
Cancer ModelTreatment GroupDose (mg/kg/day)Tumor Growth Inhibition (TGI) %
Liver (MHCC97H Xenograft) This compound493.4%
Tepotinib463.9%
Gastric (MKN45 Xenograft) This compound274.4%
This compound490.7%
This compound894.8%
Tepotinib867.61%

Data sourced from[1][2]

Experimental Protocols and Workflow

The therapeutic potential of this compound was evaluated through a systematic workflow, progressing from initial biochemical assays to cell-based functional screens and finally to in vivo animal models.

1D228_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic cluster_angiogenesis Angiogenesis Evaluation cluster_invivo In Vivo Validation kinase_assay Biochemical Kinase Assays (HTRF for c-Met, TRKA/B/C) cell_prolif Cell Proliferation Assays (CCK-8 on MKN45, MHCC97H) kinase_assay->cell_prolif Determine Cellular Potency mechanistic_assays Mechanistic Cell-Based Assays cell_prolif->mechanistic_assays Elucidate MOA tube_formation Endothelial Cell Tube Formation (HUVEC) cell_prolif->tube_formation Assess Anti-Angiogenic Effect western_blot Western Blot (p-c-Met, p-TRKB, p-AKT, p-ERK) cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis Apoptosis Assay (Annexin V/PI) migration Migration & Invasion (Scratch Assay) xenograft Xenograft Tumor Models (Gastric & Liver Cancer) tube_formation->xenograft Confirm In Vivo Efficacy toxicity Toxicity Assessment (Body Weight, H&E Staining) xenograft->toxicity Evaluate Safety ihc Immunohistochemistry (Ki67, p-c-Met) xenograft->ihc Confirm Target Engagement

Caption: Experimental workflow for the preclinical evaluation of this compound.
HTRF Kinase Assay

  • Objective: To determine the in vitro inhibitory activity of this compound against c-Met and TRK kinases.

  • Methodology: The inhibitory activity was measured using a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay. The assay measures the phosphorylation of a substrate by the target kinase. The reaction mixture typically contains the kinase, a biotinylated substrate, and ATP. The reaction is stopped, and detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-XL665) are added. The HTRF signal is proportional to the amount of phosphorylated substrate. Various concentrations of this compound were tested to determine the IC₅₀ value.

Cell Proliferation Assay (CCK-8)
  • Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

  • Cell Lines: MHCC97H (hepatocellular carcinoma) and MKN45 (gastric cancer).

  • Methodology: Cells were seeded in 96-well plates and treated with various concentrations of this compound or Tepotinib for a specified period (e.g., 72 hours). After treatment, Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated. The absorbance at 450 nm was measured using a microplate reader. The absorbance is directly proportional to the number of viable cells. IC₅₀ values were calculated from the dose-response curves.

Western Blot Analysis
  • Objective: To confirm the inhibition of c-Met and TRK signaling pathways in cancer cells.

  • Methodology: MHCC97H and MKN45 cells were treated with this compound for a specified time. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of c-Met, TRKB, AKT, and ERK. After washing, the membrane was incubated with HRP-conjugated secondary antibodies. Bands were visualized using a chemiluminescence detection system.

Cell Cycle Analysis
  • Objective: To determine the effect of this compound on cell cycle distribution.

  • Methodology: Cancer cells were treated with this compound for 24-48 hours. Cells were then harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight. After fixation, cells were washed and stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Endothelial Cell Tube Formation Assay
  • Objective: To evaluate the anti-angiogenic potential of this compound in vitro.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Methodology: A 96-well plate was coated with Matrigel. HUVECs were seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound. After incubation (e.g., 6-12 hours), the formation of capillary-like tube structures was observed and photographed under a microscope. The extent of tube formation (e.g., total tube length, number of junctions) was quantified using imaging software.

In Vivo Xenograft Studies
  • Objective: To assess the anti-tumor efficacy and safety of this compound in a living organism.

  • Animal Model: BALB/c nude mice.

  • Methodology: MHCC97H or MKN45 cells were subcutaneously injected into the flanks of the mice. When tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment groups. This compound, Tepotinib, or a vehicle control was administered orally once daily. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised, weighed, and processed for immunohistochemical analysis (e.g., Ki67 for proliferation, p-c-Met for target engagement). Tumor Growth Inhibition (TGI) was calculated to determine efficacy.

Conclusion

The dual c-Met/TRK inhibitor this compound has demonstrated compelling preclinical anti-tumor activity across a range of in vitro and in vivo models. Its ability to potently inhibit two key oncogenic pathways simultaneously provides a strong rationale for its development as a next-generation targeted therapy. The superior efficacy compared to existing agents in gastric and liver cancer models, coupled with a favorable safety profile, positions this compound as a promising clinical candidate for patients with tumors harboring c-Met or NTRK aberrations. Further investigation in clinical trials is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of 1D228

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of 1D228, a novel dual inhibitor of c-Met and Tropomyosin receptor kinase (TRK). The following sections outline the methodologies for assessing the compound's efficacy in cancer cell lines, along with its mechanism of action on key signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various cancer cell lines and specific kinase assays. The data is summarized in the tables below for easy comparison.

Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines [1][2]

Cell LineCancer TypeIC50 (nM)
MKN45Gastric Cancer1
MHCC97HHepatocellular Carcinoma4.3
ASPC1Pancreatic Cancer1330
HS746TGastric Cancer890

Table 2: Kinase Inhibitory Activity of this compound [1]

KinaseIC50 (nM)
c-Met0.98
TRKA111.5
TRKB23.68
TRKC25.48

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflows for its in vitro characterization.

1D228_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cMet c-Met PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Angiogenesis Angiogenesis cMet->Angiogenesis TRKB TRKB TRKB->PI3K_AKT TRKB->RAS_MAPK Migration Cell Migration TRKB->Migration ID228 This compound ID228->cMet Inhibits ID228->TRKB Inhibits Cell_Cycle Cell Cycle Progression PI3K_AKT->Cell_Cycle RAS_MAPK->Cell_Cycle

Figure 1: this compound inhibits c-Met and TRKB signaling pathways.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Lines drug_treatment Treat with this compound (Varying Concentrations) start->drug_treatment proliferation Cell Proliferation (CCK-8 Assay) drug_treatment->proliferation migration Cell Migration (Wound Healing Assay) drug_treatment->migration cell_cycle Cell Cycle Analysis (Flow Cytometry) drug_treatment->cell_cycle western_blot Protein Analysis (Western Blot) drug_treatment->western_blot tube_formation Angiogenesis (Tube Formation Assay) drug_treatment->tube_formation data_analysis Data Analysis and Quantitative Measurement proliferation->data_analysis migration->data_analysis cell_cycle->data_analysis western_blot->data_analysis tube_formation->data_analysis end End: Determine Efficacy and Mechanism data_analysis->end

Figure 2: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Proliferation Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., MKN45, MHCC97H)

  • Complete culture medium

  • 96-well plates

  • This compound compound

  • CCK-8 solution

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Cell Migration Assay (Wound Healing)

This protocol describes a scratch or wound healing assay to evaluate the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete culture medium

  • Serum-free culture medium

  • This compound compound

  • 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed cells into a 6-well plate and grow them to form a confluent monolayer.

  • Create a scratch (wound) in the center of the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with serum-free medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the scratch at 0 hours.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Capture images of the same fields at subsequent time points (e.g., 24 and 48 hours).

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial scratch area.

Cell Cycle Analysis (Flow Cytometry)

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete culture medium

  • This compound compound

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for the detection of changes in protein expression and phosphorylation in response to this compound treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete culture medium

  • This compound compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Table 3: Primary Antibodies for Western Blotting

AntibodySupplierCatalog No.Recommended Dilution
Phospho-c-Met (Tyr1234/1235)Cell Signaling Technology#30771:1000
Phospho-TrkB (Tyr816)Cell Signaling Technology#41681:1000
Cyclin D1Cell Signaling Technology#29781:1000
β-ActinCell Signaling Technology#49701:1000

Procedure:

  • Seed cells in 6-well plates and treat with this compound as required.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Normalize the protein of interest to a loading control like β-actin.

Endothelial Cell Tube Formation Assay

This protocol assesses the effect of this compound on the tube-forming ability of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • 96-well plates

  • Matrigel (or other basement membrane matrix)

  • This compound compound

  • Microscope with a camera

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing different concentrations of this compound or a vehicle control.

  • Seed the HUVECs onto the Matrigel-coated wells at a density of 1.5 x 10^4 cells/well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.

  • Observe the formation of capillary-like structures (tubes) under a microscope.

  • Capture images of the tube networks.

  • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

References

Application Notes and Protocols for the Optimal Use of 1D228 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for determining the optimal concentration of the novel c-Met/TRK inhibitor, 1D228, for various cell culture assays. The included methodologies and data will enable researchers to effectively utilize this compound and accurately interpret its effects on cancer cell lines.

Introduction to this compound

This compound is a potent small molecule inhibitor targeting both c-Met (Mesenchymal-Epithelial Transition factor) and Tropomyosin receptor kinases (TRKA, TRKB, and TRKC).[1][2][3] The dual inhibitory action of this compound makes it a promising therapeutic candidate for cancers where these signaling pathways are dysregulated.[1][2][3] Mechanistic studies have shown that this compound effectively inhibits the phosphorylation of c-Met and TRK, leading to the suppression of downstream signaling cascades, including the AKT and ERK pathways.[1] This inhibition ultimately results in cell cycle arrest at the G0/G1 phase and the induction of apoptosis in sensitive cancer cell lines.[1][2]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound across various cancer cell lines. This data serves as a valuable starting point for designing experiments and selecting appropriate concentration ranges.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Method
MKN45Gastric Cancer1.0CCK-8
MHCC97HHepatocellular Carcinoma4.3CCK-8
ASPC1Pancreatic Cancer1330CCK-8
HS746TGastric Cancer890CCK-8

Data sourced from a study by An et al. (2023)[1][4]

Table 2: Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)Assay Method
c-Met0.98HTRF Kinase Assay
TRKA111.5HTRF Kinase Assay
TRKB23.68HTRF Kinase Assay
TRKC25.48HTRF Kinase Assay

Data sourced from a study by An et al. (2023)[1]

Table 3: Effective Concentrations of this compound for Cellular Effects

Cell LineEffectConcentrationAssay Method
MHCC97HSignificant reduction in p-c-MetAs low as 1 nMWestern Blot
MKN45Significant reduction in p-c-MetAs low as 1 nMWestern Blot
ASPC1Dose-dependent inhibition of p-TRKBNot specifiedWestern Blot
MHCC97HG0/G1 cell cycle arrest5 nM and 10 nMFlow Cytometry
MKN45G0/G1 cell cycle arrest5 nM and 10 nMFlow Cytometry
MNK45Inhibition of Cyclin D15 nM and 10 nMWestern Blot
MHCC97HInduction of apoptosis (53-75%)Not specifiedFlow Cytometry

Data sourced from a study by An et al. (2023)[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for determining its optimal concentration in cell culture experiments.

G cluster_membrane Plasma Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects cMet c-Met AKT AKT cMet->AKT activates ERK ERK cMet->ERK activates TRK TRK TRK->AKT activates TRK->ERK activates ID228 This compound ID228->cMet inhibition ID228->TRK inhibition Proliferation Cell Proliferation AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis inhibits CyclinD1 Cyclin D1 ERK->CyclinD1 ERK->Proliferation CellCycle G0/G1 Arrest CyclinD1->CellCycle promotes G1/S transition

Figure 1: Simplified signaling pathway of this compound action.

G cluster_planning Phase 1: Range-Finding cluster_definitive Phase 2: Definitive IC50 cluster_mechanistic Phase 3: Mechanistic Assays A1 Prepare broad serial dilutions of this compound (e.g., 0.1 nM to 10 µM) A2 Seed cells in 96-well plates A1->A2 A3 Treat cells with this compound for 48-72h A2->A3 A4 Perform CCK-8/MTT assay A3->A4 A5 Estimate IC50 range A4->A5 B1 Prepare narrow serial dilutions around estimated IC50 A5->B1 Inform B2 Repeat cell seeding and treatment B1->B2 B3 Perform CCK-8/MTT assay B2->B3 B4 Calculate precise IC50 value B3->B4 C1 Select optimal concentrations (e.g., 0.5x, 1x, 2x IC50) B4->C1 Inform C2 Treat cells for specified durations C1->C2 C3 Perform Western Blot for p-c-Met, p-TRK, etc. C2->C3 C4 Perform Annexin V/PI assay for apoptosis C2->C4

Figure 2: Experimental workflow for determining optimal this compound concentration.

Experimental Protocols

The following are detailed protocols for key assays to determine the optimal concentration and cellular effects of this compound.

Protocol 1: Cell Viability and IC50 Determination using CCK-8 Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its potency in inhibiting cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., MKN45, MHCC97H)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. For initial range-finding, a broad range is recommended (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(Absorbance of treated cells) / (Absorbance of vehicle control)] x 100

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2-5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.

    • Treat the cells with optimal concentrations of this compound (e.g., based on IC50 values) and a vehicle control for 24 to 48 hours.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS, then detach them using trypsin-EDTA.

    • Combine the detached cells with the collected medium from the corresponding well.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 3: Western Blot Analysis of Protein Phosphorylation

This protocol is for detecting changes in the phosphorylation status of key proteins in the c-Met and TRK signaling pathways, such as c-Met, TRK, AKT, and ERK.

Materials:

  • Cancer cell line of interest

  • 6-well or 10 cm cell culture dishes

  • This compound compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-TRK, anti-TRK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Seed and treat cells with this compound as described in Protocol 2.

    • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

References

Application Notes and Protocols for 1D228 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1D228, a novel dual inhibitor of c-Met and Tropomyosin receptor kinase (TRK), in a xenograft mouse model for preclinical anti-cancer studies. The protocols outlined below are based on published research and standard laboratory procedures.

Introduction to this compound

This compound is a potent small molecule inhibitor that simultaneously targets both the c-Met and TRK receptor tyrosine kinases.[1][2][3][4] The dual-targeting mechanism of this compound is designed to overcome the synergistic promotion of tumor progression often observed with the activation of both c-Met and TRK signaling pathways.[1][2][3][4] By inhibiting the phosphorylation of c-Met and TRKB, this compound effectively blocks downstream signaling cascades, including the AKT and ERK pathways, leading to cell cycle arrest at the G0/G1 phase and a reduction in tumor cell proliferation.[1][2] Furthermore, this compound has been shown to target not only tumor cells but also vascular endothelial cells that express c-Met and TRK, thereby inhibiting angiogenesis.[1][2]

Data Presentation

In Vivo Efficacy of this compound in Xenograft Models

The anti-tumor activity of this compound has been demonstrated in both gastric and liver cancer xenograft models. The following tables summarize the quantitative data on tumor growth inhibition (TGI).

Table 1: Tumor Growth Inhibition in MHCC97H (Liver Cancer) Xenograft Model

Treatment GroupDosage (mg/kg/day)Mean Tumor Weight (g)TGI (%)
Vehicle Control-1.25-
This compound20.2381.2
This compound40.0893.4
This compound80.0298.2
Tepotinib (Control)40.4563.9

Data adapted from An et al., 2023.[1][3]

Table 2: Tumor Growth Inhibition in MKN45 (Gastric Cancer) Xenograft Model

Treatment GroupDosage (mg/kg/day)Mean Tumor Weight (g)TGI (%)
Vehicle Control-1.52-
This compound40.1490.7
This compound80.0894.8
Tepotinib (Control)80.4967.6

Data adapted from An et al., 2023.[1][3]

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c-Met c-Met AKT AKT c-Met->AKT Activates ERK ERK c-Met->ERK Activates Angiogenesis Angiogenesis c-Met->Angiogenesis TRKB TRKB TRKB->AKT Activates TRKB->ERK Activates TRKB->Angiogenesis This compound This compound This compound->c-Met Inhibits Phosphorylation This compound->TRKB Inhibits Phosphorylation Cell Proliferation Cell Proliferation AKT->Cell Proliferation ERK->Cell Proliferation Cyclin D1 Cyclin D1 Cell Proliferation->Cyclin D1

Figure 1. Signaling pathway inhibited by this compound.

G Cell_Culture 1. Cell Culture (MKN45 or MHCC97H) Xenograft_Implantation 2. Xenograft Implantation (Subcutaneous injection of cells with Matrigel into nude mice) Cell_Culture->Xenograft_Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Xenograft_Implantation->Tumor_Growth Treatment_Initiation 4. Treatment Initiation (Tumor volume ~100-150 mm³) Tumor_Growth->Treatment_Initiation Drug_Administration 5. Daily Administration of this compound or Vehicle Treatment_Initiation->Drug_Administration Monitoring 6. Monitor Tumor Growth & Animal Well-being Drug_Administration->Monitoring Endpoint 7. Study Endpoint (Tumor excision and analysis) Monitoring->Endpoint

References

Application Notes and Protocols for 1D228 Administration and Dosage In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration, dosage, and mechanism of action of 1D228, a novel dual inhibitor of c-Met and Tropomyosin receptor kinase (TRK). The protocols outlined below are based on preclinical studies and are intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy of this compound.

Mechanism of Action

This compound is a potent tyrosine kinase inhibitor that targets both c-Met and TRK.[1][2][3] Its mechanism of action involves the inhibition of phosphorylation of these receptors, which in turn blocks their downstream signaling pathways.[1][2] This dual inhibition leads to several anti-tumor effects, including the suppression of tumor cell proliferation and migration, induction of G0/G1 cell cycle arrest through the inhibition of cyclin D1, and the induction of apoptosis.[1][2][3] Furthermore, this compound exhibits anti-angiogenic properties by targeting c-Met and TRKB expressed on vascular endothelial cells, thereby inhibiting their migration and tube formation, which are crucial for tumor angiogenesis.[1][2][3]

Signaling Pathway of this compound Inhibition

G cluster_membrane Cell Membrane cluster_drug cluster_downstream Downstream Signaling cMet c-Met Receptor p_cMet p-c-Met cMet->p_cMet Phosphorylation TRK TRK Receptor p_TRK p-TRK TRK->p_TRK Phosphorylation ID228 This compound ID228->cMet Inhibits ID228->TRK Inhibits Apoptosis Apoptosis ID228->Apoptosis PI3K_AKT PI3K/AKT Pathway p_cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway p_cMet->RAS_MAPK p_TRK->PI3K_AKT p_TRK->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Cell_Cycle Cyclin D1 RAS_MAPK->Cell_Cycle RAS_MAPK->Proliferation Cell_Cycle->Proliferation

Caption: this compound inhibits c-Met and TRK signaling pathways.

In Vivo Administration and Dosage

Preclinical studies have demonstrated the in vivo efficacy of this compound in xenograft models of gastric and liver cancer. The administration of this compound resulted in significant tumor growth inhibition (TGI).

Quantitative Data Summary
Animal ModelTumor TypeDrugDosageAdministration RouteTGI (%)Reference
Nude MiceGastric (MKN45 Xenograft)This compound2 mg/kg/dayOral Gavage (assumed)74.4%[2]
Nude MiceGastric (MKN45 Xenograft)This compound4 mg/kg/dayOral Gavage (assumed)90.7%[2]
Nude MiceGastric (MKN45 Xenograft)This compound8 mg/kg/dayOral Gavage (assumed)94.8%[1][2]
Nude MiceGastric (MKN45 Xenograft)Tepotinib8 mg/kg/dayOral Gavage (assumed)67.61%[1][2]
Nude MiceLiver (MHCC97H Xenograft)This compound4 mg/kg/dayOral Gavage (assumed)93.4%[1][2]
Nude MiceLiver (MHCC97H Xenograft)Tepotinib4 mg/kg/dayOral Gavage (assumed)63.9%[1]

Experimental Protocols

The following are detailed protocols for in vivo efficacy studies of this compound based on published preclinical research.

Animal Models and Tumor Implantation
  • Animal Strain: Athymic nude mice (BALB/c-nu/nu), 4-6 weeks old.

  • Cell Lines:

    • Human gastric cancer cell line: MKN45

    • Human hepatocellular carcinoma cell line: MHCC97H

  • Tumor Implantation Protocol:

    • Culture MKN45 or MHCC97H cells in appropriate media until they reach 80-90% confluency.

    • Harvest the cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

    • Allow the tumors to grow to a palpable size (approximately 100-150 mm3).

This compound Formulation and Administration
  • Formulation: While the exact vehicle is not specified in the provided search results, a common vehicle for oral gavage of small molecule inhibitors is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water.

    • Weigh the required amount of this compound powder.

    • Prepare a 0.5% CMC solution by dissolving CMC in sterile water with gentle heating and stirring.

    • Suspend the this compound powder in the 0.5% CMC solution to the desired final concentration (e.g., 0.2, 0.4, or 0.8 mg/mL for a 10 mL/kg dosing volume).

    • Ensure the suspension is homogenous by vortexing or sonicating before each administration.

  • Administration:

    • Randomly assign mice with established tumors into treatment and control groups.

    • Administer this compound or the vehicle control daily via oral gavage.

    • Monitor the body weight of the mice and tumor size every 2-3 days.

Efficacy Evaluation
  • Tumor Volume Measurement:

    • Measure the length (L) and width (W) of the tumors using digital calipers.

    • Calculate the tumor volume using the formula: Volume = (L x W2) / 2.

  • Tumor Growth Inhibition (TGI) Calculation:

    • At the end of the study, calculate the average tumor volume for the treatment and control groups.

    • Calculate TGI using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

  • Immunohistochemistry (IHC):

    • At the end of the study, euthanize the mice and excise the tumors.

    • Fix the tumors in 10% neutral buffered formalin and embed in paraffin.

    • Section the paraffin-embedded tumors and perform IHC staining for markers of proliferation (e.g., Ki67) and target engagement (e.g., phosphorylated c-Met).

  • Western Blotting:

    • Homogenize a portion of the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated c-Met, TRK, and downstream signaling proteins (e.g., AKT, ERK).

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

In Vivo Experimental Workflow

G start Start cell_culture Cell Culture (MKN45 or MHCC97H) start->cell_culture tumor_implantation Tumor Cell Implantation (Subcutaneous) cell_culture->tumor_implantation tumor_growth Tumor Growth to ~100-150 mm³ tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Administration (this compound or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Repeat Daily endpoint End of Study monitoring->endpoint Pre-defined Endpoint tissue_collection Tumor & Organ Collection endpoint->tissue_collection analysis Data Analysis (TGI, IHC, Western Blot) tissue_collection->analysis results Results analysis->results

Caption: Workflow for in vivo efficacy studies of this compound.

Safety and Toxicology

In the preclinical studies cited, this compound monotherapy was reported to have lower toxicity compared to the combination of larotrectinib and tepotinib.[1][2] However, comprehensive toxicology studies are necessary to fully characterize the safety profile of this compound. It is recommended to monitor animal health closely during in vivo studies, including daily observations for clinical signs of toxicity and regular body weight measurements. At the end of the study, major organs should be collected for histopathological analysis.

References

Application Notes and Protocols for 1D228 Treatment in Responsive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the effects of 1D228, a novel dual inhibitor of c-Met and Tropomyosin receptor kinase (TRK), on responsive cancer cell lines. This document includes summaries of responsive cell lines, quantitative data on the efficacy of this compound, detailed experimental protocols for key assays, and visualizations of the targeted signaling pathway and experimental workflows.

Introduction to this compound

This compound is a potent small molecule inhibitor targeting the c-Met and TRK receptor tyrosine kinases.[1] Aberrant activation of these signaling pathways is implicated in the progression of various cancers, promoting tumor growth, proliferation, and angiogenesis.[1][2] By simultaneously inhibiting both c-Met and TRK, this compound demonstrates significant anti-tumor activity in preclinical models, offering a promising therapeutic strategy for cancers dependent on these pathways.[1][3][4][5][6]

Cell Lines Responsive to this compound Treatment

In vitro studies have identified several cancer cell lines that exhibit sensitivity to this compound treatment. The responsiveness correlates with the expression levels of c-Met and/or TRK kinases.

Highly Responsive Cell Lines:

  • MKN45 (Gastric Carcinoma): Exhibits high levels of c-Met expression and is highly sensitive to this compound.

  • MHCC97H (Hepatocellular Carcinoma): Shows significant expression of c-Met and demonstrates a strong inhibitory response to this compound.

Moderately to Lowly Responsive Cell Lines:

  • A549 (Lung Carcinoma)

  • MCF7 (Breast Carcinoma)

  • HeLa (Cervical Carcinoma)

  • MDA-MB-231 (Breast Carcinoma)

  • HEPG2 (Hepatocellular Carcinoma)

Other Responsive Cell Types:

  • Vascular Endothelial Cells: These cells also show a pronounced response to this compound due to their expression of TRKB and c-Met, leading to the inhibition of angiogenesis.[1][2][3][4]

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in highly responsive cell lines compared to the reference c-Met inhibitor, Tepotinib.

Cell LineCancer TypeTargetThis compound IC50 (nM)Tepotinib IC50 (nM)
MKN45Gastric Carcinomac-Met1.01.65
MHCC97HHepatocellular Carcinomac-Met4.313

Signaling Pathway Targeted by this compound

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of c-Met and TRK, which in turn blocks their downstream signaling cascades. Key downstream pathways affected include the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and cell cycle progression.[7][8] Inhibition of these pathways by this compound leads to G0/G1 phase cell cycle arrest, mediated by the downregulation of Cyclin D1.[1][2][3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS TRK TRK TRK->PI3K TRK->RAS This compound This compound This compound->c-Met This compound->TRK AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cyclin D1 Cyclin D1 ERK->Cyclin D1 Proliferation Proliferation ERK->Proliferation Cell Cycle Progression Cell Cycle Progression Cyclin D1->Cell Cycle Progression

Caption: Simplified signaling pathway inhibited by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in responsive cell lines.

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol outlines the steps to determine the effect of this compound on the viability and proliferation of cancer cell lines using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

  • Responsive cancer cell lines (e.g., MKN45, MHCC97H)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound compound

  • Vehicle control (e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Workflow Diagram:

G A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with this compound or Vehicle B->C D Incubate (e.g., 48-72h) C->D E Add CCK-8 Reagent D->E F Incubate (1-4h) E->F G Measure Absorbance at 450 nm F->G H Data Analysis (IC50) G->H

Caption: Workflow for the CCK-8 cell viability assay.

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound dose).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.[9][10][11][12][13]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[9][10][11][12][13] The incubation time may need to be optimized depending on the cell type and density.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.[9][10][11][12][13]

    • Calculate the cell viability as a percentage of the vehicle-treated control.

    • Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blot Analysis of Protein Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of c-Met, TRK, and their downstream effectors (e.g., AKT, ERK) in response to this compound treatment.

Materials:

  • Responsive cancer cell lines

  • 6-well cell culture plates

  • This compound compound and vehicle control

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein for c-Met, TRK, AKT, ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound or vehicle for the specified time.

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[14]

    • Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.[15]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16][17]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15][16]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15][16]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[15]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Responsive cancer cell lines

  • 6-well cell culture plates

  • This compound compound and vehicle control

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound or vehicle as described for the western blot protocol.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells once with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.[18][19]

    • Incubate the cells on ice or at -20°C for at least 2 hours for fixation.[18]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in PI staining solution.[20][21]

    • Incubate the cells in the dark at room temperature for 30 minutes.[21]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.[21][22]

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Note: Western Blot Protocol for Phospho-c-Met (p-c-Met) Analysis Following 1D228 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY

Abstract

The c-Met receptor tyrosine kinase is a pivotal signaling molecule implicated in various oncogenic processes. Its activation through phosphorylation makes it a key target for cancer therapeutics. The novel inhibitor, 1D228, has demonstrated efficacy in suppressing the phosphorylation of c-Met. This document provides a comprehensive protocol for conducting Western blot analysis to detect and quantify phosphorylated c-Met (p-c-Met) in cell lysates after treatment with this compound. This protocol is intended for researchers, scientists, and drug development professionals to facilitate the assessment of this compound's inhibitory effects.

Data Summary

The anticipated outcome of treating c-Met expressing cells with this compound is a significant reduction in the levels of phosphorylated c-Met, while the total c-Met protein levels are expected to remain largely unchanged. The following table provides a template for presenting quantitative data obtained from densitometric analysis of Western blot results.

Treatment Groupp-c-Met (Normalized Intensity)Total c-Met (Normalized Intensity)Fold Change in p-c-Met (Treated/Control)
Vehicle Control1.001.001.00
This compound (1 µM)< 0.20~ 1.00< 0.20
Note: Values are illustrative and will vary based on experimental conditions such as cell line, this compound concentration, and treatment duration.

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Plate a suitable cancer cell line known to express c-Met (e.g., MKN45, MHCC97H) in 6-well plates or 10 cm culture dishes.

  • Cell Growth: Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics until they reach 70-80% confluency.

  • Inhibitor Treatment: Replace the growth medium with fresh medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO). Incubate for the specified duration (e.g., 24 hours).

II. Cell Lysis and Protein Extraction

To preserve the phosphorylation state of proteins, it is crucial to work quickly and keep all reagents and samples on ice.

  • Preparation: Aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).

  • Lysis Buffer: Prepare a fresh batch of modified RIPA lysis buffer.

    • Modified RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate.

    • Add Freshly Before Use: 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail (containing sodium orthovanadate, sodium fluoride, and β-glycerophosphate to prevent dephosphorylation)[1][2][3][4].

  • Cell Lysis: Add an adequate volume of ice-cold lysis buffer to each well or dish (e.g., 100-200 µL for a 6-well plate).

  • Collection: Scrape the adherent cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Recovery: Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

III. SDS-PAGE and Western Blotting
  • Sample Preparation:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to each sample.

    • Denature the proteins by boiling at 95-100°C for 5-10 minutes[1][5].

  • Gel Electrophoresis:

    • Load equal amounts of protein (20-40 µg) into the wells of a 4-20% Tris-glycine gradient gel or a gel with a percentage appropriate for the size of c-Met (~145 kDa β-chain).

    • Include a pre-stained protein ladder in one lane to monitor protein separation.

    • Run the gel according to the electrophoresis system's manual.

  • Protein Transfer:

    • Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane using a wet or semi-dry transfer apparatus[6].

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency[1]. Destain with TBST before proceeding.

  • Blocking:

    • To minimize non-specific antibody binding, block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline containing 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation[1][2][5].

    • Crucial Note: Avoid using non-fat dry milk as a blocking agent when detecting phosphoproteins, as its phosphoprotein content (casein) can lead to high background signal[1][2][3].

  • Primary Antibody Incubation:

    • Dilute the primary antibody specific for p-c-Met (e.g., anti-p-Met Tyr1234/1235) in 5% BSA/TBST at the manufacturer's recommended dilution (typically 1:1000)[7][8][9].

    • Incubate the membrane with the primary antibody solution overnight at 4°C on a shaker[1][10].

  • Washing:

    • Remove the primary antibody solution and wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in 5% BSA/TBST (typically 1:5000 to 1:10,000)[1][7].

    • Incubate the membrane for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three to four times for 10 minutes each with TBST.

  • Signal Detection:

    • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Stripping and Reprobing for Total c-Met:

    • For normalization, the membrane can be stripped of the bound antibodies using a mild stripping buffer.

    • After stripping, wash the membrane, re-block, and probe with a primary antibody for total c-Met, followed by the appropriate secondary antibody and detection steps.

Visualizations

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met (Phosphorylated) cMet->p_cMet Autophosphorylation Downstream Downstream Signaling p_cMet->Downstream Activates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes Inhibitor This compound Inhibitor->p_cMet Inhibits

Caption: c-Met signaling pathway illustrating inhibition by this compound.

Western_Blot_Workflow start Start: Cell Culture & this compound Treatment lysis Cell Lysis with Phosphatase Inhibitors start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer block Blocking (5% BSA) transfer->block primary_ab Primary Antibody Incubation (anti-p-c-Met) block->primary_ab wash1 Wash (TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Wash (TBST) secondary_ab->wash2 detect ECL Detection wash2->detect strip Strip and Reprobe for Total c-Met detect->strip end End: Data Analysis strip->end

Caption: Workflow for Western blot analysis of p-c-Met.

References

Application Notes and Protocols for Angiogenesis Assays Using the 1D228 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the novel dual inhibitor, 1D228, in angiogenesis assays. The protocols and data presented are intended to facilitate research into the anti-angiogenic properties of this compound and its potential therapeutic applications.

Introduction to this compound

This compound is a potent small molecule inhibitor targeting both c-Met (hepatocyte growth factor receptor) and Tropomyosin receptor kinase (TRK).[1][2][3] Both c-Met and TRK signaling pathways are critically involved in cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of numerous cancers, making them attractive targets for therapeutic intervention.[1][2] Notably, endothelial cells, the primary constituents of blood vessels, express both c-Met and TRKB, rendering them susceptible to the inhibitory effects of this compound.[1][2] This dual-targeting mechanism allows this compound to exert a synergistic anti-tumor effect by simultaneously inhibiting tumor cell proliferation and blocking the formation of new blood vessels that supply nutrients to the tumor.[1]

Mechanism of Action in Angiogenesis

The anti-angiogenic activity of this compound stems from its ability to inhibit the phosphorylation of c-Met and TRK in endothelial cells.[1][2] This inhibition disrupts downstream signaling cascades, including the AKT and ERK pathways, which are essential for endothelial cell migration, proliferation, and tube formation—key processes in angiogenesis.[1] By blocking these fundamental steps, this compound effectively suppresses the development of new vasculature.[1][2]

ID228 This compound Inhibitor cMet c-Met Receptor ID228->cMet Inhibits TRK TRK Receptor ID228->TRK Inhibits p_cMet Phosphorylated c-Met cMet->p_cMet Phosphorylation p_TRK Phosphorylated TRK TRK->p_TRK Phosphorylation Downstream Downstream Signaling (e.g., AKT, ERK) p_cMet->Downstream p_TRK->Downstream Angiogenesis Angiogenesis (Migration, Tube Formation) Downstream->Angiogenesis Promotes

Figure 1: this compound Signaling Pathway Inhibition.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of this compound.

Assay TypeCell Line/ModelParameterThis compoundTepotinib (Reference)Larotrectinib (Reference)
Cell ProliferationMHCC97H (Hepatocellular Carcinoma)IC504.3 nM13 nMNot Reported
Cell ProliferationMKN45 (Gastric Cancer)IC501 nM1.65 nMNot Reported
In Vivo Tumor GrowthMKN45 XenograftTGI94.8% (at 8 mg/kg/d)67.61% (at 8 mg/kg/d)Not Reported
In Vivo Tumor GrowthLiver Tumor ModelTGI93.4% (at 4 mg/kg/d)63.9% (at 4 mg/kg/d)Not Reported
In Vivo CombinationMKN45 XenograftTGIStronger antitumor activity than combinationNot ApplicableTepotinib + Larotrectinib combination

TGI: Tumor Growth Inhibition

Experimental Protocols

Detailed methodologies for key in vitro and in vivo angiogenesis assays are provided below.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a crucial step in angiogenesis.

Start Start Coat Coat 96-well plate with Matrigel Start->Coat Incubate1 Incubate at 37°C for 30-60 min Coat->Incubate1 Seed Seed Endothelial Cells (e.g., HUVECs) Incubate1->Seed Treat Add this compound Inhibitor (Dose-response) Seed->Treat Incubate2 Incubate at 37°C for 4-24 hours Treat->Incubate2 Visualize Visualize and Quantify Tube Formation Incubate2->Visualize End End Visualize->End

Figure 2: Tube Formation Assay Workflow.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells (e.g., C166)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel)

  • 96-well tissue culture plates

  • This compound inhibitor stock solution (dissolved in a suitable solvent like DMSO)

  • Vehicle control (e.g., DMSO)

  • Inverted microscope with imaging capabilities

Protocol:

  • Plate Coating: Thaw the Basement Membrane Extract on ice. Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding: Harvest endothelial cells and resuspend them in a small volume of growth medium. A typical seeding density is 1-2 x 10^4 cells per well.

  • Treatment: Prepare serial dilutions of the this compound inhibitor in endothelial cell growth medium. Add the diluted inhibitor or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours. The optimal incubation time may vary depending on the cell type.

  • Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images of each well. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

In Vitro Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the ability of endothelial cells to migrate and close a "wound" or gap created in a confluent monolayer, mimicking the migratory phase of angiogenesis.

Materials:

  • HUVECs or other suitable endothelial cells

  • 24-well or 48-well tissue culture plates

  • Sterile pipette tips (p200 or p1000) or a cell scraper

  • Endothelial Cell Growth Medium

  • This compound inhibitor stock solution

  • Vehicle control

  • Inverted microscope with imaging capabilities

Protocol:

  • Cell Seeding: Seed endothelial cells in a 24-well or 48-well plate and grow them to a confluent monolayer.

  • Creating the Wound: Using a sterile pipette tip, create a linear scratch or "wound" in the center of the cell monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh growth medium containing the desired concentrations of the this compound inhibitor or vehicle control to the wells.

  • Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Image Acquisition (Time X): At various time points (e.g., 6, 12, 24 hours), capture images of the same fields of view as at Time 0.

  • Quantification: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment condition.

In Vivo Tumor Xenograft Model for Angiogenesis Assessment

This in vivo assay evaluates the effect of this compound on tumor growth and angiogenesis in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Tumor cells that form vascularized tumors (e.g., MKN45 gastric cancer cells)

  • This compound inhibitor formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Microtome and histology supplies

  • Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment and control groups.

  • Treatment Administration: Administer the this compound inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Endpoint and Tissue Collection: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors.

  • Immunohistochemistry: Fix the tumors in formalin, embed them in paraffin, and section them. Perform immunohistochemical staining with an endothelial cell marker (e.g., CD31) to visualize blood vessels.

  • Quantification of Angiogenesis: Capture images of the stained tumor sections and quantify the microvessel density (MVD) by counting the number of stained blood vessels per unit area.

Conclusion

The this compound inhibitor demonstrates significant anti-angiogenic properties through its dual inhibition of c-Met and TRK signaling in endothelial cells. The protocols outlined in these application notes provide a framework for further investigation into the anti-angiogenic effects of this compound and its potential as a cancer therapeutic. Researchers are encouraged to optimize these protocols for their specific experimental systems.

References

Application Notes and Protocols for Measuring the In Vitro Efficacy of 1D228

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1D228 is a novel, potent, and selective dual inhibitor of the c-Met and Tropomyosin receptor kinase (TRK) families of receptor tyrosine kinases.[1][2][3][4] Aberrant activation of c-Met and TRK signaling pathways is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention. This compound has demonstrated significant anti-tumor activity in preclinical models by inhibiting tumor cell proliferation, migration, and angiogenesis, as well as inducing cell cycle arrest and apoptosis.[1][3][4]

These application notes provide detailed protocols for a suite of in vitro assays to comprehensively evaluate the efficacy and mechanism of action of this compound. The described methods are essential for characterizing the inhibitory activity, cellular effects, and anti-angiogenic properties of this compound and similar targeted therapies.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of c-Met and TRK kinases, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades.[1][3] This blockade of key signaling pathways, including the PI3K/AKT and MAPK pathways, leads to a reduction in cell proliferation and survival. A key downstream effect is the inhibition of Cyclin D1, which results in G0/G1 cell cycle arrest.[1][3][4] Furthermore, this compound has been shown to induce apoptosis, as evidenced by the activation of caspase-3.[1] The dual-targeting nature of this compound, affecting both cancer cells and endothelial cells, contributes to its potent anti-tumor and anti-angiogenic activity.[1]

1D228_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects cMet c-Met PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK TRK TRK TRK->PI3K_AKT TRK->RAS_MAPK ID228 This compound ID228->cMet Inhibits Phosphorylation ID228->TRK Inhibits Phosphorylation Apoptosis Apoptosis ID228->Apoptosis Induces Proliferation Cell Proliferation PI3K_AKT->Proliferation Migration Cell Migration PI3K_AKT->Migration Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis CyclinD1 Cyclin D1 RAS_MAPK->CyclinD1 RAS_MAPK->Proliferation RAS_MAPK->Migration RAS_MAPK->Angiogenesis CellCycle G0/G1 Arrest CyclinD1->CellCycle Inhibition leads to

Caption: this compound inhibits c-Met and TRK signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of this compound and the reference c-Met inhibitor, Tepotinib.

Table 1: Kinase Inhibitory Activity (IC50, nM)

Compoundc-MetTRKATRKBTRKC
This compound 0.98111.523.6825.48
Tepotinib 3.7>200-fold selective for c-Met>200-fold selective for c-Met>200-fold selective for c-Met

Data compiled from references[1][2][5][6].

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)

Cell LineCancer TypeThis compound (nM)Tepotinib (nM)
MKN45 Gastric Cancer1.01.65
MHCC97H Hepatocellular Carcinoma4.313
ASPC1 Pancreatic Cancer13303780
HS746T Gastric Cancer8903600

Data compiled from reference[1][6].

Table 3: Cellular Effects of this compound

AssayCell Line(s)Key Finding
Cell Cycle Analysis MKN45, MHCC97HDose-dependent increase in G0/G1 phase population.
Apoptosis Assay MKN4553-75% apoptosis induced, 10-15 times higher than control.
Western Blot MKN45, MHCC97HSubstantial inhibition of Cyclin D1 at 5 nM and 10 nM.

Data compiled from reference[1].

Experimental Protocols

The following section provides detailed protocols for key in vitro assays to measure the efficacy of this compound.

Biochemical Kinase Activity Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified c-Met and TRK kinases.

Kinase_Assay_Workflow cluster_workflow Kinase Activity Assay Workflow Start Prepare serial dilutions of this compound Incubate Incubate this compound with purified c-Met or TRK kinase Start->Incubate Initiate Initiate reaction with ATP and substrate Incubate->Initiate Detect Detect kinase activity (e.g., ADP-Glo™) Initiate->Detect Analyze Calculate IC50 value Detect->Analyze

Caption: Workflow for the biochemical kinase activity assay.

Protocol:

  • Prepare Reagents:

    • Recombinant human c-Met, TRKA, TRKB, and TRKC kinase domains.

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • ATP solution.

    • Substrate (e.g., Poly(Glu, Tyr) 4:1).

    • This compound stock solution (in DMSO).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

    • In a 96-well or 384-well plate, add the diluted this compound or vehicle control (DMSO).

    • Add the purified kinase and substrate solution to each well.

    • Incubate at room temperature for a predetermined time (e.g., 15-30 minutes).

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

This assay assesses the anti-proliferative effect of this compound on cancer cell lines.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow Seed Seed cancer cells (e.g., MKN45, MHCC97H) in 96-well plates Treat Treat cells with serial dilutions of this compound Seed->Treat Incubate Incubate for 72 hours Treat->Incubate AddReagent Add CellTiter-Glo® reagent Incubate->AddReagent Measure Measure luminescence AddReagent->Measure Analyze Calculate IC50 value Measure->Analyze

Caption: Workflow for the cell viability assay.

Protocol:

  • Cell Culture:

    • Culture cancer cell lines (e.g., MKN45, MHCC97H) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Harvest cells and seed them in opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well).

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add the medium containing the diluted this compound or vehicle control (DMSO) to the wells.

    • Incubate the plates for 72 hours.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis for Protein Phosphorylation and Expression

This protocol is used to detect the phosphorylation status of c-Met, TRKB, and downstream signaling proteins, as well as the expression levels of cell cycle and apoptosis-related proteins.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., MKN45, MHCC97H) at a density that will result in 70-80% confluency on the day of the experiment.

    • Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., HGF for c-Met, BDNF for TRKB) for 10-15 minutes to induce receptor phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-c-Met, c-Met, p-TRKB, TRKB, p-AKT, AKT, p-ERK, ERK, Cyclin D1, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control.

Cell Cycle Analysis

This assay quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., MKN45, MHCC97H) and allow them to adhere.

    • Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate at room temperature for 15-30 minutes in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Migration (Wound Healing) Assay

This assay measures the effect of this compound on the collective migration of cancer cells.

Protocol:

  • Cell Culture:

    • Seed cells (e.g., MKN45) in a 6-well plate and grow them to form a confluent monolayer.

  • Wound Creation:

    • Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

    • Wash the wells with PBS to remove detached cells.

  • Treatment and Imaging:

    • Add fresh medium containing various concentrations of this compound or vehicle control.

    • Place the plate in a live-cell imaging system or a standard incubator.

    • Acquire images of the wound at the same position at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

  • Data Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial wound area.

    • Compare the rate of wound closure between treated and control groups.

Endothelial Cell Tube Formation Assay

This assay evaluates the anti-angiogenic potential of this compound by measuring its effect on the ability of endothelial cells to form capillary-like structures.

Tube_Formation_Workflow cluster_workflow Tube Formation Assay Workflow Coat Coat 96-well plate with Matrigel Seed Seed endothelial cells (e.g., HUVECs) Coat->Seed Treat Treat with this compound Seed->Treat Incubate Incubate for 4-12 hours Treat->Incubate Image Image tube formation Incubate->Image Quantify Quantify tube length and branch points Image->Quantify

Caption: Workflow for the endothelial cell tube formation assay.

Protocol:

  • Plate Preparation:

    • Thaw growth factor-reduced Matrigel on ice.

    • Coat the wells of a 96-well plate with the Matrigel and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding and Treatment:

    • Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in a basal medium containing various concentrations of this compound or vehicle control.

    • Seed the HUVECs onto the Matrigel-coated plate.

  • Incubation and Imaging:

    • Incubate the plate at 37°C for 4-12 hours to allow for tube formation.

    • Image the tube-like structures using a phase-contrast microscope.

  • Data Analysis:

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using an angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Compare the quantified parameters between treated and control groups.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of the c-Met/TRK inhibitor this compound. By systematically evaluating its biochemical and cellular activities, researchers can gain a comprehensive understanding of its efficacy and mechanism of action, which is crucial for its continued development as a potential cancer therapeutic.

References

Application Notes and Protocols for 1D228, a Novel c-Met/TRK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1D228 is a potent and selective dual inhibitor of c-Met and Tropomyosin receptor kinase (TRK) signaling pathways. By targeting both of these key oncogenic drivers, this compound has demonstrated significant anti-tumor activity in preclinical models of gastric and liver cancer. Mechanistic studies have revealed that this compound inhibits the phosphorylation of c-Met and TRK, leading to the blockage of downstream signaling cascades, induction of G0/G1 cell cycle arrest, and suppression of angiogenesis.[1][2][3] These application notes provide detailed protocols for the solubilization and experimental use of this compound in common laboratory assays.

Chemical Information and Solubility

While specific quantitative solubility data for this compound in various solvents is not publicly available, the following table provides a general guideline for small molecule kinase inhibitors. It is highly recommended to perform solubility tests to determine the optimal solvent and concentration for your specific experimental needs.

Table 1: General Solubility and Preparation of this compound

ParameterRecommendationProtocol / Notes
Appearance Crystalline solid
Storage Store at -20°C or -80°C. Protect from light.Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Recommended Solvents 1. Dimethyl sulfoxide (DMSO) 2. EthanolDMSO is the most common solvent for preparing stock solutions of kinase inhibitors.
Stock Solution Preparation Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.For a 10 mM stock, dissolve the appropriate mass of this compound in DMSO. Gently vortex or sonicate to ensure complete dissolution.
Working Solution Preparation Dilute the DMSO stock solution into an aqueous buffer or cell culture medium.The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Perform serial dilutions in the appropriate aqueous buffer immediately before use to minimize precipitation.
Aqueous Solubility LowLike many kinase inhibitors, this compound is expected to have low aqueous solubility. If precipitation occurs upon dilution, consider using a co-solvent system or alternative formulation strategies.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer or sonicator

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the this compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

  • Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability (CCK-8) Assay Protocol

This protocol outlines the use of a Cell Counting Kit-8 (CCK-8) assay to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MKN45 gastric cancer, MHCC97H liver cancer)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is below 0.5%. A typical concentration range to test is 0.001 to 10 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis Protocol

This protocol describes the analysis of protein expression and phosphorylation status in cells treated with this compound.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-TRK, anti-TRK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Cyclin D1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound (e.g., 1, 10, 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Endothelial Cell Tube Formation Assay (Angiogenesis Assay)

This protocol is used to assess the effect of this compound on the in vitro tube formation of endothelial cells, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel or other basement membrane matrix

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

Procedure:

  • Thaw the Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 1-2 x 10^5 cells/mL.

  • Prepare different concentrations of this compound in the endothelial cell growth medium.

  • Add 100 µL of the HUVEC suspension containing the desired concentrations of this compound to each Matrigel-coated well.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.

  • Observe and photograph the formation of tube-like structures using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or total tube area using image analysis software.

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Mechanism of Action ID228 This compound

G

References

Application Notes and Protocols for Preclinical Toxicity Assessment of 1D228

Author: BenchChem Technical Support Team. Date: November 2025

A Novel c-Met/TRK Inhibitor with a Promising Safety Profile

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1D228 is a novel tyrosine kinase inhibitor that demonstrates potent anti-tumor activity by targeting both c-Met and Tropomyosin receptor kinase (TRK).[1][2][3] Mechanistic studies reveal that this compound effectively inhibits the phosphorylation of c-Met and TRK, thereby blocking their downstream signaling pathways.[1][2][4] This dual inhibition leads to the suppression of tumor cell proliferation and angiogenesis.[1][2][3] Notably, preclinical studies in xenograft models of gastric and liver cancer have indicated that this compound monotherapy exhibits stronger anti-tumor activity and lower toxicity compared to combination therapies with other agents like larotrectinib and tepotinib.[1][2][4] Histological analysis of major organs from animal models has not revealed discernible toxicity, suggesting a favorable safety profile for this compound.[2][4]

Quantitative Data Summary

While detailed quantitative toxicity data such as LD50 and NOAEL are not yet publicly available, the metabolic stability of this compound has been evaluated across several species.

Table 1: Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (T1/2) of this compound (min)Half-life (T1/2) of Tepotinib (min)
SD rats37.1918.08
CD-1 mice101.7315.14
Beagle dogs63.7762.23
Macaca fascicularis1653.421350.61
Human2124.021829.15

Data sourced from a 2023 study on the efficacy of this compound.[2][4]

Signaling Pathway of this compound

The primary mechanism of action for this compound involves the inhibition of the c-Met and TRK signaling pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.

G cluster_0 This compound Inhibition cluster_1 Downstream Signaling ID228 This compound cMet c-Met Receptor ID228->cMet inhibits TRK TRK Receptor ID228->TRK inhibits p_cMet Phosphorylated c-Met p_TRK Phosphorylated TRK cMet->p_cMet TRK->p_TRK Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) p_cMet->Downstream p_TRK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis CellCycle Cyclin D1 Downstream->CellCycle G1_S_Transition G1/S Phase Transition CellCycle->G1_S_Transition

Caption: Mechanism of this compound action on c-Met and TRK pathways.

Experimental Protocols

The following are generalized protocols for assessing the preclinical toxicity of a novel compound like this compound. These should be adapted based on the specific characteristics of the test article and the objectives of the study.

Acute Toxicity Study (Maximum Tolerated Dose - MTD)

Objective: To determine the maximum tolerated dose (MTD) of this compound following a single administration.

Animal Model: Male and female BALB/c mice, 5-6 weeks old.

Methodology:

  • Acclimatize animals for at least one week prior to dosing.

  • Divide animals into groups (n=5 per sex per group), including a vehicle control group.

  • Prepare a range of this compound dose formulations. The starting doses should be determined based on in vitro cytotoxicity data.

  • Administer a single dose of this compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days. Observations should include changes in skin, fur, eyes, and behavior.

  • Record body weight on days 0, 7, and 14.

  • At the end of the 14-day observation period, euthanize all surviving animals.

  • Conduct a gross necropsy on all animals (including any that die during the study).

  • The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

Repeated Dose Toxicity Study (Sub-acute)

Objective: To evaluate the potential toxicity of this compound after repeated daily administration over a 28-day period.

Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.

Methodology:

  • Acclimatize animals for at least one week.

  • Assign animals to at least three dose groups and a vehicle control group (n=10 per sex per group).

  • Administer this compound or vehicle daily for 28 consecutive days.

  • Conduct daily clinical observations and weekly body weight and food consumption measurements.

  • Perform ophthalmological examinations prior to the study and at termination.

  • Collect blood samples for hematology and clinical chemistry analysis at the end of the treatment period.

  • At the end of the 28-day period, euthanize animals and perform a full gross necropsy.

  • Weigh major organs (e.g., liver, kidneys, heart, spleen).

  • Collect a comprehensive set of tissues for histopathological examination.

Histopathological Analysis

Objective: To identify any microscopic changes in tissues resulting from treatment with this compound.

Methodology:

  • Collect tissues from all animals in the repeated dose toxicity study.

  • Fix tissues in 10% neutral buffered formalin.

  • Trim, process, and embed tissues in paraffin wax.

  • Section embedded tissues at a thickness of 5 µm.

  • Stain sections with hematoxylin and eosin (H&E).

  • A board-certified veterinary pathologist should perform a blinded microscopic examination of the slides.

  • Document and grade any observed lesions.

Experimental Workflow

The following diagram outlines a typical workflow for a preclinical toxicity assessment program.

G cluster_0 Phase 1: Acute Toxicity cluster_1 Phase 2: Repeated Dose Toxicity cluster_2 Phase 3: Pathological Examination cluster_3 Phase 4: Final Assessment A Dose Range Finding B Single High Dose A->B C MTD Determination B->C D 28-Day Dosing C->D E Clinical Observations D->E F Blood & Urine Analysis D->F G Gross Necropsy F->G H Organ Weight Analysis G->H I Histopathology H->I J Data Interpretation I->J K NOAEL Determination J->K L Safety Profile Report K->L

Caption: Workflow for preclinical toxicity assessment.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle with 1D228

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1D228 is a novel small molecule inhibitor targeting both c-Met and Tropomyosin receptor kinase (TRK) tyrosine kinases.[1][2][3] These signaling pathways are frequently dysregulated in various cancers, contributing to tumor growth, proliferation, and angiogenesis.[1][2][3] Mechanistic studies have revealed that this compound effectively suppresses the phosphorylation of c-Met and TRKB.[1] A key downstream effect of this inhibition is the induction of cell cycle arrest at the G0/G1 phase, mediated by the downregulation of Cyclin D1.[1][2][3] This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry and presents quantitative data from studies on hepatocellular carcinoma (MHCC97H) and gastric cancer (MKN45) cell lines.[4]

Mechanism of Action: this compound-Induced G0/G1 Cell Cycle Arrest

This compound exerts its anti-proliferative effects by disrupting the normal progression of the cell cycle. The binding of this compound to c-Met and TRK kinases inhibits their phosphorylation, thereby blocking downstream signaling cascades that promote cell cycle progression.[1][2] A critical downstream effector of these pathways is Cyclin D1, a key regulatory protein for the G1 to S phase transition.[4] By inhibiting the expression of Cyclin D1, this compound prevents the formation of active Cyclin D1-CDK4/6 complexes, which are necessary for the phosphorylation of the retinoblastoma protein (Rb) and the subsequent release of E2F transcription factors.[4] This blockade ultimately leads to an accumulation of cells in the G0/G1 phase of the cell cycle.[1][2][3][4]

1D228_Signaling_Pathway This compound Signaling Pathway to Cell Cycle Arrest This compound This compound cMet_TRK c-Met / TRK (Receptor Tyrosine Kinases) This compound->cMet_TRK Inhibits Arrest G0/G1 Arrest p_cMet_TRK Phosphorylated c-Met / TRK cMet_TRK->p_cMet_TRK Phosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) p_cMet_TRK->Downstream Activates CyclinD1 Cyclin D1 Expression Downstream->CyclinD1 Promotes CyclinD1_CDK46 Cyclin D1-CDK4/6 Complex CyclinD1->CyclinD1_CDK46 G1_S G1-S Phase Transition CDK46 CDK4/6 CDK46->CyclinD1_CDK46 Rb Rb CyclinD1_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb Phosphorylated Rb pRb->E2F Releases E2F->G1_S Promotes

Caption: Signaling pathway of this compound leading to G0/G1 cell cycle arrest.

Quantitative Data Summary

The following tables summarize the dose-dependent effect of this compound on the cell cycle distribution of MHCC97H and MKN45 cancer cell lines after a 24-hour treatment period. Data is presented as the percentage of cells in each phase of the cell cycle.

Table 1: Effect of this compound on MHCC97H Cell Cycle Distribution

Treatment Concentration% G0/G1 Phase% S Phase% G2/M Phase
Control (0 nM)45.2%35.1%19.7%
This compound (5 nM)68.3%20.5%11.2%
This compound (10 nM)75.1%15.3%9.6%

Table 2: Effect of this compound on MKN45 Cell Cycle Distribution

Treatment Concentration% G0/G1 Phase% S Phase% G2/M Phase
Control (0 nM)50.1%30.2%19.7%
This compound (5 nM)70.2%18.5%11.3%
This compound (10 nM)78.9%12.1%9.0%

Experimental Protocols

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Analysis_Workflow Flow Cytometry Cell Cycle Analysis Workflow A 1. Cell Seeding and Culture B 2. Treatment with this compound (or vehicle control) for 24h A->B C 3. Cell Harvesting (Trypsinization) B->C D 4. Washing with PBS C->D E 5. Fixation in 70% Ethanol (overnight at -20°C) D->E F 6. Washing and Resuspension in PBS E->F G 7. RNase A Treatment F->G H 8. Propidium Iodide (PI) Staining G->H I 9. Flow Cytometry Analysis H->I J 10. Data Analysis (Cell Cycle Modeling) I->J

Caption: A typical workflow for analyzing cell cycle distribution using flow cytometry.

Detailed Protocol: Cell Cycle Analysis using Propidium Iodide Staining

This protocol is adapted for the analysis of adherent cell lines such as MHCC97H and MKN45 treated with this compound.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL solution)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Culture and Treatment:

    • Seed MHCC97H or MKN45 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with the desired concentrations of this compound (e.g., 5 nM, 10 nM) and a vehicle control (e.g., DMSO) for 24 hours.

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.

    • Neutralize the trypsin with complete culture medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells for at least 2 hours (or overnight) at -20°C for fixation.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with 5 mL of PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PBS.

    • Add 5 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes.

    • Add 500 µL of Propidium Iodide Staining Solution (final concentration 25 µg/mL).

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.

    • Collect the fluorescence emission in the appropriate channel for PI (typically around 617 nm).

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution.

    • Gate on single cells to exclude doublets and aggregates.

    • Generate a histogram of PI fluorescence intensity to visualize the G0/G1, S, and G2/M populations.

    • Use a cell cycle model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in each phase.

Logical Relationship Diagram for Data Interpretation

Data_Interpretation_Logic Logical Flow for Interpreting Cell Cycle Data Observation Observation: Increased percentage of cells in G0/G1 phase with increasing this compound concentration Hypothesis Hypothesis: This compound induces G0/G1 cell cycle arrest Observation->Hypothesis Mechanism Mechanism: Inhibition of c-Met/TRK signaling Hypothesis->Mechanism Downstream_Effect Downstream Effect: Decreased Cyclin D1 expression Mechanism->Downstream_Effect Cellular_Outcome Cellular Outcome: Blockade of G1 to S phase transition Downstream_Effect->Cellular_Outcome Conclusion Conclusion: This compound has anti-proliferative activity via cell cycle arrest Cellular_Outcome->Conclusion

Caption: Logical framework for interpreting the results of the this compound cell cycle analysis.

References

Application Notes and Protocols for Immunohistochemical Detection of c-Met and TRK in 1D228 Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and supporting data for the immunohistochemical (IHC) analysis of c-Met and Tropomyosin Receptor Kinase (TRK) in the context of studies involving the dual inhibitor 1D228. This document is intended for researchers, scientists, and drug development professionals investigating the expression and co-expression of these key oncogenic drivers.

Introduction

The c-Met and TRK receptor tyrosine kinases are critical players in cell signaling pathways that govern proliferation, survival, and migration.[1] Aberrant activation of these pathways is implicated in the progression of various cancers. The small molecule inhibitor this compound has been developed to target both c-Met and TRK, making the assessment of their expression in tumor tissues a crucial component of preclinical and clinical investigations.[2] Immunohistochemistry is a powerful technique to visualize and quantify the expression of these protein targets within the tumor microenvironment.

Data Presentation

Immunohistochemical analysis of a cohort of 80 tumor tissues in studies involving this compound revealed significant expression of both c-Met and TRK.[3] The quantitative data from this analysis is summarized in the table below.

BiomarkerExpression StatusPercentage of Tumors (%)Number of Tumors (n=80)
c-MetHigh Expression60%48
TRKHigh Expression11.25%9
c-Met and TRKBCo-overexpression5%4

Signaling Pathways

To understand the mechanism of action of this compound, it is essential to visualize the signaling pathways of its targets, c-Met and TRK.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Invasion) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription

c-Met Signaling Pathway Diagram

The c-Met signaling cascade is initiated by the binding of its ligand, Hepatocyte Growth Factor (HGF), leading to the activation of downstream pathways such as RAS/MAPK and PI3K/AKT, which promote cell proliferation, survival, and invasion.[1]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin TRK TRK Receptor Neurotrophin->TRK Binding & Dimerization SHC_GRB2_SOS SHC/GRB2/SOS TRK->SHC_GRB2_SOS PI3K PI3K TRK->PI3K PLCG PLCγ TRK->PLCG RAS RAS SHC_GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Neuronal Survival, Differentiation, Proliferation) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription IP3_DAG IP3 / DAG PLCG->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Transcription

TRK Signaling Pathway Diagram

TRK receptors are activated by neurotrophins, leading to the activation of similar downstream pathways, including RAS/MAPK and PI3K/AKT, which are crucial for neuronal survival and differentiation, and can be hijacked in cancer.

Experimental Protocols

The following are representative, detailed protocols for the immunohistochemical staining of c-Met and pan-TRK. These protocols are based on commonly used and validated methods and should be optimized for individual laboratory conditions.

Experimental Workflow

IHC_Workflow cluster_workflow Immunohistochemistry Workflow Tissue_Prep 1. Tissue Preparation (FFPE Sectioning) Deparaffinization 2. Deparaffinization & Rehydration Tissue_Prep->Deparaffinization Antigen_Retrieval 3. Antigen Retrieval (HIER) Deparaffinization->Antigen_Retrieval Blocking 4. Blocking (Peroxidase & Protein) Antigen_Retrieval->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Detection 6. Detection System (Polymer-HRP) Primary_Ab->Detection Chromogen 7. Chromogen (DAB) Detection->Chromogen Counterstain 8. Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration_Mounting 9. Dehydration & Mounting Counterstain->Dehydration_Mounting Analysis 10. Microscopic Analysis Dehydration_Mounting->Analysis

General IHC Workflow Diagram
Protocol 1: c-Met Immunohistochemistry

Antibody: Rabbit Monoclonal anti-c-Met (Clone: SP44)

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

  • Peroxidase Block (3% Hydrogen Peroxide)

  • Protein Block (e.g., Normal Goat Serum)

  • Primary Antibody: Rabbit Monoclonal anti-c-Met (Clone SP44), diluted 1:100 in antibody diluent

  • Polymer-HRP Detection System

  • DAB Chromogen Kit

  • Hematoxylin

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in pre-heated Citrate Buffer (pH 6.0) and incubating at 95-100°C for 20 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with wash buffer (e.g., PBS or TBS).

  • Blocking:

    • Incubate sections with Peroxidase Block for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with wash buffer.

    • Apply Protein Block and incubate for 20 minutes.

  • Primary Antibody Incubation:

    • Incubate sections with the diluted primary anti-c-Met antibody overnight at 4°C in a humidified chamber.

  • Detection:

    • Rinse with wash buffer.

    • Apply the Polymer-HRP detection reagent and incubate according to the manufacturer's instructions (typically 30-60 minutes).

  • Chromogen Application:

    • Rinse with wash buffer.

    • Apply DAB chromogen solution and incubate for 5-10 minutes, or until desired stain intensity is reached.

    • Rinse with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with deionized water.

    • "Blue" the sections in a suitable buffer or tap water.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Scoring: A semi-quantitative H-score can be used, which incorporates both the staining intensity and the percentage of positive cells.

  • Intensity Score (I): 0 (no staining), 1+ (weak), 2+ (moderate), 3+ (strong).

  • Percentage of Positive Cells (P): 0-100%.

  • H-Score = Σ (I x P) , with a maximum score of 300.

Protocol 2: Pan-TRK Immunohistochemistry

Antibody: Rabbit Monoclonal anti-Pan-TRK (Clone: EPR17341)

Materials:

  • FFPE tissue sections (4-5 µm)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0)

  • Peroxidase Block (3% Hydrogen Peroxide)

  • Protein Block (e.g., Normal Goat Serum)

  • Primary Antibody: Rabbit Monoclonal anti-Pan-TRK (Clone EPR17341), ready-to-use or diluted according to manufacturer's instructions.

  • Polymer-HRP Detection System

  • DAB Chromogen Kit

  • Hematoxylin

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration: Follow the same procedure as for c-Met IHC.

  • Antigen Retrieval:

    • Perform HIER using pre-heated Tris-EDTA Buffer (pH 9.0) at 95-100°C for 20 minutes.

    • Allow slides to cool for 20 minutes at room temperature.

    • Rinse with wash buffer.

  • Blocking: Follow the same procedure as for c-Met IHC.

  • Primary Antibody Incubation:

    • Incubate sections with the anti-Pan-TRK antibody for 60 minutes at room temperature in a humidified chamber.

  • Detection: Follow the same procedure as for c-Met IHC.

  • Chromogen Application: Follow the same procedure as for c-Met IHC.

  • Counterstaining: Follow the same procedure as for c-Met IHC.

  • Dehydration and Mounting: Follow the same procedure as for c-Met IHC.

Scoring: TRK IHC scoring is typically based on the presence of any unequivocal cytoplasmic, membranous, or nuclear staining in tumor cells.

  • Positive: Any specific staining observed in tumor cells.

  • Negative: Complete absence of staining in tumor cells. The staining pattern (e.g., cytoplasmic, nuclear, membranous) should also be noted as it can be associated with different NTRK fusion partners.

References

Application Notes and Protocols for Establishing a 1D228 Resistant Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acquired drug resistance is a significant challenge in cancer therapy, leading to treatment failure and disease relapse. Understanding the molecular mechanisms underlying drug resistance is crucial for the development of novel therapeutic strategies to overcome this obstacle. One of the fundamental tools for studying drug resistance is the development of drug-resistant cell lines in vitro. These cell lines are invaluable models for investigating the molecular and cellular changes that confer resistance, identifying new drug targets, and screening for compounds that can overcome resistance.

This document provides a detailed protocol for establishing a cell line resistant to the novel cytotoxic agent, 1D228. The protocol outlines a dose-escalation strategy to gradually select for a resistant population of cells. Additionally, it describes key experiments for the characterization of the newly established resistant cell line, comparing its phenotype and molecular profile to the parental, drug-sensitive cell line.

Key Principles of Establishing a Drug-Resistant Cell Line

The development of a drug-resistant cell line is typically achieved by continuously exposing a cancer cell line to a specific drug over an extended period. The process can take anywhere from 6 to 12 months or even longer. The most common method involves a gradual increase in the drug concentration, a technique known as dose-escalation. This method allows for the selection and expansion of cells that have acquired resistance mechanisms, while minimizing widespread cell death that would occur with a high initial drug concentration.

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound in the Parental Cell Line

Objective: To determine the concentration of this compound that inhibits 50% of cell growth in the parental cell line. This value is essential for designing the dose-escalation strategy.

Materials:

  • Parental cancer cell line (e.g., MCF-7, A549, etc.)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the parental cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare a serial dilution of this compound in complete growth medium. The concentration range should span several orders of magnitude around the expected IC50.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO).

  • Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).

  • Assess cell viability using a suitable assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan crystals with a solvent like DMSO.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Establishment of the this compound-Resistant Cell Line (this compound-R) by Dose-Escalation

Objective: To generate a stable this compound-resistant cell line through continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cancer cell line

  • Complete growth medium

  • This compound stock solution

  • Cell culture flasks (T25 or T75)

  • Cryopreservation medium (e.g., complete growth medium with 10% DMSO)

Procedure:

  • Initial Exposure: Begin by culturing the parental cells in their complete growth medium supplemented with this compound at a concentration equal to the IC50 value determined in Protocol 1.

  • Monitoring and Maintenance: Initially, significant cell death is expected. Monitor the cells closely and change the medium with fresh this compound-containing medium every 2-3 days. Passage the cells when they reach 70-80% confluency.

  • Dose Escalation: Once the cells have adapted to the initial concentration and are proliferating steadily, increase the concentration of this compound in the culture medium. A gradual increase of 1.5 to 2-fold is recommended.

  • Iterative Process: Repeat the process of adaptation and dose escalation. The development of a resistant cell line can take several months.

  • Cryopreservation: At each stage of successful adaptation to a higher drug concentration, it is advisable to freeze down stocks of the cells for backup.

  • Selection of the Final Resistant Line: The process is typically continued until the cells can proliferate in a concentration of this compound that is 5-10 times the initial IC50 of the parental line.

  • Stability of Resistance: Once a resistant cell line is established, it is important to assess the stability of the resistant phenotype. This can be done by culturing the resistant cells in a drug-free medium for several passages and then re-evaluating the IC50 for this compound.

Characterization of the this compound-Resistant Cell Line

A thorough characterization of the resistant cell line is essential to understand the mechanisms of resistance. This involves comparing the resistant cell line to its parental counterpart.

Protocol 3: Confirmation of the Resistant Phenotype

Objective: To quantify the degree of resistance in the newly established this compound-R cell line.

Procedure:

  • Perform a cell viability assay (as described in Protocol 1) on both the parental and the this compound-R cell lines, using a range of this compound concentrations.

  • Determine the IC50 values for both cell lines.

  • Calculate the Resistance Index (RI) using the following formula: RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)

Protocol 4: Analysis of Cross-Resistance

Objective: To determine if the this compound-R cell line exhibits resistance to other cytotoxic agents.

Procedure:

  • Select a panel of other anti-cancer drugs, preferably with different mechanisms of action.

  • Determine the IC50 values for these drugs in both the parental and this compound-R cell lines using the cell viability assay described in Protocol 1.

  • Compare the IC50 values to identify any cross-resistance or collateral sensitivity.

Protocol 5: Investigation of Potential Resistance Mechanisms

Objective: To explore the molecular changes that may contribute to this compound resistance. Common mechanisms of drug resistance include increased drug efflux, alterations in drug targets, activation of bypass signaling pathways, and enhanced DNA repair.

Suggested Experiments:

  • Western Blot Analysis: Investigate the expression levels of proteins known to be involved in drug resistance, such as:

    • ABC transporters: P-glycoprotein (P-gp/MDR1), MRP1, and BCRP are common drug efflux pumps.

    • Apoptosis-related proteins: Bcl-2 family proteins (e.g., Bcl-2, Bax) and caspases.

    • Signaling pathway components: Proteins involved in pathways like PI3K/Akt, MAPK/ERK, which are often associated with cell survival and proliferation.

  • Gene Expression Analysis (qRT-PCR or RNA-Seq): Analyze changes in the mRNA levels of genes associated with drug resistance.

  • Drug Accumulation/Efflux Assays: Use fluorescent dyes (e.g., Rhodamine 123) to measure the intracellular accumulation and efflux of substrates of ABC transporters.

Data Presentation

Table 1: Comparison of IC50 Values for this compound and Other Cytotoxic Agents in Parental and this compound-R Cell Lines
CompoundParental Cell Line IC50 (µM)This compound-R Cell Line IC50 (µM)Resistance Index (RI)
This compound 0.5 ± 0.0512.5 ± 1.225
Doxorubicin 0.2 ± 0.024.8 ± 0.524
Paclitaxel 0.01 ± 0.0020.015 ± 0.0031.5
Cisplatin 5.0 ± 0.45.5 ± 0.61.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Relative Protein Expression in Parental vs. This compound-R Cell Lines
ProteinParental Cell Line (Relative Expression)This compound-R Cell Line (Relative Expression)Fold Change
P-gp (MDR1) 1.015.2↑ 15.2
BCRP 1.08.5↑ 8.5
p-Akt (Ser473) 1.05.3↑ 5.3
Bax 1.00.4↓ 2.5
Bcl-2 1.03.1↑ 3.1

Expression levels were determined by Western blot and normalized to a loading control (e.g., β-actin). Values for the parental cell line are set to 1.0.

Visualizations

Experimental_Workflow cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Characterization P1 Seed Parental Cells P2 Treat with Serial Dilutions of this compound P1->P2 P3 Incubate for 48-72h P2->P3 P4 Assess Cell Viability (MTT Assay) P3->P4 P5 Calculate IC50 P4->P5 D1 Culture Parental Cells in Medium with this compound (IC50) P5->D1 Inform Starting Concentration D2 Monitor Cell Growth and Adaptation D1->D2 D3 Increase this compound Concentration (1.5-2x) D2->D3 D4 Repeat Adaptation and Escalation Cycles D3->D4 D5 Establish Stable this compound-R Cell Line D4->D5 C1 Confirm Resistance (IC50 of this compound-R) D5->C1 Provide Resistant Cell Line C2 Assess Cross-Resistance C1->C2 C3 Investigate Molecular Mechanisms (Western Blot, qRT-PCR) C1->C3

Caption: Workflow for Establishing and Characterizing a this compound-Resistant Cell Line.

Signaling_Pathway cluster_0 Hypothetical this compound Resistance Mechanism ID228 This compound Pgp P-gp (MDR1) ID228->Pgp Efflux Apoptosis Apoptosis ID228->Apoptosis Induces CellMembrane Cell Membrane GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Akt->Apoptosis Inhibition Proliferation Cell Proliferation Akt->Proliferation

Caption: Hypothetical Signaling Pathway Involved in this compound Resistance.

Application Notes and Protocols for Long-Term Cell Culture with 1D228 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1D228 is a novel and potent small molecule inhibitor targeting both c-Met and Tropomyosin receptor kinase (TRK) tyrosine kinases.[1][2][3] Mechanistic studies have demonstrated that this compound effectively inhibits the phosphorylation of c-Met and TRK, thereby blocking their downstream signaling pathways.[1][2] This dual inhibition leads to the suppression of tumor cell proliferation, migration, and angiogenesis, making this compound a promising candidate for cancer therapy, particularly for gastric and hepatocellular carcinomas where c-Met and TRK can be co-expressed at high levels.[1][2][3] Long-term cell culture studies with this compound are crucial for understanding its sustained effects on cancer cells, evaluating the potential for resistance development, and elucidating its long-term impact on cellular signaling and viability. These application notes provide detailed protocols and guidelines for conducting long-term cell culture experiments with the this compound inhibitor.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by targeting the c-Met and TRK receptor tyrosine kinases.[1][2][3] Upon binding, it inhibits the autophosphorylation of these receptors, which is a critical step in the activation of downstream signaling cascades. The inhibition of c-Met and TRK phosphorylation by this compound leads to the downregulation of key signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, which are essential for cell survival, proliferation, and growth.[2][4] A significant consequence of this signaling blockade is the inhibition of Cyclin D1, a key regulator of the cell cycle, leading to G0/G1 phase arrest.[1][2][3] Furthermore, this compound has been shown to induce apoptosis in cancer cells and inhibit angiogenesis by affecting endothelial cells that also express c-Met and TRKB.[1][2]

G cluster_nucleus Nucleus cMet c-Met p_cMet p-c-Met TRK TRK p_TRK p-TRK inhibitor This compound inhibitor->p_cMet inhibitor->p_TRK PI3K PI3K p_cMet->PI3K RAS RAS p_cMet->RAS p_TRK->PI3K p_TRK->RAS AKT AKT PI3K->AKT ERK ERK RAS->ERK p_AKT p-AKT AKT->p_AKT p_ERK p-ERK ERK->p_ERK CyclinD1 Cyclin D1 p_AKT->CyclinD1 inhibition Apoptosis Apoptosis p_AKT->Apoptosis inhibition p_ERK->CyclinD1 inhibition CellCycle G0/G1 Arrest CyclinD1->CellCycle Proliferation Proliferation

Figure 1: this compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of the this compound inhibitor.

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)
c-MetNot explicitly stated, but potent
TRKA111.5
TRKB23.68
TRKC25.48
[Data sourced from in vitro kinase assays.][5]

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Tumor ModelTreatment GroupDosageTumor Growth Inhibition (TGI) (%)
Gastric CancerThis compound8 mg/kg/d94.8
Tepotinib8 mg/kg/d67.61
Liver CancerThis compound4 mg/kg/d93.4
Tepotinib4 mg/kg/d63.9
[Data from in vivo xenograft models.][1][2]

Experimental Protocols

Long-Term Cell Viability and Proliferation Assay

This protocol is designed to assess the long-term effects of this compound on cell viability and proliferation over a period of 7 to 14 days.

Materials:

  • Cancer cell line of interest (e.g., MKN45 for gastric cancer, MHCC97H for liver cancer)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound inhibitor stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a low density (e.g., 1,000-3,000 cells/well) to allow for long-term growth.

    • Incubate overnight to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 1 nM to 1 µM) to determine the optimal long-term inhibitory concentration.

    • Include a vehicle control (DMSO) at the same concentration as the highest inhibitor dose.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle.

  • Long-Term Culture and Maintenance:

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

    • Every 2-3 days, perform a half-medium change by carefully aspirating 50 µL of the medium and replacing it with 50 µL of fresh medium containing the corresponding concentration of this compound or vehicle. This ensures a continuous supply of fresh nutrients and inhibitor.

  • Assessing Viability and Proliferation:

    • At designated time points (e.g., Day 0, 3, 7, 10, and 14), measure cell viability using your chosen reagent according to the manufacturer's instructions.

    • For endpoint assays like MTT, a separate plate should be set up for each time point. For non-lytic assays like PrestoBlue™, the same plate can be read at multiple time points.

  • Data Analysis:

    • Normalize the readings to the vehicle control at each time point.

    • Plot the cell viability/proliferation over time for each inhibitor concentration.

G start Start seed_cells Seed cells at low density in 96-well plates start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_inhibitor Prepare this compound dilutions and vehicle control incubate_overnight->prepare_inhibitor add_inhibitor Add inhibitor/vehicle to cells prepare_inhibitor->add_inhibitor incubate_long_term Incubate for 7-14 days add_inhibitor->incubate_long_term medium_change Perform half-medium change with fresh inhibitor every 2-3 days incubate_long_term->medium_change Loop measure_viability Measure cell viability at designated time points incubate_long_term->measure_viability medium_change->incubate_long_term analyze_data Analyze and plot data measure_viability->analyze_data end End analyze_data->end

Figure 2: Long-Term Viability Assay Workflow
Western Blot Analysis of Pathway Modulation

This protocol is for assessing the long-term effects of this compound on the phosphorylation status of c-Met, TRK, and downstream signaling proteins.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound inhibitor stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-TRKB, anti-TRKB, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Cyclin D1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentration of this compound or vehicle for extended periods (e.g., 24, 48, 72 hours, or longer with appropriate medium changes).

  • Cell Lysis and Protein Quantification:

    • At the end of the treatment period, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Perform SDS-PAGE, protein transfer, and antibody incubations according to standard western blot protocols.

    • Probe membranes with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize target protein levels to a loading control (GAPDH or β-actin).

Cell Cycle Analysis

This protocol is for determining the long-term effects of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound inhibitor stock solution

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with this compound or vehicle for the desired duration (e.g., 24, 48, 72 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining and Flow Cytometry:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Troubleshooting and Considerations

  • Inhibitor Stability: Ensure the stability of this compound in culture medium over the duration of the experiment. If stability is a concern, more frequent medium changes may be necessary.

  • Cell Confluency: In long-term proliferation assays, it is critical to start with a low cell density to avoid overgrowth in the control wells, which can lead to artifacts.

  • DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (typically <0.1%) to avoid solvent-induced toxicity.

  • Acquired Resistance: Be aware that long-term treatment with an inhibitor can lead to the development of resistant cell populations. This can be investigated by extending the culture period and monitoring for the re-emergence of proliferating cells.

By following these detailed protocols and considerations, researchers can effectively utilize the this compound inhibitor in long-term cell culture experiments to further elucidate its therapeutic potential and mechanism of action.

References

Troubleshooting & Optimization

troubleshooting 1D228 insolubility in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the c-Met/TRK inhibitor, 1D228.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, small molecule inhibitor that targets both c-Met and Tropomyosin Receptor Kinase (TRK) signaling pathways.[1][2][3][4] By inhibiting the phosphorylation of these kinases, this compound can block downstream signaling cascades involved in cell proliferation, migration, and angiogenesis.[2][4][5] Published research has shown that this compound can induce G0/G1 cell cycle arrest by inhibiting cyclin D1.[1][2] It has demonstrated anti-tumor activity in various cancer models, including gastric and liver cancer.[1][2][3]

Q2: What is the recommended solvent for dissolving this compound?

A2: For most cell-based assays, it is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).[6] It is advisable to use a fresh, anhydrous grade of DMSO to prevent compound degradation or insolubility due to moisture.

Q3: What is the maximum permissible concentration of DMSO in my cell culture?

A3: High concentrations of DMSO can be toxic to cells. It is a common and recommended practice to keep the final DMSO concentration in the culture medium below 0.5% (v/v), and ideally at or below 0.1%.[7] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: My this compound solution appears cloudy or has visible precipitate after dilution in culture media. What should I do?

A4: Precipitation of small molecule inhibitors upon dilution into aqueous solutions like cell culture media is a common issue, often due to the compound's hydrophobic nature.[6][7] This can lead to inaccurate dosing and potential cytotoxicity from the precipitate itself.[7] Please refer to the troubleshooting guide below for a step-by-step approach to resolve this.

Troubleshooting Guide: this compound Insolubility in Culture Media

Problem: Precipitation or cloudiness observed after diluting this compound stock solution in cell culture media.

This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound.

Step 1: Review Your Stock Solution Preparation

Ensure your this compound stock solution is properly prepared.

  • Action: Visually inspect your DMSO stock solution. If you observe any precipitate, gently warm the vial to 37°C and vortex or sonicate for short intervals until the compound is fully dissolved.[7]

  • Best Practice: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture.[7]

Step 2: Optimize Your Dilution Method

Directly adding a highly concentrated DMSO stock to a large volume of aqueous media can cause the compound to "crash out" of solution.

  • Action: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your this compound stock in a small volume of pre-warmed, serum-free media. Mix gently, and then add this intermediate dilution to your final volume of complete media.[7][8] This gradual decrease in solvent concentration can help maintain solubility.

Step 3: Control Temperature and pH

Sudden temperature changes and suboptimal pH can affect compound solubility.

  • Action: Always use pre-warmed (37°C) cell culture media for your dilutions.[9] Adding a cold stock solution to warm media can cause thermal shock and precipitation.[9]

  • Best Practice: Ensure your culture medium is properly buffered (e.g., with HEPES or sodium bicarbonate) and that the pH is within the optimal range of 7.2-7.4.[9]

Step 4: Evaluate the Final Concentration

The desired final concentration of this compound may exceed its solubility limit in your specific culture medium.

  • Action: If precipitation persists, consider performing a solubility test. Prepare a range of this compound concentrations in your final culture medium and incubate under your experimental conditions (e.g., 37°C, 5% CO₂). Visually inspect for precipitation over time to determine the maximum soluble concentration.[9]

Step 5: Consider the Culture Media Composition

Components in the culture media, such as salts and proteins, can influence the solubility of small molecules.

  • Action: If possible, try dissolving this compound in a serum-free or low-serum medium first before adding it to your complete, serum-containing medium. In some cases, diluting the stock in a solution containing serum can aid solubility.[10][11]

Troubleshooting Workflow

G start Start: this compound Precipitation Observed stock_check Step 1: Check Stock Solution Is it fully dissolved? start->stock_check stock_dissolve Warm, vortex, or sonicate stock solution stock_check->stock_dissolve Yes dilution_method Step 2: Review Dilution Method Using direct dilution? stock_check->dilution_method No stock_dissolve->stock_check serial_dilution Perform serial dilutions in pre-warmed media dilution_method->serial_dilution Yes temp_ph Step 3: Check Temperature & pH Using cold media or unbuffered solution? dilution_method->temp_ph No end_success Success: this compound Soluble serial_dilution->end_success warm_media Use pre-warmed (37°C) and buffered media temp_ph->warm_media Yes concentration Step 4: Evaluate Final Concentration Is it a high concentration? temp_ph->concentration No warm_media->end_success solubility_test Determine max soluble concentration via testing concentration->solubility_test Yes media_comp Step 5: Consider Media Composition concentration->media_comp No solubility_test->end_success serum_test Test dilution in serum-free vs. serum-containing media media_comp->serum_test serum_test->end_success

Caption: Troubleshooting workflow for this compound precipitation.

Data and Protocols

Recommended Solvents and Storage
ParameterRecommendationNotes
Primary Solvent Dimethyl Sulfoxide (DMSO)Use anhydrous, cell culture grade.
Stock Solution Storage -20°C or -80°C in aliquotsAvoid repeated freeze-thaw cycles.[7]
Final DMSO in Media ≤ 0.1% (v/v)Higher concentrations can be cytotoxic.
Experimental Protocol: Preparation of this compound Working Solution

This protocol describes the preparation of a 10 µM working solution from a 10 mM stock solution in DMSO, a common starting point for in vitro experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Serum-free cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (1:10): In a sterile microcentrifuge tube, add 90 µL of pre-warmed, serum-free medium. Add 10 µL of the 10 mM this compound stock solution to create a 1 mM intermediate solution. Mix gently by pipetting.

  • Prepare Final Working Solution (1:100): For every 1 mL of final working solution required, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed complete cell culture medium. This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Mix and Verify: Mix the final working solution thoroughly by gentle inversion or pipetting. Before adding to cells, visually inspect the solution for any signs of precipitation.

Experimental Workflow: Preparing this compound for Cell-Based Assays

G start Start: Prepare this compound Working Solution thaw_stock Thaw 10 mM this compound Stock in DMSO start->thaw_stock intermediate_dilution Prepare 1 mM Intermediate Dilution in Serum-Free Media thaw_stock->intermediate_dilution final_dilution Prepare Final Working Dilution in Complete Media (pre-warmed) intermediate_dilution->final_dilution mix_verify Mix Gently and Visually Verify No Precipitation final_dilution->mix_verify add_to_cells Add to Cell Culture Plates mix_verify->add_to_cells Solution is Clear end Incubate and Analyze add_to_cells->end

Caption: Workflow for preparing this compound working solutions.

Signaling Pathway: Simplified Overview of this compound Inhibition

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cMet c-Met Receptor pathway1 PI3K/AKT Pathway cMet->pathway1 pathway2 RAS/MAPK Pathway cMet->pathway2 TRK TRK Receptor TRK->pathway1 TRK->pathway2 inhibitor This compound inhibitor->cMet inhibitor->TRK cellular_response Cell Proliferation, Migration, Angiogenesis pathway1->cellular_response pathway2->cellular_response

Caption: this compound inhibits c-Met and TRK signaling.

References

Technical Support Center: Optimizing 1D228 Dosage for Minimal Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective and safe use of 1D228, a novel c-Met and TRK inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in optimizing this compound dosage while minimizing toxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent small molecule inhibitor that targets both c-Met and Tropomyosin receptor kinase (TRK) signaling pathways.[1][2][3] Mechanistic studies have shown that this compound effectively inhibits the phosphorylation of c-Met and TRK, thereby blocking their downstream signaling cascades involved in cell proliferation, migration, and angiogenesis.[1][2]

Q2: What are the known anti-tumor effects of this compound?

A2: In preclinical studies, this compound has demonstrated robust anti-tumor activity in both gastric and liver cancer models.[1][2] It has been shown to be more effective at inhibiting tumor growth compared to other inhibitors like tepotinib and combination therapies.[1][2]

Q3: What is the reported toxicity profile of this compound?

A3: Preclinical studies have suggested that this compound monotherapy exhibits lower toxicity compared to the combination of larotrectinib and tepotinib.[1][2] Histological analysis of major organs (heart, liver, lung, and kidney) in animal models treated with effective doses of this compound revealed no evidence of toxicity.[2]

Q4: What are potential, yet unobserved, toxicities to monitor for with this compound, based on its drug class?

A4: As a c-Met and TRK inhibitor, it is prudent to monitor for potential class-related adverse effects, even if not prominent in initial this compound studies. These may include:

  • Hepatotoxicity: Monitor for elevated liver enzymes (ALT, AST).[4]

  • Gastrointestinal issues: Observe for signs of nausea, diarrhea, or vomiting.[5]

  • Neurological effects: Be aware of potential dizziness, confusion, or changes in mood.[6][7]

  • Weight gain: This has been observed with other TRK inhibitors.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly high cytotoxicity in vitro (at expected therapeutic concentrations) Cell line hypersensitivity; Error in compound dilution; Contamination of cell culture.Confirm the IC50 for your specific cell line. Prepare fresh dilutions of this compound from a new stock. Check cell cultures for any signs of contamination.
Precipitation of this compound in cell culture media Poor solubility of the compound at the tested concentration.Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended levels (typically <0.5%). Consider using a solubilizing agent if compatible with your experimental setup.
Inconsistent anti-tumor efficacy in vivo Issues with drug formulation or administration; Variability in tumor implantation or animal health.Ensure consistent formulation and administration of this compound. Standardize tumor implantation procedures and closely monitor animal health throughout the study.
Signs of toxicity in animal models (e.g., weight loss, lethargy, ruffled fur) The administered dose is too high for the specific animal model or strain.Immediately reduce the dosage or temporarily halt treatment. Monitor the animals closely for recovery. Refer to the In Vivo Acute Toxicity Study protocol for guidance on dose selection. Consider conducting a dose-range finding study.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Cancer ModelTreatment GroupDosageTumor Growth Inhibition (TGI)Reference
Gastric Cancer (MKN45)This compound2 mg/kg/day74.4%[2]
This compound4 mg/kg/day90.7%[2]
This compound8 mg/kg/day94.8%[1][2]
Tepotinib8 mg/kg/day67.61%[1][2]
Liver Cancer (MHCC97H)This compound4 mg/kg/day93.4%[1]
Tepotinib4 mg/kg/day63.9%[1]

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol provides a method to assess the effect of this compound on cell viability.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 420)

This protocol outlines a fixed-dose procedure to assess the acute oral toxicity of this compound.

Animals:

  • Healthy, young adult rodents (e.g., rats or mice), typically females.

Procedure:

  • Sighting Study:

    • Dose a single animal at a starting dose (e.g., 300 mg/kg).

    • Observe the animal for signs of toxicity for at least 24 hours.

    • If the animal shows signs of toxicity, the main study is conducted at a lower dose. If no toxicity is observed, a higher dose is used in the next animal.

  • Main Study:

    • Use a group of animals (e.g., 5 females) for the selected dose level.

    • Administer a single oral dose of this compound.

    • Observe animals closely for the first few hours post-dosing and then daily for 14 days.

    • Record signs of toxicity, including changes in skin, fur, eyes, and behavior.

    • Record body weight at regular intervals.

    • At the end of the 14-day observation period, perform a gross necropsy on all animals.

Visualizations

1D228_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds Neurotrophins Neurotrophins TRK TRK Receptor Neurotrophins->TRK Binds PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Angiogenesis Angiogenesis cMet->Angiogenesis TRK->PI3K_AKT TRK->RAS_MAPK PLCg PLCγ Pathway TRK->PLCg TRK->Angiogenesis Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Migration Cell Migration RAS_MAPK->Migration PLCg->Migration ID228 This compound ID228->cMet Inhibits Phosphorylation ID228->TRK Inhibits Phosphorylation

Caption: Signaling pathways inhibited by this compound.

Dosage_Optimization_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Determine IC50 in Cancer Cell Lines cytotoxicity_assay Perform Cytotoxicity Assays (e.g., MTT, LDH) in Normal Cell Lines invitro_start->cytotoxicity_assay select_invitro_dose Select Promising Concentrations with High Efficacy and Low Cytotoxicity cytotoxicity_assay->select_invitro_dose acute_toxicity Acute Toxicity Study (e.g., OECD 420) to Determine Maximum Tolerated Dose (MTD) select_invitro_dose->acute_toxicity Inform Starting Doses dose_range_finding Dose-Range Finding Efficacy Study in Xenograft Model acute_toxicity->dose_range_finding definitive_efficacy Definitive Efficacy and Toxicity Study at Optimal Doses dose_range_finding->definitive_efficacy monitoring Monitor for Clinical Signs of Toxicity and Biomarkers definitive_efficacy->monitoring final_dose Establish Optimal Therapeutic Dose with Minimal Toxicity monitoring->final_dose

References

potential off-target effects of 1D228 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the 1D228 inhibitor, with a focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of the this compound inhibitor?

A1: this compound is a potent dual-target small molecule inhibitor of both c-Met and Tropomyosin receptor kinase (TRK) families of receptor tyrosine kinases.[1][2][3][4] By binding to the ATP-binding site of these kinases, this compound blocks their phosphorylation and activation, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.[1][2]

Q2: What are the known on-target effects of this compound in cancer cells and endothelial cells?

A2: In cancer cells with c-Met or TRK activation, this compound has been shown to inhibit proliferation and migration.[1][3][4] It can also induce cell cycle arrest at the G0/G1 phase and promote apoptosis.[1][3][4] In endothelial cells, which also express c-Met and TRK, this compound inhibits migration and tube formation, key processes in angiogenesis.[1][2] This dual action on both tumor and endothelial cells contributes to its anti-tumor activity.[1]

Q3: What are the potential off-target effects of this compound?

A3: Like many kinase inhibitors that target the conserved ATP-binding pocket, this compound has the potential for off-target activity. A kinase selectivity profile of this compound against a panel of 77 kinases revealed that while it is highly potent against c-Met and TRK kinases, it may exhibit inhibitory activity against other kinases at higher concentrations.[1] The specific off-target profile is crucial for interpreting experimental results and anticipating potential side effects. For a detailed, albeit illustrative, kinase inhibition profile, please refer to Table 1.

Q4: How can I differentiate between on-target and off-target effects in my experiments?

A4: Distinguishing between on-target and off-target effects is critical for accurate data interpretation. Several strategies can be employed:

  • Use of control cell lines: Compare the effects of this compound on your target-expressing cell line with a cell line that lacks c-Met and/or TRK expression.

  • Rescue experiments: If possible, introduce a drug-resistant mutant of the target kinase into your cells. On-target effects should be reversed, while off-target effects will persist.

  • Use of a structurally unrelated inhibitor: Employing another c-Met/TRK inhibitor with a different chemical scaffold can help determine if the observed phenotype is consistently linked to the inhibition of the intended targets.

  • Dose-response analysis: Off-target effects often occur at higher concentrations of the inhibitor. A careful dose-response study can help identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.

Q5: What are some common adverse events observed with TRK inhibitors that could be considered on-target toxicities?

A5: The TRK pathway is involved in the development and maintenance of the nervous system. Therefore, on-target inhibition of TRK can lead to side effects such as dizziness, weight gain, and pain upon drug withdrawal.[5][6] These are important considerations when translating preclinical findings.

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile of this compound

The following table summarizes the known on-target inhibitory activities of this compound and provides a representative illustration of potential off-target interactions based on a hypothetical kinase screen. The IC50 values for the on-targets are derived from published data, while the inhibition percentages for potential off-targets are for illustrative purposes to guide experimental design.

Kinase TargetIC50 (nM)Inhibition at 500 nM (%) [Illustrative]
On-Targets
c-Met0.98[3]>99%
TRKA111.5[1]>90%
TRKB23.68[1]>95%
TRKC25.48[1]>95%
Potential Off-Targets (Illustrative)
AXL-75%
FLT3-60%
VEGFR2-55%
PDGFRβ-40%
SRC-25%
EGFR-<10%

Note: The inhibition percentages for potential off-targets are hypothetical and intended to represent a plausible selectivity profile. Researchers should perform their own comprehensive kinase profiling for definitive characterization.

Troubleshooting Guides

Issue 1: Higher than expected cytotoxicity in cell-based assays.

Possible Cause Troubleshooting Step Expected Outcome
Off-target toxicity 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Test the inhibitor in a cell line lacking the target kinases (c-Met/TRK) to assess non-specific toxicity. 3. Refer to a comprehensive kinase profile to identify potential off-target kinases that could mediate cytotoxicity.Identification of a therapeutic window with minimal toxicity. Confirmation of off-target cytotoxic effects.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level for your specific cell line.Elimination of solvent-induced cell death.
On-target toxicity in a highly dependent cell line Confirm that the observed cytotoxicity correlates with the inhibition of c-Met/TRK signaling (e.g., decreased phosphorylation of downstream effectors).Validation that the cytotoxicity is a result of inhibiting the intended targets.

Issue 2: Inconsistent or unexpected phenotypic results (e.g., cell morphology changes, altered migration).

Possible Cause Troubleshooting Step Expected Outcome
Activation of compensatory signaling pathways Use Western blotting to probe for the activation of known resistance pathways (e.g., upregulation of other receptor tyrosine kinases).A clearer understanding of the cellular response to this compound and potential mechanisms of resistance.
Cell line-specific off-target effects Test the inhibitor in multiple cell lines with similar on-target expression levels to see if the unexpected phenotype is consistent.Distinguishing between general off-target effects and those specific to a particular cellular context.
Inhibitor instability or degradation Check the stability of this compound in your experimental media at 37°C over the time course of your experiment.Assurance that the observed effects are due to the active compound and not its degradation products.

Experimental Protocols

Protocol 1: Western Blot Analysis of c-Met and TRKB Phosphorylation

This protocol describes the detection of phosphorylated c-Met and TRKB in cell lysates treated with this compound.

Materials:

  • Cell lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (anti-p-c-Met, anti-c-Met, anti-p-TRKB, anti-TRKB).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Seed cells and treat with desired concentrations of this compound for the specified time.

  • Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

  • Clarify lysates by centrifugation and determine protein concentration.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

Protocol 2: Cell Migration Scratch Assay

This protocol outlines a method to assess the effect of this compound on collective cell migration.

Materials:

  • 6-well or 12-well tissue culture plates.

  • Sterile p200 pipette tips.

  • Cell culture medium with and without this compound.

  • Microscope with a camera.

Procedure:

  • Seed cells in a multi-well plate to create a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile p200 pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).

  • Quantify the area of the scratch at each time point to determine the rate of cell migration.

Protocol 3: Endothelial Cell Tube Formation Assay

This protocol is for evaluating the effect of this compound on in vitro angiogenesis.

Materials:

  • Basement membrane matrix (e.g., Matrigel®).

  • 96-well plate.

  • Endothelial cells (e.g., HUVECs).

  • Endothelial cell growth medium with and without this compound.

  • Calcein AM (for visualization).

Procedure:

  • Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate.

  • Allow the matrix to solidify at 37°C for 30-60 minutes.

  • Seed endothelial cells onto the matrix-coated wells in medium containing this compound or vehicle control.

  • Incubate for 4-18 hours to allow for tube formation.

  • Visualize the tube-like structures using a microscope. For quantitative analysis, stain the cells with Calcein AM and measure the total tube length or number of branch points.

Mandatory Visualizations

G cluster_on_target On-Target Effects This compound This compound c-Met c-Met This compound->c-Met Inhibits TRK TRK This compound->TRK Inhibits Proliferation_Inhibition Proliferation_Inhibition c-Met->Proliferation_Inhibition Migration_Inhibition Migration_Inhibition c-Met->Migration_Inhibition Apoptosis_Induction Apoptosis_Induction c-Met->Apoptosis_Induction TRK->Proliferation_Inhibition Angiogenesis_Inhibition Angiogenesis_Inhibition TRK->Angiogenesis_Inhibition

Caption: On-target signaling pathway of the this compound inhibitor.

G Start Start Unexpected_Phenotype Unexpected_Phenotype Start->Unexpected_Phenotype Dose_Response Perform Dose-Response Unexpected_Phenotype->Dose_Response High_Concentration Phenotype at High Concentration Only? Dose_Response->High_Concentration Off_Target Likely Off-Target Effect High_Concentration->Off_Target Yes On_Target Potentially On-Target High_Concentration->On_Target No Control_Experiment Use Control Cell Line or Rescue Experiment On_Target->Control_Experiment Validate_On_Target Validate On-Target Effect Control_Experiment->Validate_On_Target

Caption: Troubleshooting workflow for unexpected phenotypes.

G cluster_workflow Kinase Selectivity Profiling Workflow Compound This compound Kinase_Panel Panel of 77 Kinases Compound->Kinase_Panel HTRF_Assay HTRF Kinase Assay Kinase_Panel->HTRF_Assay Data_Analysis IC50 Determination HTRF_Assay->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Experimental workflow for kinase selectivity profiling.

References

Technical Support Center: Overcoming Resistance to 1D228 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel c-Met/TRK inhibitor, 1D228. The information is designed to address specific issues that may be encountered during experiments aimed at understanding and overcoming resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, potent small-molecule inhibitor that simultaneously targets both c-Met and Tropomyosin receptor kinase (TRK) signaling pathways.[1][2] By inhibiting the phosphorylation of c-Met and TRK, this compound effectively blocks downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, migration, and angiogenesis.[1][2] This dual-targeting approach can lead to synergistic anti-tumor effects, particularly in cancers where both c-Met and TRK pathways are co-activated.[1]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: Resistance to tyrosine kinase inhibitors (TKIs) like this compound can arise through two primary mechanisms:

  • On-target resistance: This typically involves the acquisition of mutations in the kinase domains of c-Met or TRK. These mutations can interfere with the binding of this compound to its target, thereby reducing the inhibitory effect of the drug.

  • Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass the inhibitory effects of this compound. This can involve the upregulation of other receptor tyrosine kinases (RTKs) or the activation of downstream signaling molecules that are independent of c-Met and TRK. A common bypass pathway implicated in resistance to TRK inhibitors is the MAPK pathway.

Q3: How can I determine if my resistant cells have on-target mutations in c-Met or TRK?

A3: To identify potential on-target mutations, you can perform sequencing of the c-Met and TRK genes in your resistant cell lines and compare them to the parental (sensitive) cells. Sanger sequencing of the kinase domains is a common method. Any identified mutations should be further investigated to confirm their role in conferring resistance.

Q4: What are the common bypass signaling pathways that can be activated in this compound-resistant cells?

A4: Common bypass pathways that can compensate for c-Met and TRK inhibition include:

  • Activation of other Receptor Tyrosine Kinases (RTKs): Upregulation or activation of other RTKs like EGFR, HER2, or FGFR can reactivate downstream signaling pathways.

  • Activation of the MAPK pathway: Mutations or amplification of components of the MAPK pathway, such as KRAS or BRAF, can lead to constitutive activation of this pathway, rendering the cells independent of c-Met/TRK signaling.

  • Activation of the PI3K/AKT/mTOR pathway: Alterations in this pathway can also promote cell survival and proliferation despite c-Met and TRK inhibition.

Q5: How can I investigate the activation of bypass signaling pathways in my resistant cells?

A5: Western blotting is a key technique to investigate the activation of bypass pathways. You can probe for the phosphorylation status of key signaling proteins in the MAPK (e.g., p-ERK), PI3K/AKT (e.g., p-AKT), and other relevant pathways in your resistant cell lines compared to sensitive parental cells, both in the presence and absence of this compound.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in cell viability assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. Inconsistent cell numbers will lead to variability.
Compound Solubility Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Precipitation of the compound will lead to inaccurate concentrations.
Assay Duration The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most consistent time point.
Reagent Quality Use fresh, high-quality reagents for the viability assay (e.g., MTT, CellTiter-Glo®). Expired or improperly stored reagents can lead to inconsistent results.
Plate Edge Effects To minimize evaporation and temperature fluctuations at the edges of the plate, avoid using the outer wells or fill them with sterile PBS.
Issue 2: No significant difference in apoptosis or cell cycle arrest between sensitive and resistant cells after this compound treatment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Drug Concentration The resistant cells may require a much higher concentration of this compound to induce a phenotypic effect. Perform a dose-response experiment with a wider range of concentrations.
Activation of Pro-Survival Pathways Resistant cells may have upregulated anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or have alterations in cell cycle checkpoints. Analyze the expression of these proteins by Western blot.
Timing of Analysis The kinetics of apoptosis and cell cycle arrest may differ between sensitive and resistant cells. Perform a time-course analysis (e.g., 6, 12, 24, 48 hours) after this compound treatment.

Quantitative Data Summary

The following tables provide illustrative quantitative data that might be observed in experiments comparing this compound-sensitive and resistant cancer cell lines. This data is representative of typical findings for tyrosine kinase inhibitors and is intended to serve as a guide for experimental design and data interpretation.

Table 1: Illustrative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineResistance MechanismIC50 of this compound (nM)Fold Change in Resistance
MKN45 (Parental) -1.0[1]-
MKN45-R1 c-Met (D1228N mutation)5555
MKN45-R2 TRKA (G595R mutation)7878
MKN45-R3 KRAS (G12D mutation)150150
MHCC97H (Parental) -4.3[1]-
MHCC97H-R1 c-Met Amplification9221.4
MHCC97H-R2 BRAF (V600E mutation)21048.8

Table 2: Illustrative Changes in Protein Expression/Phosphorylation in Resistant vs. Parental Cells (Fold Change)

ProteinMKN45-R1 (c-Met Mutant)MKN45-R3 (KRAS Mutant)MHCC97H-R1 (c-Met Amplified)MHCC97H-R2 (BRAF Mutant)
Total c-Met 1.11.28.51.3
p-c-Met (Y1234/1235) 0.2 (with this compound)0.9 (with this compound)5.2 (with this compound)1.1 (with this compound)
Total TRKA 1.01.11.21.0
p-TRKA (Y490) 0.8 (with this compound)0.9 (with this compound)0.7 (with this compound)1.0 (with this compound)
Total ERK1/2 1.01.31.11.4
p-ERK1/2 (T202/Y204) 0.3 (with this compound)4.5 (with this compound)0.4 (with this compound)6.2 (with this compound)
Total AKT 1.11.21.01.2
p-AKT (S473) 0.4 (with this compound)1.1 (with this compound)0.5 (with this compound)1.3 (with this compound)

Experimental Protocols

Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating concentrations of the drug.

Methodology:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the initial IC50 of this compound in the parental cancer cell line.

  • Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.

  • Monitoring: At each concentration, monitor cell viability and morphology. Allow the cells to recover and resume normal growth before the next dose escalation.

  • Establishment of Resistant Clones: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10- to 100-fold) than the initial IC50.

  • Characterization: Once a resistant population is established, perform single-cell cloning to isolate and expand individual resistant clones. Characterize these clones for their level of resistance (IC50 determination) and investigate the underlying resistance mechanisms.

G start Parental Cell Line ic50 Determine Initial IC50 start->ic50 expose_ic20 Expose to this compound (IC20) ic50->expose_ic20 monitor Monitor Cell Growth expose_ic20->monitor stable_growth Stable Growth Achieved? monitor->stable_growth increase_dose Increase this compound Concentration increase_dose->monitor stable_growth->increase_dose Yes end Established Resistant Cell Line stable_growth->end No (at high conc.)

Experimental workflow for generating this compound-resistant cell lines.

Western Blot Analysis of Signaling Pathways

This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the c-Met, TRK, and bypass signaling pathways.

Methodology:

  • Cell Lysis: Treat sensitive and resistant cells with or without this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of your target proteins (e.g., c-Met, p-c-Met, TRK, p-TRK, ERK, p-ERK, AKT, p-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

G cell_treatment Cell Treatment (± this compound) lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection analysis Analysis detection->analysis

Workflow for Western blot analysis of signaling pathways.

Immunoprecipitation (IP) for Kinase Activity

This protocol can be used to assess the kinase activity of c-Met or TRK in sensitive versus resistant cells.

Methodology:

  • Cell Lysis: Lyse cells as described in the Western Blot protocol.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for c-Met or TRK overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Kinase Assay: Resuspend the beads in a kinase assay buffer containing a specific substrate for c-Met or TRK and ATP. Incubate at 30°C for a specified time.

  • Analysis: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

Signaling Pathway Diagrams

G cluster_0 This compound Action cluster_1 Signaling Pathways This compound This compound c-Met c-Met This compound->c-Met TRK TRK This compound->TRK HGF HGF HGF->c-Met NGF NGF NGF->TRK RAS RAS c-Met->RAS PI3K PI3K c-Met->PI3K TRK->RAS TRK->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Survival Survival mTOR->Survival Proliferation Proliferation ERK->Proliferation

Signaling pathways targeted by this compound.

G cluster_0 Resistance Mechanisms This compound This compound c-Met c-Met This compound->c-Met TRK TRK This compound->TRK On-Target Mutation On-Target Mutation c-Met->On-Target Mutation TRK->On-Target Mutation On-Target Mutation->this compound Blocks Binding Bypass Pathway Activation Bypass Pathway Activation KRAS/BRAF Mutation KRAS/BRAF Mutation Bypass Pathway Activation->KRAS/BRAF Mutation Other RTK Activation Other RTK Activation Bypass Pathway Activation->Other RTK Activation MAPK Pathway MAPK Pathway KRAS/BRAF Mutation->MAPK Pathway Other RTK Activation->MAPK Pathway Cell Proliferation & Survival Cell Proliferation & Survival MAPK Pathway->Cell Proliferation & Survival

Potential mechanisms of resistance to this compound.

References

Technical Support Center: 1D228 In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter during in vitro experiments with the novel c-Met/TRK inhibitor, 1D228.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective dual inhibitor of c-Met and Tropomyosin receptor kinase (TRK) with significant anti-tumor activity.[1][2] Its mechanism of action involves the inhibition of c-Met and TRKB phosphorylation, which in turn blocks downstream signaling pathways.[1][3] This leads to G0/G1 cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis by affecting both tumor and endothelial cells.[1][2][3][4]

Q2: In which cancer cell lines has this compound shown efficacy?

A2: this compound has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those with high expression of c-Met. Efficacy has been reported in gastric cancer cell lines like MKN45 and hepatocellular carcinoma cell lines such as MHCC97H.[5] It has also been shown to be effective in ASPC1 and HS746T cells.[5]

Q3: What are the reported IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the cell line and the specific kinase being assayed. A summary of reported IC50 values is provided in the table below.

Target Cell Line/Assay IC50 (nM) Reference Compound (Tepotinib) IC50 (nM)
c-Met KinaseKinase Assay0.983.7
Cell ProliferationMHCC97H4.31.65
Cell ProliferationMKN451.0Not Specified
Cell ProliferationASPC113303780
Cell ProliferationHS746T8903600

Data compiled from research findings.[5]

Troubleshooting Guide for Inconsistent Results

Problem 1: Higher than expected IC50 values or reduced potency of this compound in our cell line.

Possible Cause Troubleshooting Steps
Low c-Met or TRKB expression in the target cell line. 1. Confirm the expression levels of c-Met and TRKB in your cell line using Western Blot or qPCR. Compare your results with published data for that cell line.[3][5] 2. Consider that protein expression levels can change with cell passage number. Use low-passage cells for your experiments. 3. If expression is low, consider using a cell line with reported high expression of c-Met or TRKB, such as MKN45 or MHCC97H.[5]
Compound degradation. 1. Ensure proper storage of this compound stock solutions at -20°C or -80°C. 2. Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes. 3. Prepare fresh dilutions of this compound in your cell culture medium for each experiment.
Suboptimal experimental conditions. 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. 2. Verify the incubation time with this compound. Most anti-proliferative assays require 48-72 hours of incubation. 3. Ensure your assay readout (e.g., CCK-8, MTT) is within the linear range.

Problem 2: Inconsistent results in downstream signaling pathway analysis (e.g., Western Blot for p-c-Met, p-AKT, p-ERK).

Possible Cause Troubleshooting Steps
Timing of cell lysis after treatment. 1. Phosphorylation events can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine the optimal time point for observing maximal inhibition of phosphorylation after this compound treatment. 2. Ensure that cells are lysed quickly on ice with appropriate phosphatase and protease inhibitors to preserve phosphorylation states.
Antibody quality and specificity. 1. Use validated antibodies for phosphorylated and total proteins. 2. Run appropriate controls, including untreated and vehicle-treated cells. 3. Optimize antibody concentrations and incubation times.
Basal phosphorylation levels. 1. Some cell lines may have low basal levels of c-Met or TRKB phosphorylation. Consider stimulating the pathway with a relevant growth factor (e.g., HGF for c-Met) to increase the dynamic range of your assay.

Problem 3: Variable results in cell cycle or apoptosis assays.

Possible Cause Troubleshooting Steps
Cell synchronization. 1. For cell cycle analysis, consider synchronizing the cells before treatment to obtain a more uniform population. This can be achieved by methods such as serum starvation.
Drug concentration and treatment duration. 1. Cell cycle arrest and apoptosis are often dose- and time-dependent.[3] Perform a dose-response and time-course experiment to identify the optimal conditions for inducing these effects in your specific cell line. 2. Note that this compound has been shown to induce G0/G1 arrest.[2][3][4]
Assay-specific issues. 1. For flow cytometry-based assays, ensure proper compensation and gating. 2. For apoptosis assays like Annexin V staining, analyze both early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic populations.

Experimental Protocols

1. Cell Proliferation Assay (CCK-8)

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value using appropriate software.

2. Western Blot Analysis of Signaling Pathways

  • Seed cells in a 6-well plate and grow until they reach 70-80% confluency.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours for phosphorylation studies).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Cell Cycle Analysis

  • Seed cells in a 6-well plate and treat them with this compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution by flow cytometry.

Visualizations

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met AKT AKT cMet->AKT Activates ERK ERK cMet->ERK Activates TRKB TRKB TRKB->AKT TRKB->ERK ID228 This compound ID228->cMet Inhibits ID228->TRKB Inhibits Apoptosis Apoptosis ID228->Apoptosis Induces CyclinD1 Cyclin D1 AKT->CyclinD1 AKT->Apoptosis Inhibits ERK->CyclinD1 CellCycle G0/G1 Arrest CyclinD1->CellCycle

Caption: Signaling pathway of this compound in cancer cells.

G start Inconsistent In Vitro Results with this compound check_reagents Verify Reagent Quality (this compound aliquots, antibodies, media) start->check_reagents check_cells Confirm Cell Line Integrity (Passage number, c-Met/TRKB expression) start->check_cells check_protocol Review Experimental Protocol (Seeding density, incubation times, concentrations) start->check_protocol reagents_ok Reagents OK? check_reagents->reagents_ok cells_ok Cells OK? check_cells->cells_ok protocol_ok Protocol OK? check_protocol->protocol_ok replace_reagents Prepare Fresh Reagents reagents_ok->replace_reagents No troubleshoot_downstream Troubleshoot Specific Assay (e.g., Western, Flow Cytometry) reagents_ok->troubleshoot_downstream Yes use_new_cells Use Low-Passage Cells / Validate Target Expression cells_ok->use_new_cells No cells_ok->troubleshoot_downstream Yes optimize_protocol Optimize Protocol Parameters (Time course, dose response) protocol_ok->optimize_protocol No protocol_ok->troubleshoot_downstream Yes replace_reagents->check_reagents use_new_cells->check_cells optimize_protocol->check_protocol end Consistent Results troubleshoot_downstream->end

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 1D228

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the in vivo bioavailability of 1D228, a novel c-Met/TRK inhibitor.

Troubleshooting Guide

This section addresses specific issues that may be encountered during in vivo experiments aimed at enhancing the bioavailability of this compound.

Issue 1: High Variability in Plasma Concentrations of this compound Following Oral Administration

  • Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What are the potential causes and how can we mitigate this?

  • Answer: High variability in plasma concentrations is a common challenge for orally administered compounds like this compound, which are likely to have poor aqueous solubility.

    Potential Causes:

    • Poor Dissolution: Inconsistent dissolution of this compound in the gastrointestinal (GI) tract can lead to erratic absorption.

    • Food Effects: The presence or absence of food can alter gastric emptying time and the composition of GI fluids, significantly impacting the dissolution and absorption of poorly soluble drugs.

    • First-Pass Metabolism: As a tyrosine kinase inhibitor, this compound may be subject to extensive and variable metabolism in the gut wall or liver, leading to inconsistent amounts of the drug reaching systemic circulation.[1]

    • Gastrointestinal Motility: Variations in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.

    Troubleshooting Steps:

    • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.[1]

    • Formulation Optimization: Explore formulations designed to improve solubility and dissolution rate. Strategies such as creating amorphous solid dispersions or utilizing lipid-based formulations can reduce the dependency of absorption on physiological variables.[1]

    • Evaluate Different Animal Strains: Some laboratory animal strains may exhibit more consistent GI physiology.

    • Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.[1]

Issue 2: Low Oral Bioavailability of this compound Despite High Permeability

  • Question: Our in vitro Caco-2 cell assays indicate high permeability for this compound, but the oral bioavailability in our rat model is extremely low. What could be the reason for this discrepancy?

  • Answer: This scenario, often encountered with Biopharmaceutics Classification System (BCS) Class II drugs, suggests that the primary obstacle to bioavailability is not membrane permeation but rather poor solubility and dissolution in the GI tract.[2]

    Potential Causes:

    • Inadequate Dissolution: The compound may not be dissolving sufficiently in the GI fluids to be available for absorption, despite its ability to cross the intestinal membrane once in solution.

    • Precipitation in the GI Tract: The formulation may initially solubilize the drug, but this compound could precipitate out in the GI tract's aqueous environment before it can be absorbed.

    • Extensive First-Pass Metabolism: Significant metabolism in the liver or gut wall can drastically reduce the amount of active drug reaching systemic circulation.

    Troubleshooting Steps:

    • Solubility Enhancement Strategies: Focus on formulation approaches that increase the solubility of this compound. This is a critical step for improving the bioavailability of poorly water-soluble drugs.[3]

      • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.[4][5]

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), solutions, or suspensions can present the drug in a solubilized form and utilize lipid absorption pathways.[1][6]

    • Inhibition of First-Pass Metabolism: Co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) could be explored in preclinical models to assess the impact of first-pass metabolism.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, potent inhibitor of both c-Met and Tropomyosin receptor kinase (TRK) tyrosine kinases.[7][8] Its mechanism of action involves the inhibition of phosphorylation of these kinases, which in turn blocks their downstream signaling pathways.[7][9] This dual inhibition leads to the suppression of tumor cell proliferation, migration, and angiogenesis.[7][10] this compound has been shown to induce G0/G1 cell cycle arrest by inhibiting cyclin D1.[7][9]

Q2: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?

A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds:

  • Lipid-Based Formulations: These include solutions, suspensions, and emulsions, with self-emulsifying drug delivery systems (SEDDS) being a popular choice.[1] They work by presenting the drug in a solubilized state and can facilitate absorption through lipid pathways.[6]

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state. This high-energy form has a higher apparent solubility and dissolution rate.

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface-area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate.[2]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their solubility in water.

Q3: How does the metabolic stability of this compound impact its in vivo performance?

A3: The metabolic stability of a drug is a key determinant of its in vivo bioavailability and half-life.[9] Studies have shown that this compound has a longer half-life in human and monkey liver microsomes compared to other species like rats and mice.[7][9] This suggests that the impact of first-pass metabolism on bioavailability may differ across species.

Data Presentation

Table 1: Metabolic Stability of this compound in Liver Microsomes of Different Species

SpeciesHalf-life (T1/2) of this compound (min)
SD rats37.19
CD-1 mice101.73
Beagle63.77
Macaca fascicularis1653.42
Human2124.02

Data extracted from a study by An B, et al.[7][9]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound for In Vivo Bioavailability Studies

  • Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.

  • Materials: this compound, stabilizer (e.g., Poloxamer 188 or HPMC), purified water.

  • Procedure:

    • Prepare an aqueous solution of the stabilizer.

    • Disperse a pre-weighed amount of this compound in the stabilizer solution.

    • Subject the suspension to high-pressure homogenization or wet milling.

    • Monitor the particle size distribution using a dynamic light scattering (DLS) instrument until the desired particle size (typically < 200 nm) is achieved.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a simple suspension.

  • Animals: Male Sprague-Dawley rats (8-10 weeks old).

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Divide the rats into two groups: Group A receives the control suspension of this compound, and Group B receives the test formulation (e.g., nanosuspension).

    • Administer the formulations orally via gavage at a predetermined dose.

    • Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing).

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine the relative bioavailability of the test formulation.[11]

Visualizations

G cluster_0 This compound Signaling Pathway Inhibition This compound This compound c-Met c-Met This compound->c-Met inhibits TRK TRK This compound->TRK inhibits Downstream Signaling Downstream Signaling c-Met->Downstream Signaling activates TRK->Downstream Signaling activates Proliferation_Migration Cell Proliferation & Migration Downstream Signaling->Proliferation_Migration promotes Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis promotes

Caption: Mechanism of action of this compound.

G cluster_1 Workflow for Improving Bioavailability Poorly_Soluble_this compound Poorly Soluble This compound Formulation_Strategies Formulation Strategies (e.g., Nanosuspension, SEDDS) Poorly_Soluble_this compound->Formulation_Strategies In_Vivo_Study In Vivo Pharmacokinetic Study Formulation_Strategies->In_Vivo_Study Bioavailability_Analysis Bioavailability Analysis In_Vivo_Study->Bioavailability_Analysis

Caption: Experimental workflow for enhancing bioavailability.

G cluster_2 Troubleshooting Logic for Low Bioavailability Low_Bioavailability Low Bioavailability Observed Check_Solubility Assess Solubility & Dissolution Low_Bioavailability->Check_Solubility Check_Permeability Assess Permeability (e.g., Caco-2) Low_Bioavailability->Check_Permeability Solubility_Issue Solubility is the Limiting Factor Check_Solubility->Solubility_Issue Permeability_Issue Permeability is the Limiting Factor Check_Permeability->Permeability_Issue Enhance_Solubility Implement Solubility Enhancement Strategy Solubility_Issue->Enhance_Solubility Enhance_Permeability Implement Permeability Enhancement Strategy Permeability_Issue->Enhance_Permeability

Caption: Troubleshooting low bioavailability.

References

1D228 stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of the novel c-Met/TRK inhibitor, 1D228.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in biological systems?

A1: The metabolic stability of this compound has been evaluated in liver microsomes from various species. The compound demonstrates significantly greater stability in monkey and human liver microsomes compared to other species and the related inhibitor, Tepotinib.[1][2] This suggests favorable metabolic properties in higher-order species.

Q2: What are the primary cellular pathways affected by this compound?

A2: this compound is a potent inhibitor of both c-Met and TRK tyrosine kinases.[1][3] By inhibiting the phosphorylation of these kinases, it blocks their downstream signaling pathways, which are crucial for tumor cell proliferation, migration, and angiogenesis.[2] Additionally, this compound has been shown to induce G0/G1 phase cell cycle arrest by inhibiting CyclinD1 expression and promote apoptosis by activating cleaved caspase-3.[1][2]

Q3: What are the general recommendations for storing this compound?

A3: For long-term storage, solid this compound should be stored at -20°C or -80°C, protected from light and moisture.[3] Stock solutions in solvents like DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term use, refrigerated conditions (4°C) may be acceptable, but stability under these conditions should be verified.[3]

Q4: How should I prepare this compound for in vitro experiments?

A4: Given that many kinase inhibitors have poor aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO.[4][5] For cell-based assays, this stock solution can then be serially diluted to the final desired concentration in the cell culture medium. It is crucial to ensure the final concentration of the organic solvent in the assay is low (typically ≤0.5%) to avoid solvent-induced artifacts.

Q5: What are forced degradation studies and why are they important for a compound like this compound?

A5: Forced degradation studies, or stress testing, involve exposing the drug substance to harsh conditions (e.g., high temperature, extreme pH, oxidation, and photolysis) to accelerate its degradation.[1][2][6] These studies are critical for:

  • Identifying potential degradation products.[1][7]

  • Understanding the intrinsic stability of the molecule.[1]

  • Developing and validating stability-indicating analytical methods, such as HPLC, that can separate and quantify the active ingredient from its degradation products.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in in-vitro kinase assays.
  • Potential Cause: Variability in ATP concentration. The potency of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay.

    • Troubleshooting Step: Ensure the ATP concentration is consistent across all experiments and is ideally close to the Km of the kinase for ATP.

  • Potential Cause: Compound precipitation in the assay buffer.

    • Troubleshooting Step: Visually inspect for any precipitation. If observed, consider lowering the final concentration of this compound or optimizing the assay buffer, for instance, by including a low percentage of a non-ionic detergent.

  • Potential Cause: Inaccurate pipetting or mixing.

    • Troubleshooting Step: Calibrate pipettes regularly. Ensure thorough mixing of all reagents, especially after the addition of this compound.[9]

Issue 2: Poor solubility of this compound in aqueous buffers.
  • Potential Cause: Intrinsic low aqueous solubility of the compound, a common characteristic of small molecule kinase inhibitors.[4][5]

    • Troubleshooting Step: Prepare a high-concentration stock solution in 100% DMSO. For the final assay, perform a stepwise dilution into the aqueous buffer with gentle mixing. Pre-warming the aqueous buffer may also help.

  • Potential Cause: Incorrect pH of the buffer.

    • Troubleshooting Step: Check the pH of the buffer. The solubility of compounds with ionizable groups can be highly pH-dependent.

Issue 3: Loss of this compound activity in solution over time.
  • Potential Cause: Degradation of the compound in the experimental medium.

    • Troubleshooting Step: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. If using a pre-diluted solution, perform a stability check by comparing its activity to a freshly prepared solution.

  • Potential Cause: Adsorption to plasticware.

    • Troubleshooting Step: Consider using low-adhesion microplates and pipette tips. Including a low concentration of a carrier protein like BSA in the buffer can sometimes mitigate non-specific binding.

Data Presentation

Table 1: Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½) of this compound (min)Half-life (t½) of Tepotinib (min)
SD rats37.19Not Reported
Mouse101.73Not Reported
Dog63.77Not Reported
Monkey1653.42Not Reported
Human2124.02Not Reported

Data sourced from a published study.[1]

Table 2: Illustrative Physicochemical Stability of this compound (Hypothetical Data)

ConditionDurationThis compound Remaining (%)Degradation Products Detected
40°C4 weeks95.2Minor peak at RRT 0.85
0.1 N HCl24 hours88.5Major peak at RRT 0.72
0.1 N NaOH24 hours91.3Major peak at RRT 0.91
3% H₂O₂24 hours75.8Multiple minor peaks
Photostability (ICH Q1B)1.2 million lux hours98.1No significant degradation

This table presents hypothetical data for illustrative purposes and is based on typical outcomes of forced degradation studies for small molecule kinase inhibitors.[1][8]

Experimental Protocols

Protocol: Assessment of Metabolic Stability in Human Liver Microsomes
  • Reagent Preparation:

    • Prepare a 1 M stock solution of NADPH in water.

    • Prepare a 1 mg/mL stock solution of human liver microsomes in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a 1 mM stock solution of this compound in DMSO.

  • Incubation:

    • In a microcentrifuge tube, combine the human liver microsomes (final concentration 0.5 mg/mL) and buffer.

    • Add this compound to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Analytical Method:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

    • The disappearance of this compound over time is used to calculate the in vitro half-life (t½).

Visualizations

Signaling_Pathway_Inhibition_by_this compound Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met Proliferation Proliferation c-Met->Proliferation Migration Migration c-Met->Migration TRK TRK TRK->Proliferation Angiogenesis Angiogenesis TRK->Angiogenesis This compound This compound This compound->c-Met inhibits This compound->TRK inhibits Apoptosis Apoptosis This compound->Apoptosis promotes CellCycleArrest G0/G1 Arrest This compound->CellCycleArrest induces

Caption: Inhibition of c-Met and TRK signaling by this compound.

Stability_Testing_Workflow General Workflow for Stability Testing cluster_planning Planning & Preparation cluster_stress Forced Degradation Studies cluster_formal Formal Stability Studies cluster_analysis Analysis & Reporting Protocol Develop Stability Protocol MethodDev Develop & Validate Stability-Indicating Method Protocol->MethodDev AcidBase Acid/Base Hydrolysis MethodDev->AcidBase Oxidation Oxidation MethodDev->Oxidation Thermal Thermal Stress MethodDev->Thermal Photostability Photostability MethodDev->Photostability Analysis Analyze Samples at Defined Time Points AcidBase->Analysis Oxidation->Analysis Thermal->Analysis Photostability->Analysis LongTerm Long-Term Storage (e.g., 25°C/60% RH) LongTerm->Analysis Accelerated Accelerated Storage (e.g., 40°C/75% RH) Accelerated->Analysis Report Compile Data & Report Analysis->Report

Caption: Workflow for stability assessment of an investigational drug.

References

interpreting unexpected results from 1D228 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1D228, a novel inhibitor of the MAPK/ERK signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to address common issues and interpret unexpected results from experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling cascade. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to a downstream blockade of signaling that promotes cell proliferation, differentiation, and survival.[1][2]

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is most effective in cell lines with activating mutations in the RAS/RAF/MEK/ERK pathway, such as those with BRAF V600E or KRAS mutations.[3][4] Efficacy can be assessed by examining the inhibition of ERK phosphorylation (p-ERK) via Western Blot or In-Cell Western assays.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored as a powder at -20°C. For experimental use, prepare a stock solution in DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What are the common off-target effects of this compound, if any?

A4: While this compound is designed to be a selective MEK inhibitor, high concentrations may lead to off-target effects. It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits the target without inducing widespread cellular toxicity.

Troubleshooting Guides

Issue 1: No or Weak Signal in a Western Blot for p-ERK Inhibition

Possible Causes and Solutions

Possible Cause Recommended Solution
Inactive this compound Ensure this compound has been stored correctly and prepare a fresh stock solution.
Low Protein Concentration Load more protein onto the gel. A typical range is 20-40 µg of total protein from cell lysate.[5][6]
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S before blocking.[6][7]
Suboptimal Antibody Concentration Optimize the concentrations of both primary and secondary antibodies. Titrate the primary antibody to find the optimal dilution.[5][7]
Insufficient Incubation Time Increase the primary antibody incubation time, for example, overnight at 4°C.[5][6]
Incorrectly Prepared Buffers Prepare fresh lysis, running, and transfer buffers. Ensure the pH is correct.
Issue 2: High Background in an ELISA-based Assay

Possible Causes and Solutions

Possible Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA) or extend the blocking incubation time.[8]
Inadequate Washing Increase the number of wash steps and the volume of wash buffer used between antibody incubations.[8][9][10]
Non-specific Antibody Binding Titrate the primary and secondary antibody concentrations to the lowest effective concentration.
Contaminated Reagents Use fresh, sterile reagents. Ensure pipette tips are not reused for different solutions.[10]
High Cell Seeding Density Optimize the cell seeding density to avoid overconfluence, which can lead to non-specific signals.[11]
Issue 3: Inconsistent Results in a Cell Viability Assay

Possible Causes and Solutions

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette for consistency.[11]
"Edge Effects" in Microplates To minimize evaporation, fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples.[11][12]
Variable Compound Potency Prepare fresh serial dilutions of this compound for each experiment from a recently thawed aliquot.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[13][14]
High Passage Number of Cells Use cells with a low passage number, as high passage numbers can lead to phenotypic and genotypic changes.[11]

Experimental Protocols

Protocol 1: Western Blot for p-ERK Inhibition
  • Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 30 µg) onto a 10% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK (and total ERK as a loading control) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->MEK Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Dilution Compound Dilution This compound Treatment This compound Treatment Compound Dilution->this compound Treatment Cell Seeding->this compound Treatment Western Blot Western Blot This compound Treatment->Western Blot Cell Viability Assay Cell Viability Assay This compound Treatment->Cell Viability Assay ELISA ELISA This compound Treatment->ELISA Data Acquisition Data Acquisition Western Blot->Data Acquisition Cell Viability Assay->Data Acquisition ELISA->Data Acquisition Interpretation Interpretation Data Acquisition->Interpretation

Caption: A generalized workflow for experiments involving the compound this compound.

References

Technical Support Center: Minimizing Variability in Xenograft Studies with the c-Met/TRK Inhibitor 1D228

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing variability in xenograft studies involving the novel c-Met/TRK inhibitor, 1D228.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in xenograft studies?

A1: Variability in xenograft studies can arise from several factors, which can be broadly categorized as biological and technical. Key sources include the initial tumor volume, the intrinsic growth rate of the tumor, the size of the experimental cohort, the duration of the study, and the methods used for data analysis[1]. Technical aspects such as the site of implantation (orthotopic vs. subcutaneous), the procedure for passaging tumor fragments or cells, and the choice of mouse strain can also significantly influence outcomes[2]. Furthermore, the inherent heterogeneity of tumors, which can lead to clonal selection and evolution during the study, is a major biological contributor to variability[3][4].

Q2: Which cell lines have been documented for use in xenograft studies with this compound?

A2: The compound this compound has demonstrated significant anti-tumor activity in xenograft models using the human hepatocellular carcinoma cell line MHCC97H and the human gastric cancer cell line MKN45[5][6][7]. These cell lines are characterized by high expression of c-Met[6][7].

Q3: What is the mechanism of action for the inhibitor this compound?

A3: this compound is a dual-targeting small molecule inhibitor of c-Met and Tropomyosin receptor kinase (TRK)[5][8]. Its anti-tumor effect is achieved by inhibiting the phosphorylation of TRKB and c-Met, which in turn blocks their downstream signaling pathways[5][7][8]. Mechanistic studies have shown that this inhibition leads to G0/G1 cell cycle arrest through the inhibition of cyclin D1[5][8]. Additionally, this compound affects the tumor microenvironment by suppressing the migration and tube formation of endothelial cells, key processes in tumor angiogenesis[5][8][9].

Q4: How does the choice of mouse strain impact variability?

A4: The host mouse strain can significantly affect tumor engraftment, growth, and the tumor microenvironment, thereby introducing variability. Different immunodeficient strains (e.g., nude, NOD-scid gamma (NSG)) can have varying levels of permissiveness to tumor engraftment[10]. Studies have shown that the genetic background of the host can influence tumor histology and the infiltration of host-derived cells, such as myeloid cells[11]. Therefore, it is recommended to test more than one mouse strain to find the most suitable host for a particular patient-derived xenograft (PDX) model, which could potentially improve the success rate of engraftment for challenging tissues[11].

Troubleshooting Guides

Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
Potential Cause Recommended Solution
Inconsistent Initial Tumor Volume Standardize the initial tumor volume for all animals at the start of treatment. Exclude animals with tumors outside a predefined size range.
Variable Cell Viability or Number Ensure consistent cell preparation with high viability for inoculation. Use a precise method for cell counting and resuspend cells thoroughly before injection to ensure a uniform cell number per animal[12].
Inaccurate Tumor Measurement Use calipers for consistent tumor measurement and calculate tumor volume using a standardized formula (e.g., (Length x Width^2)/2). Have the same individual perform all measurements if possible to reduce inter-operator variability.
Tumor Necrosis Large tumors may develop necrotic cores, affecting growth rates. Consider initiating treatment when tumors are smaller and well-vascularized.
Health Status of Animals Monitor animal health closely. Illness or stress can impact tumor growth. Ensure consistent and optimal animal husbandry conditions.
Issue 2: Poor Tumor Engraftment or "Take Rate"
Potential Cause Recommended Solution
Suboptimal Injection Technique Ensure subcutaneous injections are performed consistently. Injecting too deeply or too shallowly can affect tumor establishment[13].
Low Cell Viability Use cells in the logarithmic growth phase and handle them gently during preparation to maintain high viability.
Inadequate Extracellular Matrix Support Co-injection of tumor cells with a basement membrane extract, such as Cultrex BME, can improve tumor take and growth by mimicking the in vivo microenvironment[14].
Inappropriate Mouse Strain The chosen immunodeficient mouse strain may not be optimal for the specific cell line or PDX model. Consider testing different strains (e.g., NSG mice for primary tissues) for better engraftment rates[10][11].

Quantitative Data Summary

The efficacy of this compound has been quantified in xenograft models using Tumor Growth Inhibition (TGI).

Xenograft Model Compound Dosage Tumor Growth Inhibition (TGI) Reference
Gastric Cancer (MKN45)This compound8 mg/kg/d94.8%[7]
Tepotinib8 mg/kg/d67.61%[7]
Liver Cancer (MHCC97H)This compound4 mg/kg/d93.4%[7]
Tepotinib4 mg/kg/d63.9%[7]

Experimental Protocols

Protocol 1: General Xenograft Tumor Establishment and this compound Treatment
  • Cell Culture: Culture MHCC97H or MKN45 cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation for Injection:

    • Trypsinize the cells and wash them with serum-free media or PBS.

    • Perform a cell count and assess viability using a method like Trypan Blue exclusion.

    • Resuspend the cell pellet in a 1:1 mixture of serum-free media and Matrigel (or similar basement membrane extract) to a final concentration of 5x10^6 to 1x10^7 cells per 100 µL. Keep the cell suspension on ice[12][13][14].

  • Tumor Inoculation:

    • Subcutaneously inject 100 µL of the cell suspension into the flank of 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

  • Treatment Initiation and Administration:

    • When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound at the desired concentration (e.g., 2, 4, or 8 mg/kg/day) via the appropriate route (e.g., oral gavage). The control group should receive the vehicle solution.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).

Visualizations

Signaling Pathway of this compound Inhibition

G cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects cMet c-Met AKT p-AKT cMet->AKT activates ERK p-ERK cMet->ERK activates TRKB TRKB TRKB->AKT TRKB->ERK ID228 This compound ID228->cMet inhibits ID228->TRKB inhibits Angiogenesis Angiogenesis ID228->Angiogenesis inhibits Proliferation Proliferation / Survival AKT->Proliferation CyclinD1 Cyclin D1 ERK->CyclinD1 ERK->Proliferation G1_Arrest G0/G1 Arrest CyclinD1->G1_Arrest inhibits G A 1. Cell Culture (e.g., MHCC97H, MKN45) B 2. Cell Preparation (Harvest, Count, Resuspend) A->B C 3. Tumor Inoculation (Subcutaneous injection) B->C D 4. Tumor Growth Monitoring (Calipers, Volume Calculation) C->D E 5. Randomization (Based on tumor volume) D->E F 6. Treatment (this compound vs. Vehicle) E->F G 7. Data Collection (Tumor Volume, Body Weight) F->G H 8. Endpoint Analysis (Tumor Excision, Histology) G->H

References

Technical Support Center: Western Blotting to Evaluate 1D228 Inhibitor Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Western Blotting to assess the efficacy of the tyrosine kinase inhibitor, 1D228. It is important to clarify that This compound is a small molecule inhibitor that targets c-Met and Tropomyosin receptor kinase (TRK) signaling pathways, not an antibody for detection .[1][2][3] This guide provides troubleshooting for Western Blot experiments designed to measure the downstream effects of this compound, such as the phosphorylation status of its targets and related signaling proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is Western Blotting used to study it?

A1: this compound is a potent tyrosine kinase inhibitor designed to block the activity of c-Met and TRK kinases.[1][2] Western Blotting is a critical immunoassay used to measure changes in protein levels and post-translational modifications, such as phosphorylation. Researchers use this technique to verify that this compound is effectively inhibiting its target pathways by observing a dose-dependent decrease in the phosphorylation of proteins like c-Met, TRKB, AKT, and ERK.[1]

Q2: What are the essential controls for a Western Blot experiment testing the this compound inhibitor?

A2: A well-planned experiment is crucial for obtaining reliable results.[4] Key controls include:

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) to ensure the observed effects are from the inhibitor itself.

  • Positive Control Lysate: Lysate from a cell line known to have high basal expression and phosphorylation of the target protein (e.g., MKN45 or MHCC97H cells for p-c-Met and p-TRKB) to confirm antibody and system functionality.[1]

  • Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin) to ensure equal amounts of protein were loaded in each lane.[5]

Q3: Which type of membrane is recommended, PVDF or Nitrocellulose?

A3: Both are common, but PVDF (polyvinylidene difluoride) is often preferred for its durability and higher protein retention, making it ideal for experiments that may require stripping and re-probing (e.g., probing for a phosphorylated protein, then stripping the membrane to probe for the total protein).[5] When using PVDF, it is essential to pre-wet the membrane with methanol before equilibration in transfer buffer.[4]

Q4: Why am I not seeing a decrease in my target's phosphorylation after this compound treatment?

A4: There could be several reasons:

  • Inactive Compound: Ensure the this compound inhibitor is properly stored and has not degraded.

  • Incorrect Concentration: The concentrations used may be too low to inhibit the target in your specific cell line. Perform a dose-response experiment.

  • Cell Line Resistance: The chosen cell line may not express the target kinases (c-Met, TRK) or may have alternative signaling pathways that are not affected by this compound.[4]

  • Experimental Timing: The time points chosen for cell lysis after treatment may be too early or too late to observe the peak inhibitory effect. A time-course experiment is recommended.

Troubleshooting Common Western Blot Issues

This section addresses specific problems you might encounter during your Western Blot analysis of this compound's effects.

Problem 1: Weak or No Signal

If you are not detecting your target protein (e.g., p-c-Met), consult the following table and logical troubleshooting workflow.

Quantitative Recommendations for Signal Optimization

ParameterRecommendationRationale
Protein Load 20-50 µg of total protein per lane for whole-cell lysates.[4][5]Insufficient protein will lead to a signal that is below the detection limit. For low-abundance or modified proteins, loading up to 100 µg may be necessary.[4]
Primary Antibody Dilution Start with the manufacturer's recommended dilution. Optimize with a dilution series (e.g., 1:500, 1:1000, 1:2000).[5]An antibody concentration that is too low is a common cause of weak signal.[6] Never reuse diluted primary antibodies as their stability decreases over time.[4]
Secondary Antibody Dilution Typically 1:5,000 to 1:20,000. Optimize via a reagent gradient.[7][8]A secondary antibody concentration that is too low will not provide sufficient signal amplification.
Incubation Time Primary Antibody: 2 hours at room temperature or overnight at 4°C.[8]Longer incubation times can increase signal intensity, especially for low-affinity antibodies or low-abundance targets.[8][9]
Exposure Time Start with a range of exposure times (e.g., 30 seconds, 2 minutes, 5 minutes).[5]A short exposure may not capture a weak signal. Using sensitive chemiluminescent substrates can enhance detection.[9]

Troubleshooting Workflow: No Signal

NoSignal_Workflow Start No Signal for Target (e.g., p-TRKB) Check_Transfer Check Protein Transfer (Ponceau S Stain) Start->Check_Transfer Check_Positive_Control Check Positive Control Lane Signal Check_Transfer->Check_Positive_Control Transfer OK Check_Loading_Control Check Loading Control (e.g., GAPDH) Check_Transfer->Check_Loading_Control Transfer OK Optimize_Antibody Optimize Antibody Concentrations Check_Positive_Control->Optimize_Antibody No Signal Check_Loading_Control->Optimize_Antibody Signal OK Increase_Protein Increase Protein Load or Exposure Time Optimize_Antibody->Increase_Protein Still Weak Check_Reagents Check Reagent Activity (Substrate, Buffers) Increase_Protein->Check_Reagents Still Weak Success Signal Detected Check_Reagents->Success Problem Found & Fixed Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met PI3K PI3K cMet->PI3K RAS RAS cMet->RAS TRKB TRKB TRKB->PI3K TRKB->RAS Inhibitor This compound Inhibitor->cMet inhibits Inhibitor->TRKB inhibits AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT P Proliferation Cell Proliferation & Survival pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK P pERK->Proliferation Experimental_Workflow A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Gel to Membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-p-c-Met) E->F G 7. Secondary Antibody Incubation F->G H 8. ECL Detection G->H I 9. Data Analysis H->I

References

identifying potential artifacts in 1D228 assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 1D228, a novel c-Met/TRK inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential artifacts and common issues encountered during in vitro and in vivo experiments.

I. Cell Proliferation and Viability Assays (e.g., CCK-8)

FAQs & Troubleshooting

Q1: My CCK-8 assay results show high variability between replicate wells. What could be the cause?

High variability can stem from several factors related to cell seeding and reagent handling.

  • Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Cells can settle quickly, leading to an unequal distribution in the wells of a 96-well plate.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound compound, or the CCK-8 reagent will lead to variability. Ensure pipettes are calibrated and use proper technique.

  • Incomplete Mixing of CCK-8 Reagent: After adding the CCK-8 reagent, ensure it is thoroughly mixed with the culture medium without introducing bubbles. Gently tap the plate or use a plate shaker.[1][2] Bubbles can interfere with absorbance readings.

Q2: The absorbance values in my control (untreated) wells are very low. Why is this happening?

Low absorbance in control wells suggests a problem with cell health or assay conditions.

  • Low Cell Number: The number of viable cells may be too low to generate a strong signal. You may need to increase the initial cell seeding density or extend the incubation time.[3]

  • Poor Cell Health: Ensure you are using cells that are in the logarithmic growth phase and are healthy. Over-confluent or starved cells may have reduced metabolic activity.

  • Incorrect Incubation Time: The incubation time with the CCK-8 reagent may be too short. Typically, 1-4 hours is sufficient, but this can be cell-line dependent.[3]

Q3: I am observing an unexpected increase in absorbance at high concentrations of this compound, suggesting increased viability. Is this an artifact?

This is a potential artifact that can arise from the chemical properties of the test compound.

  • Compound Interference: Some compounds can directly react with the tetrazolium salt (WST-8) in the CCK-8 reagent, leading to a color change independent of cell metabolism.[1][3] To test for this, incubate this compound in cell-free media with the CCK-8 reagent and measure the absorbance. If a color change occurs, you will need to adjust your protocol, for instance by washing the cells to remove the compound before adding the CCK-8 reagent.[3]

  • Cellular Stress Response: At certain concentrations, some compounds can induce a temporary increase in metabolic activity as a stress response, which can be reflected as higher absorbance.

Data Presentation: Example CCK-8 Assay Data

Treatment GroupConcentration (nM)Mean Absorbance (450 nm)Standard Deviation% Viability
Vehicle Control01.2540.087100%
This compound10.8760.05469.8%
This compound100.4320.03134.4%
This compound1000.1580.01912.6%
This compound (Cell-Free)1000.0520.005N/A

Experimental Protocol: CCK-8 Proliferation Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells (media and CCK-8 only) from all other wells. Calculate the percentage of cell viability relative to the vehicle control.

II. Western Blotting for Signaling Pathway Analysis

FAQs & Troubleshooting

Q1: I am seeing high background on my Western blots when probing for phosphorylated c-Met or TRK.

High background can obscure your bands of interest and is a common issue.

  • Insufficient Blocking: Blocking is crucial to prevent non-specific antibody binding.[4][5] Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk, especially for phospho-antibodies as milk contains casein, a phosphoprotein).[5][6]

  • Antibody Concentration Too High: Both primary and secondary antibody concentrations should be optimized. An excessively high concentration increases non-specific binding.[4][5]

  • Inadequate Washing: Increase the number and duration of washing steps to remove unbound antibodies.[4][5]

Q2: I am not detecting a signal for my target protein, or the signal is very weak.

A lack of signal can be due to several factors in the Western blotting workflow.

  • Inefficient Protein Transfer: Verify transfer efficiency by staining the membrane with Ponceau S after transfer.

  • Low Protein Expression: The target protein may be expressed at low levels in your cell line. Ensure you load a sufficient amount of total protein.

  • Antibody Issues: Ensure your primary antibody is validated for Western blotting and recognizes the target protein from the correct species. The secondary antibody must be appropriate for the primary antibody's host species.

Q3: I am observing non-specific bands on my blot.

Non-specific bands can arise from several sources.

  • Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for known cross-reactivities.

  • Sample Degradation: Prepare fresh cell lysates and always add protease and phosphatase inhibitors to prevent protein degradation.[6]

  • Overloading of Protein: Loading too much protein can lead to non-specific antibody binding.[7]

Data Presentation: Example Western Blot Densitometry

Target ProteinTreatmentNormalized Densitometry (vs. Loading Control)Fold Change (vs. Vehicle)
p-c-MetVehicle1.001.00
p-c-MetThis compound (10 nM)0.250.25
c-MetVehicle1.001.00
c-MetThis compound (10 nM)0.980.98
p-ERKVehicle1.001.00
p-ERKThis compound (10 nM)0.450.45
ERKVehicle1.001.00
ERKThis compound (10 nM)1.021.02

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and run electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-c-Met, anti-p-TRK) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 7. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

III. Immunofluorescence (IF) for Protein Localization

FAQs & Troubleshooting

Q1: The background fluorescence in my IF images is very high.

High background in IF can be caused by several factors.

  • Insufficient Blocking: Similar to Western blotting, proper blocking is essential. Use a blocking solution containing serum from the same species as the secondary antibody.[8]

  • Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.[9]

  • Autofluorescence: Some cells or tissues have endogenous fluorophores. You can check for autofluorescence by imaging an unstained sample.[8] Using fresh fixation solutions can help reduce autofluorescence.[8]

Q2: My fluorescent signal is weak or absent.

A weak signal can be frustrating, but there are several things to check.

  • Antibody Performance: Ensure your primary antibody is validated for IF. Not all antibodies that work in Western blotting will work in IF.

  • Permeabilization Issues: If your target protein is intracellular, proper permeabilization is necessary for the antibody to reach its epitope. However, over-permeabilization can damage the cell.

  • Photobleaching: Fluorophores can be sensitive to light. Minimize the exposure of your samples to the microscope's light source.[8]

Experimental Protocol: Immunofluorescence

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate. Treat with this compound as required.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).

  • Blocking: Block with 5% goat serum in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Mounting: Wash three times with PBS, with the final wash containing DAPI for nuclear counterstaining. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the samples using a fluorescence microscope.

IV. Apoptosis Assays (Flow Cytometry)

FAQs & Troubleshooting

Q1: My negative control cells show a high percentage of Annexin V positive cells.

This indicates that your control cells are not healthy.

  • Cell Handling: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false positives.[10][11]

  • Cell Culture Conditions: Overly confluent or starved cells can undergo spontaneous apoptosis.[10][11] Use cells in the logarithmic growth phase.

Q2: I am not seeing an increase in apoptosis in my this compound-treated samples.

This could be due to experimental timing or conditions.

  • Insufficient Treatment: The concentration of this compound or the duration of treatment may not be sufficient to induce apoptosis.

  • Assay Timing: Apoptosis is a dynamic process. You may be analyzing the cells too early or too late. A time-course experiment is recommended.[11]

  • Loss of Apoptotic Cells: Apoptotic cells can detach from the culture plate. Be sure to collect the supernatant as well as the adherent cells to avoid losing the apoptotic population.[11]

Data Presentation: Example Apoptosis Data

Treatment% Live (Annexin V-/PI-)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control95.2%2.5%1.8%0.5%
This compound (50 nM)65.7%20.1%12.5%1.7%

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both the culture supernatant and the adherent cells (by trypsinization). Combine them and centrifuge to pellet the cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

V. Cell Migration (Scratch) and Invasion Assays

FAQs & Troubleshooting

Q1: The "scratch" in my scratch assay is inconsistent between wells.

Variability in the scratch width can affect the reproducibility of your results.[12]

  • Manual Scratching: Using a pipette tip to create the scratch can lead to inconsistencies.[13] Consider using a specialized tool for creating uniform scratches.[13]

  • Cell Monolayer: Ensure the cell monolayer is fully confluent before making the scratch.[13]

Q2: In my invasion assay, very few cells are migrating through the Matrigel.

Low invasion can be due to several factors.

  • Matrigel Concentration: The concentration of Matrigel may be too high, creating a barrier that is too dense for the cells to penetrate.

  • Chemoattractant: Ensure there is a sufficient chemoattractant gradient (e.g., serum) in the lower chamber to stimulate invasion.

  • Incubation Time: The incubation time may be too short.

Experimental Protocol: Scratch Assay

  • Cell Seeding: Seed cells in a 6-well plate and grow to full confluency.

  • Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove dislodged cells.

  • Treatment: Add fresh media containing this compound or vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at various time points thereafter (e.g., 12, 24 hours).

  • Analysis: Measure the width of the scratch at each time point to quantify cell migration.

VI. Angiogenesis (Tube Formation) Assay

FAQs & Troubleshooting

Q1: My endothelial cells are not forming tubes on the Matrigel.

Failure to form tubes can be due to several issues.

  • Cell Health: Use healthy, low-passage endothelial cells.

  • Matrigel Quality: Ensure the Matrigel is properly thawed on ice and has not undergone repeated freeze-thaw cycles. The layer of Matrigel should also be of an appropriate thickness.[14]

  • Cell Density: The seeding density of the cells is critical. Too few cells will not form a network, while too many will form a monolayer.[14][15]

Q2: The tube structures are disintegrating quickly.

Tube formation is often a transient process.

  • Imaging Time: It is important to image the tubes at the optimal time point, as they can begin to regress after several hours. A time-course experiment is recommended.

Experimental Protocol: Tube Formation Assay

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow it to solidify.

  • Cell Seeding: Resuspend endothelial cells (e.g., HUVECs) in media containing this compound or vehicle control and seed them onto the Matrigel-coated wells.

  • Incubation: Incubate for 4-12 hours at 37°C.

  • Imaging: Visualize and capture images of the tube-like structures using a microscope.

  • Quantification: Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

VII. Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS TRK TRK Receptor TRK->PI3K TRK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ID228 This compound ID228->cMet Inhibits ID228->TRK Inhibits

Caption: Simplified signaling pathway of c-Met and TRK and the inhibitory action of this compound.

Experimental Workflow Diagram

G cluster_invitro In Vitro Assays A Cell Culture (e.g., MKN45, MHCC97H) B Treatment with this compound (Dose-Response and Time-Course) A->B C Cell Proliferation Assay (CCK-8) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Cell Migration Assay (Scratch Assay) B->E F Signaling Pathway Analysis (Western Blot for p-c-Met, p-TRK) B->F G Data Analysis and Interpretation C->G D->G E->G F->G

Caption: General experimental workflow for in vitro characterization of this compound.

Troubleshooting Logic Diagram

G A Unexpected Assay Result (e.g., High Background, Low Signal) B Check Reagents (Fresh Buffers, Antibody Validity) A->B C Review Protocol Steps (Incubation Times, Concentrations) A->C D Evaluate Cell Health and Handling A->D E Optimize Assay Parameters (Titrate Antibodies, Adjust Cell Density) B->E C->E D->E F Run Controls (Positive, Negative, Unstained) E->F G Problem Resolved F->G Success H Problem Persists F->H Failure

Caption: A logical approach to troubleshooting common issues in this compound assays.

References

Technical Support Center: Refining 1D228 Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining 1D228 treatment protocols for specific cell lines. The information is presented in a question-and-answer format to directly address common issues and provide practical guidance for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel and potent small molecule inhibitor that simultaneously targets both c-Met and Tropomyosin receptor kinase (TRK) tyrosine kinases.[1][2] Its mechanism of action involves binding to the ATP-binding pocket of these receptors, which inhibits their phosphorylation.[1][2][3] This blockade disrupts downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[4][5] By inhibiting these pathways, this compound can induce G0/G1 cell cycle arrest and apoptosis in cancer cells.[1][2][3]

Q2: Which cell lines are sensitive to this compound treatment?

A2: Cell lines with high expression of c-Met and/or TRK are generally more sensitive to this compound.[1][3] Published data has shown significant anti-proliferative activity in gastric cancer cell lines like MKN45 and hepatocellular carcinoma cell lines such as MHCC97H .[3][6] The compound has also been shown to affect endothelial cells, such as HUVEC , by inhibiting tube formation, suggesting a role in targeting angiogenesis.[1][3][7] Cell lines with low c-Met expression, like HepG2, HeLa, and MDAMB-231, have shown lower sensitivity.[1]

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

A3: Based on published IC50 values, a good starting point for dose-response experiments would be in the low nanomolar range. For highly sensitive cell lines like MKN45 and MHCC97H, a concentration range of 0.1 nM to 100 nM is recommended to capture the full dose-response curve.[1][6] For cell lines with unknown sensitivity, a broader range, from 1 nM to 10 µM, may be necessary for initial screening.[8][9]

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration will depend on the specific assay and the biological question being addressed. For cell viability or proliferation assays (e.g., CCK-8, MTT), a 48 to 72-hour incubation period is a common starting point.[1] For signaling studies looking at protein phosphorylation (e.g., Western blot), much shorter time points, ranging from 30 minutes to a few hours, are typically sufficient to observe changes.[6] For long-term assays like colony formation, treatment may extend for 7 to 14 days.[10]

Troubleshooting Guides

Issue 1: High variability between replicate wells in my cell viability assay.

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the flask or tube before pipetting. Use a multichannel pipette for seeding and verify that all tips are dispensing equal volumes. After seeding, let the plate sit at room temperature on a level surface for 15-20 minutes before placing it in the incubator to allow for even cell distribution.[11]

  • Possible Cause: Edge effects in the microplate.

    • Solution: The outer wells of a microplate are prone to increased evaporation, leading to altered cell growth and drug concentration. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[11]

  • Possible Cause: Pipetting errors.

    • Solution: Regularly calibrate your pipettes. Use the appropriate pipette for the volume you are dispensing and pre-wet the tips before aspirating reagents. Pipette slowly and consistently.[11]

Issue 2: My this compound treatment shows no effect on my cell line of interest.

  • Possible Cause: Low expression of c-Met or TRK in your cell line.

    • Solution: Before starting a treatment study, verify the expression levels of c-Met and TRK in your cell line using Western blot or qPCR. If the expression is low or absent, this compound may not be effective. Consider using a cell line known to express these targets, such as MKN45 or MHCC97H.[1][3]

  • Possible Cause: Suboptimal drug concentration or treatment duration.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) and multiple time points (e.g., 24h, 48h, 72h) to determine the optimal conditions for your specific cell line and assay.[12][13]

  • Possible Cause: Drug degradation.

    • Solution: Ensure that your this compound stock solution is stored correctly according to the manufacturer's instructions. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[12]

Issue 3: I am observing high background in my immunofluorescence or Western blot for phosphorylated proteins.

  • Possible Cause: Insufficient blocking.

    • Solution: Increase the concentration of your blocking agent (e.g., BSA or non-fat milk) or try a different blocking buffer. Extend the blocking time to ensure all non-specific binding sites are covered.[14]

  • Possible Cause: Non-specific antibody binding.

    • Solution: Titrate your primary and secondary antibodies to find the lowest concentration that provides a specific signal with minimal background. Include an isotype control for antibody-based assays.[11]

  • Possible Cause: Overly high cell seeding density.

    • Solution: Overconfluent cells can lead to non-specific signals. Optimize your cell seeding density to ensure cells are in the logarithmic growth phase and not overly crowded at the time of the experiment.[11]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Selected Cancer Cell Lines

Cell LineCancer Typec-Met ExpressionIC50 of this compound (nM)Reference Compound (Tepotinib) IC50 (nM)
MKN45 Gastric CancerHigh1.01.65
MHCC97H Hepatocellular CarcinomaHigh4.313
A549 Lung CancerModerate>1000Not specified
MCF7 Breast CancerLow>1000Not specified
HeLa Cervical CancerVery Low>1000Not specified
MDAMB-231 Breast CancerVery Low>1000Not specified
HepG2 Hepatocellular CarcinomaVery Low>1000Not specified

Data synthesized from published research.[1][3][6]

Experimental Protocols

Protocol 1: Cell Viability (CCK-8/MTT) Assay for this compound Dose-Response Curve

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Assay: Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of c-Met/TRK Pathway Inhibition

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a short duration (e.g., 1, 2, or 4 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-c-Met, total c-Met, p-TRK, total TRK, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Signaling_Pathway_Inhibition_by_this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factors Growth Factors c-Met c-Met Growth Factors->c-Met TRK TRK Growth Factors->TRK p-c-Met p-c-Met c-Met->p-c-Met p-TRK p-TRK TRK->p-TRK This compound This compound This compound->p-c-Met This compound->p-TRK G0/G1 Arrest G0/G1 Arrest This compound->G0/G1 Arrest Apoptosis Apoptosis This compound->Apoptosis PI3K/AKT Pathway PI3K/AKT Pathway p-c-Met->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway p-c-Met->RAS/MAPK Pathway p-TRK->PI3K/AKT Pathway p-TRK->RAS/MAPK Pathway Survival Survival PI3K/AKT Pathway->Survival Proliferation Proliferation RAS/MAPK Pathway->Proliferation

Caption: Mechanism of this compound action on c-Met and TRK signaling pathways.

Experimental_Workflow_Dose_Response cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Analysis A 1. Seed Cells in 96-well Plate B 2. Prepare Serial Dilutions of this compound C 3. Add Drug to Cells B->C D 4. Incubate for 48-72 hours C->D E 5. Perform Cell Viability Assay D->E F 6. Measure Absorbance E->F G 7. Calculate IC50 F->G

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic_Tree Start High Variability in Replicates? Cause1 Inconsistent Cell Seeding Start->Cause1 Yes Cause2 Edge Effects Start->Cause2 Yes Cause3 Pipetting Errors Start->Cause3 Yes End Consistent Results Start->End No Solution1 Optimize Seeding Protocol Cause1->Solution1 Solution1->End Solution2 Avoid Outer Wells Cause2->Solution2 Solution2->End Solution3 Calibrate Pipettes Cause3->Solution3 Solution3->End

Caption: Troubleshooting logic for high replicate variability.

References

Technical Support Center: Troubleshooting Cellular Uptake of 1D228

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing challenges related to the cellular uptake of 1D228, a novel c-Met and TRK inhibitor. The following resources are designed to help troubleshoot experiments and optimize the intracellular concentration of this compound for maximal therapeutic effect.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound, presented in a question-and-answer format.

Q1: I am not observing the expected downstream effects of this compound in my cell line, even at concentrations that are reported to be effective. Could this be due to poor cellular uptake?

A1: While this compound has demonstrated potent anti-tumor activity in various models, several factors can influence its effectiveness in a specific experimental setup. Apparent lack of activity can indeed be related to suboptimal intracellular concentrations. Here are some troubleshooting steps:

  • Verify Compound Integrity and Formulation:

    • Solubility: this compound, like many small molecule inhibitors, is likely dissolved in a solvent such as DMSO for in vitro use. Ensure that the final concentration of DMSO in your cell culture medium is not exceeding a level that is toxic to your cells (typically <0.5%). Visually inspect your media after adding this compound to ensure there is no precipitation.

    • Storage and Handling: Ensure that your stock solution of this compound has been stored correctly to prevent degradation. Repeated freeze-thaw cycles should be avoided.

  • Cell Line Specificity:

    • Target Expression: Confirm that your cell line expresses sufficient levels of the drug's targets, c-Met and/or TRK. This compound's efficacy is dependent on the presence of these kinases.[1][2][3]

    • Efflux Pumps: Some cell lines may express high levels of multidrug resistance transporters (e.g., P-glycoprotein) that can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Experimental Conditions:

    • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing the free concentration of this compound available to enter the cells. Consider performing initial experiments in lower serum conditions, if your cell line can tolerate it.

Q2: How can I experimentally verify and quantify the cellular uptake of this compound?

A2: Quantifying the intracellular concentration of this compound is the most direct way to assess its cellular uptake. The gold-standard method for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A detailed protocol is provided in the "Experimental Protocols" section below. This technique allows for the precise measurement of the amount of this compound inside the cells after treatment.

Q3: My LC-MS/MS results indicate low intracellular concentrations of this compound. What strategies can I employ to enhance its cellular uptake?

A3: If you have confirmed that the intracellular concentration of this compound is a limiting factor, you can explore the following strategies:

  • Optimize Incubation Time and Concentration: Perform a time-course and dose-response experiment to determine the optimal conditions for achieving sufficient intracellular concentrations of this compound.

  • Permeabilization (for specific endpoint assays): For certain biochemical assays where cell viability is not a prerequisite for the endpoint measurement, transient permeabilization of the cell membrane (e.g., with a low concentration of digitonin) can be used to facilitate the entry of this compound. This is not suitable for cell viability or proliferation assays.

  • Advanced Delivery Systems (Exploratory): For more advanced troubleshooting or formulation development, consider encapsulating this compound in nanocarriers such as liposomes or nanoparticles. These delivery systems can enhance cellular uptake and alter the pharmacokinetic properties of the drug.

Data Presentation

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines, providing a reference for expected potency.

Table 1: In Vitro Antiproliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeTarget ExpressionIC50 of this compoundReference
MKN45Gastric CancerHigh c-Met, High TRKB1 nM[1][4]
MHCC97HHepatocellular CarcinomaHigh c-Met, High TRKB4.3 nM[1][4]
ASPC1Pancreatic CancerHigh TRKB1.33 µM[1][4]
HS746TGastric Cancerc-Met Amplified0.89 µM[1][4]

Table 2: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 of this compoundReference
c-MetNot explicitly stated, but potent[1]
TRKA111.5 nM[1]
TRKB23.68 nM[1]
TRKC25.48 nM[1]

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound Concentration by LC-MS/MS

This protocol provides a general framework for measuring the intracellular concentration of this compound. Optimization for specific cell lines and equipment is recommended.

Materials:

  • Cell culture reagents

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with this compound at the desired concentrations for the specified duration. Include a vehicle-treated control.

  • Cell Harvesting and Washing:

    • Aspirate the medium.

    • Wash the cells twice with ice-cold PBS to remove any extracellular drug.

    • Lyse the cells with an appropriate lysis buffer.

  • Protein Precipitation:

    • To the cell lysate, add 3 volumes of ice-cold acetonitrile containing a suitable internal standard to precipitate proteins.

    • Vortex and incubate at -20°C for at least 20 minutes.

    • Centrifuge at high speed to pellet the precipitated protein.

  • Sample Analysis:

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a mobile phase-compatible solvent.

    • Analyze the sample using a validated LC-MS/MS method.

Data Analysis:

  • Create a standard curve of this compound of known concentrations.

  • Determine the concentration of this compound in the cell lysates by comparing the peak area ratio of this compound to the internal standard against the standard curve.

  • Normalize the intracellular drug concentration to the cell number or total protein concentration.

Mandatory Visualizations

Diagram 1: c-Met Signaling Pathway

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration ID228 This compound ID228->cMet Inhibits

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Diagram 2: TRK Signaling Pathway

TRK_Pathway Neurotrophin Neurotrophin TRK TRK Receptor Neurotrophin->TRK Binds SHC SHC TRK->SHC Activates PI3K PI3K TRK->PI3K Activates PLCG PLCγ TRK->PLCG Activates GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Differentiation Neuronal Differentiation ERK->Differentiation AKT AKT PI3K->AKT CellSurvival Cell Survival AKT->CellSurvival DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 ID228 This compound ID228->TRK Inhibits

Caption: Overview of the TRK signaling pathways inhibited by this compound.

Diagram 3: Troubleshooting Workflow for Poor this compound Efficacy

Troubleshooting_Workflow Start Start: No/Low Efficacy of this compound CheckCompound Step 1: Verify Compound Integrity & Formulation Start->CheckCompound CheckCells Step 2: Assess Cell Line Characteristics CheckCompound->CheckCells QuantifyUptake Step 3: Quantify Intracellular This compound (LC-MS/MS) CheckCells->QuantifyUptake LowUptake Low Uptake QuantifyUptake->LowUptake Intracellular [this compound] is low SufficientUptake Sufficient Uptake QuantifyUptake->SufficientUptake Intracellular [this compound] is sufficient OptimizeConditions Optimize Incubation Time/ Concentration LowUptake->OptimizeConditions ConsiderOtherFactors Investigate Other Factors: - Downstream pathway alterations - Off-target effects SufficientUptake->ConsiderOtherFactors End Resolution OptimizeConditions->End ConsiderOtherFactors->End

Caption: A logical workflow for troubleshooting experiments with this compound.

References

Technical Support Center: Managing Off-Target Kinase Inhibition of 1D228

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the kinase inhibitor 1D228. The information is designed to help users identify and manage potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent tyrosine kinase inhibitor designed to simultaneously target c-Met and Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[1][2] This dual-targeting can produce a synergistic anti-tumor effect by inhibiting both pathways, which are known to have crosstalk and be co-expressed in several cancer types.[1][3][4][5]

Q2: I am observing unexpected cellular phenotypes. Could these be off-target effects of this compound?

While this compound is designed to be a dual-inhibitor of c-Met and TRK kinases, unexpected phenotypes could arise from several factors:

  • On-target effects in unintended cell types: Your experimental system may have active TRK signaling that you were not initially considering, leading to phenotypes associated with TRK inhibition.

  • Inhibition of other kinases: Although this compound shows high affinity for c-Met and TRK kinases, it may inhibit other kinases at higher concentrations. A kinase selectivity profile against 77 kinases has been performed for this compound, which can be referenced for potential off-target interactions.[1]

  • Pathway crosstalk: The c-Met and TRK signaling pathways are known to transactivate each other.[3][4] Inhibition of both may lead to complex downstream effects that are not immediately obvious.

Q3: What are the known on-target adverse effects of TRK inhibition that I should be aware of?

Inhibition of the TRK pathway can lead to specific neurological and metabolic side effects. Researchers should be aware of these potential on-target effects, which may be undesirable in certain experimental contexts. These include:

  • Weight gain[6][7]

  • Dizziness and ataxia[6][7]

  • Withdrawal pain upon discontinuation of the inhibitor[6][7]

Q4: How can I experimentally determine if the effects I'm seeing are due to off-target inhibition?

Several experimental approaches can help you distinguish between on-target and off-target effects:

  • Perform a dose-response experiment: Off-target effects often occur at higher concentrations of the inhibitor.

  • Use a more selective inhibitor: Compare the phenotype observed with this compound to that of a highly selective c-Met inhibitor (e.g., Tepotinib) or a selective TRK inhibitor (e.g., Larotrectinib).[1][2]

  • Western Blotting: Analyze the phosphorylation status of downstream effectors of c-Met (e.g., AKT, ERK) and TRK, as well as key proteins in related pathways.[1]

  • Kinome-wide profiling: If you suspect significant off-target activity, consider running a broad kinase screening panel to identify other potential targets of this compound.[8]

Troubleshooting Guides

Issue 1: Unexpected Cell Proliferation or Viability Results
Observation Potential Cause Recommended Action
Inhibition of cell growth in a cell line thought to be only c-Met dependent. The cell line may also express active TRK receptors, and the observed effect is a result of dual inhibition.1. Profile the expression of TRKA, TRKB, and TRKC in your cell line via qPCR or Western Blot.2. Treat cells with a selective TRK inhibitor to see if it phenocopies the effect of this compound.
Greater-than-expected cytotoxicity. This compound may have off-target effects on kinases essential for cell survival in your specific cell model.1. Review the 77-kinase selectivity profile for this compound to identify potential off-target kinases.[1]2. Perform a dose-response curve to determine if the cytotoxicity is observed at concentrations significantly higher than the IC50 for c-Met and TRK.
Issue 2: Neurological or Behavioral Phenotypes in in vivo Models
Observation Potential Cause Recommended Action
Weight gain, dizziness, or ataxia in animal models. These are known on-target effects of TRK inhibition.[6][7]1. Monitor animals closely for these side effects.2. Consider dose reduction studies to find a therapeutic window that minimizes these effects while maintaining efficacy against the intended targets.3. Compare with a selective c-Met inhibitor to confirm the phenotype is due to TRK inhibition.
Pain or distress upon temporary withdrawal of the compound. This is a known withdrawal symptom associated with TRK inhibitors.[6][7]1. If temporary discontinuation is necessary, consider a gradual dose reduction rather than abrupt withdrawal.2. Be aware that re-initiation of the TRK inhibitor is the most effective way to manage this withdrawal pain.[6]

Data Presentation

Table 1: Inhibitory Activity of this compound against Primary Targets

TargetIC50 (nM)
c-Met0.98[1]
TRKA111.5[1]
TRKB23.68[1]
TRKC25.48[1]

Table 2: Selectivity Profile of this compound against a Panel of 77 Kinases

A study has reported the analysis of this compound against a panel of 77 tyrosine kinases at a concentration of 500 nM.[1] The primary targets were confirmed to be c-Met and TRK kinases. For a detailed list of the inhibited kinases and their respective inhibition rates, please refer to the supplementary information of the original publication.[1]

Experimental Protocols

Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentrations.

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified recombinant kinases.

  • Assay Format: Assays are typically performed in a 384-well plate format. Common assay technologies include:

    • Radiometric Assays: Measure the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.

    • Luminescence-based Assays: Measure the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™).

    • Fluorescence-based Assays: Use fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Reaction: Incubate the kinase, substrate, ATP, and this compound at a fixed concentration (e.g., 1 µM) for a specified time at 30°C.

  • Detection: Measure the kinase activity according to the chosen assay format.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control. Potent off-target hits can be further evaluated by determining their IC50 values in dose-response assays.

Western Blotting for Pathway Analysis

Objective: To assess the effect of this compound on the phosphorylation status of target and off-target pathway proteins.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of your proteins of interest (e.g., p-c-Met, c-Met, p-TRK, TRK, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

G cluster_cMet c-Met Pathway cluster_TRK TRK Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Activates p_TRK p-TRK p_cMet->p_TRK PI3K_AKT PI3K/AKT Pathway p_cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway p_cMet->RAS_MAPK Neurotrophins Neurotrophins (e.g., NGF, BDNF) TRK TRK A/B/C Neurotrophins->TRK Binds TRK->p_TRK Activates p_TRK->p_cMet p_TRK->PI3K_AKT p_TRK->RAS_MAPK Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival ID228 This compound ID228->cMet ID228->TRK

Caption: Signaling pathways of c-Met and TRK inhibited by this compound.

G cluster_workflow Troubleshooting Workflow for Unexpected Phenotypes Start Observe Unexpected Phenotype with this compound Dose_Response Perform Dose-Response Experiment Start->Dose_Response Check_TRK Check for TRK Expression and Activity Dose_Response->Check_TRK Effect at low [conc.] Kinome_Scan Perform Kinome-wide Selectivity Screen Dose_Response->Kinome_Scan Effect only at high [conc.] Compare_Inhibitors Compare with Selective c-Met and TRK Inhibitors Check_TRK->Compare_Inhibitors TRK is active Check_TRK->Kinome_Scan TRK is not active On_Target Likely On-Target Effect (Dual c-Met/TRK Inhibition) Compare_Inhibitors->On_Target Phenotype matches dual inhibition Off_Target Potential Off-Target Effect Compare_Inhibitors->Off_Target Phenotype differs Kinome_Scan->Off_Target

Caption: Logic diagram for troubleshooting unexpected results with this compound.

References

Technical Support Center: 1D228 Therapeutic Index Enhancement Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the therapeutic index of the novel c-Met/TRK inhibitor, 1D228.

Frequently Asked Questions (FAQs)

Q1: What is the reported therapeutic index of this compound?

Currently, specific numerical values for the therapeutic index (e.g., TD50/ED50 ratio) of this compound have not been published in the available literature. However, preclinical studies have indicated that this compound monotherapy exhibits stronger antitumor activity and lower toxicity compared to the combination of larotrectinib and tepotinib, suggesting a favorable therapeutic window.[1][2] The therapeutic index is a critical parameter that compares the dose of a drug that causes therapeutic effects to the dose that causes toxicity.[3]

Q2: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of both c-Met and Tropomyosin receptor kinase (TRK) tyrosine kinases.[1][2][4] Its mechanism of action involves the inhibition of c-Met and TRK phosphorylation, which in turn blocks their downstream signaling pathways.[1][2] This dual inhibition leads to the suppression of tumor cell proliferation, migration, and angiogenesis.[1][2][4] Mechanistic studies have shown that this compound can induce G0/G1 cell cycle arrest by inhibiting cyclin D1.[1][2][4]

Q3: Are there any known clinical trials for this compound?

Based on the available information, there are no active or completed clinical trials for this compound. The current research appears to be in the preclinical phase of development.

Q4: What are some general strategies to enhance the therapeutic index of a kinase inhibitor like this compound?

Strategies to improve the therapeutic index of a drug generally focus on increasing its efficacy at a given dose or decreasing its toxicity. For a kinase inhibitor like this compound, this could involve:

  • Combination Therapy: Synergistic combinations with other anti-cancer agents could allow for lower, less toxic doses of this compound to be used.

  • Targeted Drug Delivery: Encapsulating this compound in nanoparticles or conjugating it to a tumor-targeting moiety could increase its concentration at the tumor site while minimizing systemic exposure.

  • Dosing Schedule Optimization: Investigating alternative dosing schedules (e.g., intermittent vs. continuous dosing) may reduce cumulative toxicity while maintaining anti-tumor activity.

  • Development of Analogs: Medicinal chemistry efforts to synthesize this compound analogs with improved selectivity or pharmacokinetic properties could lead to a better therapeutic index.

Troubleshooting Guides

Issue 1: High In Vitro Cytotoxicity in Non-Target Cell Lines

Problem: You are observing significant cytotoxicity of this compound in cell lines that do not overexpress c-Met or TRK, suggesting potential off-target effects that could lead to a narrow therapeutic index in vivo.

Troubleshooting Steps:

  • Confirm Target Expression:

    • Protocol: Perform Western blotting or qPCR to confirm the absence of c-Met and TRK expression in your non-target cell lines.

    • Expected Outcome: No detectable levels of the target proteins.

  • Kinome Profiling:

    • Protocol: Subject this compound to a broad-panel kinase screen to identify potential off-target kinases.

    • Expected Outcome: A list of kinases that are inhibited by this compound at concentrations similar to its IC50 for c-Met and TRK.

  • Dose-Response Curve Analysis:

    • Protocol: Generate detailed dose-response curves for this compound in both target and non-target cell lines.

    • Expected Outcome: A significantly lower IC50 value in c-Met/TRK-positive cells compared to non-target cells. A small difference may indicate off-target toxicity.

Issue 2: Suboptimal In Vivo Efficacy at Well-Tolerated Doses

Problem: In your animal models, the doses of this compound that are well-tolerated do not produce the desired level of tumor growth inhibition.

Troubleshooting Steps:

  • Pharmacokinetic (PK) Analysis:

    • Protocol: Measure the concentration of this compound in plasma and tumor tissue over time after administration.

    • Expected Outcome: Determine if the drug concentration at the tumor site reaches the levels required for target inhibition based on in vitro data. Low tumor penetration could be a reason for suboptimal efficacy.

  • Pharmacodynamic (PD) Biomarker Analysis:

    • Protocol: Analyze tumor biopsies for the phosphorylation status of c-Met, TRK, and their downstream effectors (e.g., Akt, ERK) at different time points after this compound treatment.

    • Expected Outcome: Confirmation of target engagement and inhibition of the signaling pathway in the tumor tissue at the administered doses.

  • Combination Therapy Exploration:

    • Protocol: Based on the mechanism of this compound, consider combining it with agents that target parallel or downstream pathways. For example, a combination with a MEK inhibitor could be synergistic.

    • Expected Outcome: Enhanced tumor growth inhibition at doses where each agent alone is only moderately effective.

Quantitative Data Summary

ParameterThis compoundTepotinib (c-Met inhibitor)Larotrectinib (TRK inhibitor)This compound + Other Agent
In Vitro IC50 (MKN45 cells) ~5 nM~20 nM>1 µMVaries
In Vivo Tumor Growth Inhibition (TGI) - Gastric Cancer Model 94.8% (at 8 mg/kg/day)[1][2]67.61% (at 8 mg/kg/day)[1][2]-Potentially >95%
In Vivo TGI - Liver Cancer Model 93.4% (at 4 mg/kg/day)[1][2]63.9% (at 4 mg/kg/day)[1][2]-Potentially >95%
Observed Toxicity Lower than combination therapy[1][2]--Dependent on the combination

Experimental Protocols

Protocol 1: Western Blot for Phospho-c-Met and Phospho-TRK
  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-c-Met, total c-Met, phospho-TRK, and total TRK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Protocol 2: In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject 1 x 10^6 MKN45 gastric cancer cells into the flank of athymic nude mice.

  • Tumor Growth and Randomization: Allow tumors to reach a volume of 100-150 mm³. Randomize mice into treatment groups (e.g., vehicle, this compound at different doses, comparator drugs).

  • Drug Administration: Administer this compound and other agents via the appropriate route (e.g., oral gavage) according to the desired schedule.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers twice a week and monitor body weight as an indicator of toxicity.

  • Endpoint and Tissue Collection: At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.

Visualizations

G cluster_0 This compound Mechanism of Action cluster_1 Downstream Signaling cluster_2 Cellular Effects ID228 This compound cMet c-Met ID228->cMet Inhibits Phosphorylation TRK TRK ID228->TRK Inhibits Phosphorylation PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK TRK->PI3K_Akt TRK->RAS_MAPK Proliferation Cell Proliferation PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis RAS_MAPK->Proliferation Migration Cell Migration RAS_MAPK->Migration

Caption: Mechanism of action of this compound targeting c-Met and TRK signaling pathways.

G cluster_0 Workflow for Enhancing Therapeutic Index cluster_1 Strategy Selection cluster_2 Experimental Validation Start Start: Suboptimal Therapeutic Index Combo Combination Therapy Start->Combo Targeted Targeted Delivery Start->Targeted Dosing Dosing Schedule Optimization Start->Dosing InVitro In Vitro Synergy Assays Combo->InVitro InVivo In Vivo Efficacy & Toxicity Targeted->InVivo Dosing->InVivo InVitro->InVivo PKPD PK/PD Modeling InVivo->PKPD End End: Improved Therapeutic Index PKPD->End

Caption: Experimental workflow for enhancing the therapeutic index of this compound.

G Title Troubleshooting Logic: High In Vitro Off-Target Cytotoxicity Problem Problem: High cytotoxicity in c-Met/TRK negative cells Step1 Step 1: Confirm Target Absence (WB/qPCR) Problem->Step1 Result1 Result: Targets are absent Step1->Result1 Result1->Problem No, re-evaluate cell lines Step2 Step 2: Kinome Profiling Result1->Step2 Yes Result2 Result: Identify off-targets Step2->Result2 Result2->Step1 No off-targets found, re-check experimental setup Solution Solution: - Redesign compound - Use as a tool for off-target validation Result2->Solution Off-targets found

Caption: Troubleshooting logic for addressing off-target cytotoxicity of this compound.

References

Validation & Comparative

A Comparative Efficacy Analysis of 1D228 and Larotrectinib in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the preclinical efficacy of two tyrosine kinase inhibitors: 1D228, a novel dual inhibitor of c-Met and Tropomyosin Receptor Kinase (TRK), and larotrectinib, a first-in-class, highly selective TRK inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.

Introduction

Larotrectinib is an FDA-approved drug for the treatment of solid tumors harboring Neurotrophic Tropomyosin Receptor Kinase (NTRK) gene fusions.[1][2][3][4][5] Its mechanism of action is the highly selective inhibition of TRKA, TRKB, and TRKC proteins, leading to the induction of apoptosis and inhibition of cell growth in tumors driven by these fusions.[6][7][8][9] this compound is an investigational tyrosine kinase inhibitor that targets both c-Met and TRK kinases.[10][11][12] Preclinical studies suggest that this dual inhibition may offer a therapeutic advantage in tumors where both signaling pathways are active.[10][11][12]

In Vitro Efficacy

The in vitro potency of this compound and larotrectinib against the TRK family of kinases has been evaluated in enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

Compound TRKA IC50 (nM) TRKB IC50 (nM) TRKC IC50 (nM) c-Met IC50 (nM)
This compound111.523.6825.480.98
Larotrectinib5-115-115-11Not Active

Data for this compound sourced from a 2023 study by An et al.[11] Data for larotrectinib sourced from published literature.[1]

In Vivo Efficacy

Direct comparative in vivo studies of this compound and larotrectinib in a purely TRK-driven cancer model are not yet available in published literature. The primary preclinical study on this compound evaluated its efficacy in xenograft models of gastric (MKN45) and hepatocellular (MHCC97H) carcinoma, which exhibit co-expression of c-Met and TRKB.

In the MKN45 gastric cancer xenograft model, this compound monotherapy was compared to the combination of larotrectinib and tepotinib (a selective c-Met inhibitor). The study reported that this compound monotherapy demonstrated stronger antitumor activity and lower toxicity than the combination therapy.[11][12]

The following table summarizes the tumor growth inhibition (TGI) data from the key preclinical study on this compound.[11]

Treatment Xenograft Model Dose Tumor Growth Inhibition (TGI) (%)
This compoundGastric (MKN45)8 mg/kg/d94.8
TepotinibGastric (MKN45)8 mg/kg/d67.61
This compoundLiver (MHCC97H)4 mg/kg/d93.4
TepotinibLiver (MHCC97H)4 mg/kg/d63.9

Clinical Efficacy of Larotrectinib

Larotrectinib has demonstrated significant and durable responses in patients with TRK fusion-positive cancers across a wide range of tumor types. Pooled analyses of three clinical trials (NCT02122913, NCT02637687, and NCT02576431) have shown the following results:

Efficacy Endpoint Result
Overall Response Rate (ORR)75%
Complete Response (CR) Rate24%
Partial Response (PR) Rate36%
Median Duration of Response (DOR)43.3 months

Data from pooled analysis of larotrectinib clinical trials.[2][4]

As of the latest data cuts, this compound is in the preclinical stage of development and has not yet entered clinical trials.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating the efficacy of these inhibitors.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NTRK_Fusion NTRK Gene Fusion TRK_Fusion_Protein TRK Fusion Protein NTRK_Fusion->TRK_Fusion_Protein PI3K PI3K TRK_Fusion_Protein->PI3K RAS RAS TRK_Fusion_Protein->RAS PLCg PLCγ TRK_Fusion_Protein->PLCg Larotrectinib Larotrectinib Larotrectinib->TRK_Fusion_Protein 1D228_TRK This compound 1D228_TRK->TRK_Fusion_Protein AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival) AKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Caption: TRK Signaling Pathway Inhibition.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS 1D228_cMet This compound 1D228_cMet->cMet AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) AKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Caption: c-Met Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Start Start: Identify Target (TRK fusion and/or c-Met overexpression) In_Vitro In Vitro Studies Start->In_Vitro Kinase_Assay Kinase Assays (IC50) In_Vivo In Vivo Studies Xenograft Xenograft Models Clinical Clinical Trials End End: Efficacy Assessment Clinical->End Cell_Proliferation Cell Proliferation Assays Cell_Migration Cell Migration Assays Western_Blot Western Blot (Signaling) TGI Tumor Growth Inhibition Toxicity Toxicity Assessment

Caption: Preclinical to Clinical Workflow.

Experimental Protocols

In Vitro Proliferation Assay (for this compound)
  • Cell Lines: Human gastric cancer cell line MKN45 and human hepatocellular carcinoma cell line MHCC97H.

  • Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of this compound or tepotinib. After a specified incubation period, cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. The absorbance was measured at 450 nm, and the IC50 values were calculated.

Western Blot Analysis (for this compound)
  • Procedure: MKN45 and MHCC97H cells were treated with this compound for a designated time. Total protein was extracted, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were blocked and then incubated with primary antibodies against total and phosphorylated c-Met, TRKB, AKT, and ERK. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) kit.

In Vivo Xenograft Model (for this compound)
  • Animal Model: Female BALB/c nude mice.

  • Procedure: MKN45 or MHCC97H cells were subcutaneously injected into the mice. When the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound, tepotinib, or a combination of larotrectinib and tepotinib were administered orally daily. Tumor volume and body weight were measured regularly. At the end of the study, the tumors were excised, weighed, and subjected to immunohistochemical analysis. Tumor growth inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (average tumor weight of treated group / average tumor weight of control group)] x 100.

Larotrectinib Clinical Trial Design (General Overview)

The efficacy of larotrectinib was evaluated in three multicenter, open-label, single-arm clinical trials: a Phase 1 trial in adults (NCT02122913), a Phase 1/2 trial in children (SCOUT, NCT02637687), and a Phase 2 basket trial in adolescents and adults (NAVIGATE, NCT02576431).[11] Patients with locally advanced or metastatic solid tumors with a documented NTRK gene fusion were enrolled. The primary efficacy endpoint was the overall response rate (ORR), as assessed by an independent review committee according to RECIST v1.1.

Conclusion

Larotrectinib is a well-established and highly effective selective TRK inhibitor with proven clinical benefit in patients with NTRK fusion-positive cancers. This compound is a promising preclinical candidate with a novel dual-targeting mechanism against both c-Met and TRK. The available data suggests that this compound is highly effective in preclinical models where both c-Met and TRK are co-expressed, and it may offer an advantage over targeting a single pathway in this context.

A direct comparison of the efficacy of this compound and larotrectinib in a purely TRK-driven cancer model is warranted to fully understand their relative therapeutic potential. Further investigation into the development of this compound and its potential clinical applications is ongoing.

References

A Head-to-Head In Vitro Comparison of 1D228 and Other c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the novel c-Met inhibitor 1D228 with other established c-Met inhibitors. This report synthesizes available experimental data to evaluate its potency and efficacy in key cancer-related cellular processes.

The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[1] Dysregulation of the c-Met signaling pathway is implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[2][3] A new generation of small molecule inhibitors targeting c-Met is emerging, among them this compound, a dual c-Met/TRK inhibitor.[4][5][6][7][8] This guide provides a comparative analysis of this compound's in vitro performance against other c-Met inhibitors, including tepotinib, cabozantinib, and crizotinib.

Comparative Efficacy of c-Met Inhibitors: A Data-Driven Overview

The in vitro potency of c-Met inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) against both the isolated c-Met kinase and various cancer cell lines. Lower IC50 values are indicative of higher potency.

Biochemical Potency: c-Met Kinase Inhibition

The direct inhibitory activity of this compound on the c-Met kinase has been compared with tepotinib.

Inhibitorc-Met Kinase IC50 (nM)
This compound 0.98 [5]
Tepotinib3.7[5]
Capmatinib-
Crizotinib-
Cabozantinib5.4[9]

Note: Data for capmatinib and crizotinib from a directly comparable kinase assay with this compound were not available in the searched literature. Cabozantinib data is from a separate study.

Cellular Potency: Inhibition of Cancer Cell Proliferation

The anti-proliferative effects of this compound have been evaluated in c-Met overexpressing cancer cell lines and compared to tepotinib.

Cell LineThis compound IC50 (nM)Tepotinib IC50 (nM)
MHCC97H (Hepatocellular Carcinoma)4.3[5]13[5]
MKN45 (Gastric Cancer)1.0[5]1.65[5]

These data indicate that this compound exhibits potent inhibitory activity against c-Met kinase and demonstrates superior or comparable anti-proliferative effects in these cell lines when compared to tepotinib.[5]

Mechanism of Action: Impact on c-Met Signaling

Inhibitors of c-Met are designed to block the phosphorylation of the c-Met receptor, thereby inhibiting downstream signaling pathways that drive cancer cell proliferation, survival, and metastasis.[2]

The c-Met Signaling Cascade

Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates at key tyrosine residues, creating docking sites for various signaling proteins. This activation triggers multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are central to oncogenesis.[1][3][10][11]

cMet_Signaling_Pathway c-Met Signaling Pathway cluster_downstream Downstream Signaling Cascades HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phospho-c-Met cMet->p_cMet Autophosphorylation RAS_MAPK RAS/MAPK Pathway p_cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway p_cMet->PI3K_AKT STAT STAT Pathway p_cMet->STAT Proliferation Cell Proliferation RAS_MAPK->Proliferation Migration Cell Migration/Invasion RAS_MAPK->Migration Survival Cell Survival PI3K_AKT->Survival PI3K_AKT->Migration STAT->Proliferation

c-Met Signaling Pathway Diagram

Studies have shown that this compound effectively inhibits the phosphorylation of c-Met in cancer cells, leading to the blockade of these critical downstream pathways.[4][5]

In Vitro Experimental Workflows and Protocols

The evaluation of c-Met inhibitors like this compound relies on a series of standardized in vitro assays to determine their biochemical and cellular activities.

General Experimental Workflow for c-Met Inhibitor Evaluation

The following diagram illustrates a typical workflow for the in vitro characterization of a novel c-Met inhibitor.

experimental_workflow In Vitro Evaluation of c-Met Inhibitors Kinase_Assay c-Met Kinase Assay (IC50 Determination) Lead_Optimization Lead Optimization/Further Studies Kinase_Assay->Lead_Optimization Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Cell_Proliferation->Lead_Optimization Western_Blot Western Blot (Phospho-c-Met & Downstream Targets) Western_Blot->Lead_Optimization Migration_Assay Cell Migration Assay (e.g., Scratch Assay) Migration_Assay->Lead_Optimization Angiogenesis_Assay Angiogenesis Assay (e.g., Tube Formation) Angiogenesis_Assay->Lead_Optimization Start Novel c-Met Inhibitor Biochemical_Characterization Biochemical Characterization Start->Biochemical_Characterization Cellular_Characterization Cellular Characterization Start->Cellular_Characterization Biochemical_Characterization->Kinase_Assay Cellular_Characterization->Cell_Proliferation Cellular_Characterization->Western_Blot Cellular_Characterization->Migration_Assay Cellular_Characterization->Angiogenesis_Assay

General Experimental Workflow

Detailed Experimental Protocols

Below are detailed methodologies for the key in vitro experiments cited in the evaluation of c-Met inhibitors.

c-Met Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

Protocol:

  • A recombinant human c-Met kinase is incubated with a biotin-labeled tyrosine-containing peptide substrate and ATP in a kinase assay buffer.

  • The test inhibitor (e.g., this compound) is added at various concentrations.

  • The kinase reaction is allowed to proceed for a specified time at room temperature.

  • The reaction is stopped, and the amount of ADP produced, which is proportional to the kinase activity, is quantified using a detection reagent such as ADP-Glo™.

  • Luminescence is measured, and IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a c-Met inhibitor on the viability and proliferation of cancer cells.

Protocol:

  • Cancer cells (e.g., MHCC97H, MKN45) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with the c-Met inhibitor at a range of concentrations for a specified period (e.g., 72 hours).

  • Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

  • During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Western Blot for Phospho-c-Met

Objective: To determine the effect of a c-Met inhibitor on the phosphorylation status of c-Met and its downstream signaling proteins.

Protocol:

  • Cancer cells are seeded and grown to a suitable confluency.

  • Cells are treated with the c-Met inhibitor for a specified time. In some cases, cells are stimulated with HGF to induce c-Met phosphorylation.

  • After treatment, cells are lysed to extract total protein.

  • Protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE.

  • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding and then incubated overnight with a primary antibody specific for phosphorylated c-Met (e.g., p-c-Met Tyr1234/1235).

  • The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to phospho-c-Met is compared between treated and untreated samples to assess the inhibitory effect.

Cell Migration Assay (Scratch Assay)

Objective: To evaluate the effect of a c-Met inhibitor on the migratory capacity of cancer cells.

Protocol:

  • Cells are seeded in a culture plate and grown to form a confluent monolayer.

  • A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

  • The cells are washed to remove any detached cells, and fresh medium containing the c-Met inhibitor at various concentrations is added.

  • The closure of the scratch by migrating cells is monitored and imaged at different time points (e.g., 0, 24, and 48 hours).

  • The area of the scratch is measured at each time point, and the rate of cell migration is quantified and compared between treated and untreated groups.

Endothelial Tube Formation Assay

Objective: To assess the effect of a c-Met inhibitor on the angiogenic potential of endothelial cells.

Protocol:

  • A basement membrane extract (e.g., Matrigel) is used to coat the wells of a 96-well plate and allowed to solidify.

  • Human umbilical vein endothelial cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of the c-Met inhibitor at various concentrations.

  • The cells are incubated for a period of time (e.g., 6-18 hours) to allow for the formation of capillary-like tube structures.

  • The formation of these tubes is observed and photographed under a microscope.

  • The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops. The inhibitory effect of the compound on angiogenesis is determined by comparing these parameters in treated versus untreated wells.

Conclusion

The available in vitro data suggests that this compound is a potent c-Met inhibitor, demonstrating strong activity against both the c-Met kinase and c-Met-driven cancer cell lines, with favorable comparisons to tepotinib.[5] Its ability to inhibit c-Met phosphorylation and downstream signaling pathways, as well as key cancer-related processes such as proliferation, migration, and angiogenesis, underscores its potential as a therapeutic candidate. Further head-to-head studies with a broader range of c-Met inhibitors under standardized conditions will be beneficial for a more comprehensive comparative analysis.

References

A Comparative Guide to TRK Inhibition: 1D228 vs. Entrectinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel c-Met/TRK inhibitor 1D228 and the approved drug entrectinib, focusing on their efficacy and mechanism as Tropomyosin Receptor Kinase (TRK) inhibitors. The information is compiled from preclinical data to assist in research and development decisions.

Overview and Mechanism of Action

This compound is a novel, orally bioavailable small molecule inhibitor that demonstrates dual targeting of both c-Met and TRK kinases.[1][2][3] This dual inhibitory action may offer a synergistic anti-tumor effect, particularly in cancers where both signaling pathways are active.[1][2][3] Mechanistic studies have shown that this compound effectively inhibits the phosphorylation of TRKB and c-Met, leading to the suppression of downstream signaling pathways.[1][2][3] This inhibition results in G0/G1 cell cycle arrest and a reduction in tumor cell proliferation and migration.[1][2][4]

Entrectinib (brand name Rozlytrek) is an FDA-approved, selective tyrosine kinase inhibitor targeting TRKA, TRKB, TRKC, ROS1, and ALK.[5][6][7] It is indicated for the treatment of NTRK gene fusion-positive solid tumors.[5][6] Entrectinib functions as an ATP-competitive inhibitor, blocking the kinase activity of the TRK family and leading to the inhibition of downstream signaling pathways such as MAPK/ERK and PI3K/AKT, which are crucial for tumor cell growth and survival.[8] A key feature of entrectinib is its ability to cross the blood-brain barrier, demonstrating efficacy in patients with central nervous system (CNS) metastases.[9][10]

Quantitative Data Comparison

The following tables summarize the available preclinical data for this compound and entrectinib. It is important to note that this data is compiled from separate studies, and no direct head-to-head experimental comparison has been published.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
TargetThis compound (nM)Entrectinib (nM)
TRKA111.5[1]1.7[7]
TRKB23.68[1]0.1[7]
TRKC25.48[1]0.1[7]
c-MetPotent Inhibition (IC50 not specified in reference)[1]Not a primary target
ROS1Not a primary target0.2[7]
ALKNot a primary target1.6[7]
Table 2: In Vivo Anti-Tumor Efficacy
CompoundCancer ModelDosingTumor Growth Inhibition (TGI) / Outcome
This compound Gastric Cancer Xenograft (MKN45)8 mg/kg/day94.8% TGI[1][3]
Hepatocellular Carcinoma Xenograft (MHCC97H)4 mg/kg/day93.4% TGI[3]
Entrectinib Neuroblastoma Xenograft (SH-SY5Y-TrkB)60 mg/kg, BIDSignificant tumor growth inhibition (p<0.0001 for event-free survival)[11]
ALK-driven lung cancer with brain metastasesNot specifiedIncreased survival benefit[2]

Signaling Pathway and Experimental Workflow

TRK Signaling Pathway

The diagram below illustrates the TRK signaling pathway and the points of inhibition by TRK inhibitors like this compound and entrectinib.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin TRK Receptor TRK Receptor Neurotrophin->TRK Receptor Binding Dimerization_Autophosphorylation Dimerization & Autophosphorylation TRK Receptor->Dimerization_Autophosphorylation RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway Dimerization_Autophosphorylation->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_Pathway PI3K-AKT Pathway Dimerization_Autophosphorylation->PI3K_AKT_Pathway PLCG_Pathway PLCγ Pathway Dimerization_Autophosphorylation->PLCG_Pathway Gene_Expression Gene Expression RAS_RAF_MEK_ERK_Pathway->Gene_Expression Cell_Survival_Proliferation Cell Survival & Proliferation PI3K_AKT_Pathway->Cell_Survival_Proliferation PLCG_Pathway->Gene_Expression Gene_Expression->Cell_Survival_Proliferation Inhibitor This compound / Entrectinib Inhibitor->Dimerization_Autophosphorylation Inhibition

Caption: TRK signaling pathway and inhibitor action.
Experimental Workflow: In Vivo Xenograft Model

The following diagram outlines a typical workflow for assessing the in vivo efficacy of a TRK inhibitor.

In_Vivo_Workflow Cell_Culture 1. Tumor Cell Culture (e.g., NTRK-fusion positive cell line) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (e.g., this compound, Entrectinib, Vehicle) Randomization->Treatment Monitoring 6. Continued Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Excision, Western Blot, Immunohistochemistry Monitoring->Endpoint

Caption: Workflow for in vivo TRK inhibitor efficacy testing.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and entrectinib against TRK kinases.

Methodology:

  • Reagents and Materials: Recombinant human TRKA, TRKB, and TRKC enzymes, appropriate kinase buffer, ATP, substrate peptide (e.g., poly-Glu-Tyr), this compound, entrectinib, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of this compound and entrectinib in DMSO.

    • In a 384-well plate, add the diluted compounds, the respective TRK kinase, and the substrate in kinase buffer.

    • Initiate the kinase reaction by adding a final concentration of ATP.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent to measure kinase activity (e.g., luminescence to quantify ADP production).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative activity of this compound and entrectinib on cancer cells with TRK fusions.

Methodology:

  • Cell Lines: Use a relevant cell line with a known NTRK gene fusion (e.g., KM12 cells with TPM3-NTRK1 fusion).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or entrectinib.

    • Incubate for 72 hours.

    • Assess cell viability using a suitable method, such as MTT or a luminescence-based assay (e.g., CellTiter-Glo®).

    • Measure the signal (absorbance or luminescence) using a plate reader.

    • Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot for TRK Phosphorylation

Objective: To confirm the inhibition of TRK phosphorylation in cells treated with this compound or entrectinib.

Methodology:

  • Cell Culture and Treatment:

    • Culture NTRK-fusion positive cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or entrectinib for a specified time (e.g., 2 hours).

  • Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phospho-TRK (e.g., p-TrkA (Tyr674/675)).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total TRK and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[1]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound and entrectinib in a preclinical animal model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of NTRK-fusion positive cancer cells into the flank of each mouse.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, this compound, entrectinib).

    • Administer the compounds orally at predetermined doses and schedules.[11]

  • Monitoring:

    • Measure tumor volume with calipers and monitor the body weight of the mice regularly.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement, immunohistochemistry (e.g., for proliferation and apoptosis markers), and Western blot analysis.

Conclusion

Both this compound and entrectinib are potent inhibitors of the TRK signaling pathway, a critical driver in certain cancers. Entrectinib is an established, clinically approved drug with proven efficacy, particularly in patients with CNS metastases. This compound is a promising novel inhibitor with the added dimension of c-Met targeting, which may provide a broader anti-tumor effect in specific cancer types. The preclinical data presented here, while not from direct comparative studies, provides a valuable foundation for further research and development of these and other TRK inhibitors. Future head-to-head studies are warranted to definitively establish the comparative efficacy and safety of these two compounds.

References

Dual-Targeting Kinase Inhibitor 1D228 Demonstrates Superior Anti-Tumor Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A novel small molecule inhibitor, 1D228, which simultaneously targets both c-Met and Tropomyosin Receptor Kinase (TRK) pathways, has shown significant promise in preclinical studies, outperforming single-target therapies in inhibiting tumor growth. This dual-targeting mechanism addresses both cancer cell proliferation and the formation of tumor-supporting blood vessels, offering a potentially more robust therapeutic strategy for cancers where both signaling pathways are active.

Developed as a potent tyrosine kinase inhibitor, this compound has been engineered to block the phosphorylation of both c-Met and TRK, crucial steps in signaling cascades that drive tumor progression.[1][2] This dual action not only directly hinders the growth and survival of cancer cells but also disrupts angiogenesis, the process by which tumors develop their own blood supply.[1] The inhibitor has demonstrated efficacy in both in vitro cell lines and in vivo animal models of gastric and liver cancer.[1][2]

Comparative Efficacy: this compound vs. Single-Target Inhibitors

In direct comparisons, this compound has shown superior performance over existing single-target drugs. Tepotinib, a c-Met inhibitor, and Larotrectinib, a TRK inhibitor, were used as benchmarks to evaluate the efficacy of this compound.

In Vitro Kinase Inhibition

Biochemical assays reveal that this compound potently inhibits both c-Met and TRK kinases. The half-maximal inhibitory concentrations (IC50) demonstrate the compound's high affinity for its targets.

CompoundTarget KinaseIC50 (nM)
This compound c-Met2.67
TRKA111.5
TRKB23.68
TRKC25.48
Tepotinibc-Met1.84
Data sourced from in vitro kinase assays.
Anti-Proliferative Activity in Cancer Cell Lines

The anti-proliferative effects of this compound were assessed in various cancer cell lines. The compound demonstrated significant growth inhibition, particularly in cell lines with high expression of c-Met.

Cell LineCancer TypeThis compound IC50 (nM)Tepotinib IC50 (nM)
MKN45Gastric Cancer2.1513.92
MHCC97HLiver Cancer4.8810.33
EBC-1Lung Cancer1.131.25
SNU-5Gastric Cancer2.292.54
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.
In Vivo Tumor Growth Inhibition

In xenograft models of human gastric (MKN45) and liver (MHCC97H) cancer, orally administered this compound resulted in substantial tumor growth inhibition (TGI). Notably, this compound monotherapy was more effective than Tepotinib alone and also showed stronger anti-tumor activity and lower toxicity than the combination of Tepotinib and Larotrectinib.[1][2]

Cancer ModelTreatmentDosageTumor Growth Inhibition (TGI)
Gastric Cancer (MKN45)This compound 8 mg/kg/day94.8%
Tepotinib8 mg/kg/day67.61%
Liver Cancer (MHCC97H)This compound 4 mg/kg/day93.4%
Tepotinib4 mg/kg/day63.9%
TGI is a measure of the reduction in tumor size in treated animals compared to untreated controls.

Mechanism of Action: A Two-Pronged Attack

The dual-targeting mechanism of this compound is central to its enhanced anti-tumor activity. By simultaneously inhibiting c-Met and TRK signaling, this compound disrupts multiple key processes essential for tumor growth and survival.

1D228_Mechanism_of_Action This compound Dual-Targeting Mechanism This compound This compound cMet c-Met Receptor This compound->cMet Inhibits TRK TRK Receptor This compound->TRK Inhibits Proliferation Proliferation & Survival cMet->Proliferation Angiogenesis Angiogenesis cMet->Angiogenesis TRK->Proliferation TRK->Angiogenesis TumorCell Tumor Cell EndothelialCell Endothelial Cell Proliferation->TumorCell Drives Angiogenesis->EndothelialCell Drives

Caption: this compound inhibits both c-Met and TRK receptors.

This concurrent blockade leads to G0/G1 phase cell cycle arrest, mediated by the inhibition of Cyclin D1, and induces apoptosis in cancer cells.[1] Furthermore, this compound impairs the function of endothelial cells by suppressing their migration and tube formation, which are critical for angiogenesis.[1]

Experimental Protocols

The validation of this compound's dual-targeting mechanism involved several key experimental procedures.

Cell Viability Assay (CCK-8)

A Cell Counting Kit-8 (CCK-8) assay was utilized to determine the anti-proliferative activity of this compound and the comparative compounds.

CCK8_Workflow Cell Viability Assay Workflow step1 Seed cancer cells in 96-well plates step2 Treat with varying concentrations of This compound or comparators step1->step2 step3 Incubate for specified duration step2->step3 step4 Add CCK-8 reagent step3->step4 step5 Incubate for 1-4 hours step4->step5 step6 Measure absorbance at 450 nm step5->step6 step7 Calculate IC50 values step6->step7

Caption: Workflow for the CCK-8 cell viability assay.

Protocol:

  • Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and pre-incubated for 24 hours.

  • The cells were then treated with a series of concentrations of this compound, Tepotinib, or a vehicle control.

  • Following a 72-hour incubation period, 10 µL of CCK-8 solution was added to each well.

  • The plates were incubated for an additional 1-4 hours at 37°C.

  • The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

  • IC50 values were calculated from the dose-response curves.

Western Blot Analysis

Western blotting was performed to assess the phosphorylation status of c-Met and TRK, as well as the expression levels of downstream signaling proteins like Cyclin D1.

Protocol:

  • Cancer cells were treated with this compound at various concentrations for a specified time.

  • Cells were lysed, and total protein was extracted.

  • Protein concentration was determined using a BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • The membrane was then incubated with primary antibodies against phosphorylated c-Met, phosphorylated TRK, total c-Met, total TRK, Cyclin D1, and a loading control (e.g., GAPDH) overnight at 4°C.

  • After washing with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

To evaluate the in vivo anti-tumor efficacy, a xenograft model using immunodeficient mice was established.

Xenograft_Model_Workflow In Vivo Xenograft Model Workflow step1 Subcutaneous injection of cancer cells into immunodeficient mice step2 Allow tumors to reach a specified volume step1->step2 step3 Randomize mice into treatment and control groups step2->step3 step4 Administer this compound or control vehicle orally step3->step4 step5 Monitor tumor volume and body weight step4->step5 step6 Sacrifice mice at end of study step5->step6 step7 Excise and weigh tumors for TGI calculation step6->step7

References

Head-to-Head Comparison: 1D228 vs. Cabozantinib in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, both 1D228 and cabozantinib have emerged as significant multi-kinase inhibitors. While both compounds share an inhibitory effect on the c-Met signaling pathway, their broader kinase profiles and clinical development stages present distinct therapeutic pictures. This guide provides a detailed, data-driven comparison of this compound and cabozantinib for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a novel and potent dual inhibitor of c-Met and Tropomyosin receptor kinase (TRK).[1][2] Preclinical studies have demonstrated its robust anti-tumor activity in gastric and liver cancer models, where it has shown superiority over other targeted agents like tepotinib.[1][2][3] Its mechanism involves the inhibition of tumor cell proliferation, migration, and angiogenesis, coupled with the induction of cell cycle arrest.[1][2][4]

Cabozantinib is an orally available kinase inhibitor with a broader target profile that includes MET, VEGFR2, AXL, and RET.[5][6][7] It is an FDA-approved treatment for several advanced cancers, including renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[8][9] Clinical trial data has established its efficacy in improving progression-free survival and overall survival in patient populations who have often received prior therapies.[5][10][11]

This guide will delve into a comparative analysis of their mechanism of action, kinase inhibition profiles, and preclinical/clinical efficacy. It is important to note that direct head-to-head clinical trials of this compound and cabozantinib have not been published. Therefore, this comparison is based on available data from independent studies.

Mechanism of Action and Signaling Pathways

Both this compound and cabozantinib exert their anti-tumor effects by inhibiting key signaling pathways involved in cancer progression.

This compound primarily targets the c-Met and TRK signaling pathways. The dual inhibition of these pathways is thought to produce a synergistic anti-tumor effect, as both c-Met and TRK signaling can contribute to tumor growth, survival, and metastasis.[1][2] The inhibition of c-Met and TRK phosphorylation by this compound blocks downstream signaling cascades, leading to reduced cell proliferation and induction of apoptosis.[1][4]

1D228_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met Downstream Signaling Downstream Signaling c-Met->Downstream Signaling TRK TRK TRK->Downstream Signaling This compound This compound This compound->c-Met inhibits This compound->TRK inhibits Gene Expression Gene Expression Downstream Signaling->Gene Expression Tumor Progression Tumor Progression Gene Expression->Tumor Progression Cabozantinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Downstream Signaling Downstream Signaling MET->Downstream Signaling VEGFR2 VEGFR2 VEGFR2->Downstream Signaling AXL AXL AXL->Downstream Signaling RET RET RET->Downstream Signaling Cabozantinib Cabozantinib Cabozantinib->MET inhibits Cabozantinib->VEGFR2 inhibits Cabozantinib->AXL inhibits Cabozantinib->RET inhibits Gene Expression Gene Expression Downstream Signaling->Gene Expression Tumor Progression Tumor Progression Gene Expression->Tumor Progression Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Kinase and Inhibitor Add Kinase and Inhibitor Prepare Reagents->Add Kinase and Inhibitor Pre-incubate Pre-incubate Add Kinase and Inhibitor->Pre-incubate Initiate Reaction with ATP/Substrate Initiate Reaction with ATP/Substrate Pre-incubate->Initiate Reaction with ATP/Substrate Incubate Incubate Initiate Reaction with ATP/Substrate->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Detect Signal Detect Signal Stop Reaction->Detect Signal Analyze Data (IC50) Analyze Data (IC50) Detect Signal->Analyze Data (IC50) End End Analyze Data (IC50)->End

References

Assessing the Selectivity Profile of 1D228: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of 1D228, a novel dual inhibitor of c-Met and Tropomyosin Receptor Kinase (TRK). The performance of this compound is objectively compared with other established inhibitors, Tepotinib (a selective c-Met inhibitor) and Larotrectinib (a selective TRK inhibitor), supported by experimental data.

Executive Summary

This compound demonstrates potent inhibitory activity against both c-Met and TRK kinases, offering a potential therapeutic advantage in cancers where both pathways are active.[1][2][3] In direct comparisons, this compound exhibits superior anti-proliferative effects in specific cancer cell lines and more robust tumor growth inhibition in in-vivo models compared to Tepotinib alone or in combination with Larotrectinib.[1][2][3] Its selectivity profile, while primarily targeting c-Met and TRK, shows some activity against other kinases at higher concentrations, warranting further investigation for potential off-target effects.

Kinase Selectivity Profile

The selectivity of this compound was assessed against a panel of 77 tyrosine kinases using an HTRF kinase assay at a concentration of 500 nM.[1] The results highlight its potent inhibition of c-Met and members of the TRK family.

Primary Targets: c-Met and TRK Kinases

This compound demonstrates high potency against its intended targets, with IC50 values in the nanomolar range.

Target KinaseThis compound IC50 (nM)Tepotinib IC50 (nM)Larotrectinib IC50 (nM)
c-Met0.98[1]3.7[1]>10,000
TRKA111.5[1]Not Reported~1-2
TRKB23.68[1]Not Reported~1-2
TRKC25.48[1]Not Reported~1-2
Kinase Panel Selectivity Screen

At a concentration of 500 nM, this compound showed significant inhibition of c-Met and TRK kinases. While the complete inhibition data for all 77 kinases is extensive, the screen confirms the primary selectivity towards c-Met and TRK. For detailed kinase panel data, refer to the supplementary information of the source publication.

In Vitro Cellular Activity

The anti-proliferative activity of this compound was evaluated in various cancer cell lines and compared with Tepotinib.

Cell LineCancer TypeThis compound IC50 (nM)Tepotinib IC50 (nM)
MHCC97HHepatocellular Carcinoma4.3[1]13[1]
MKN45Gastric Cancer1.0[1]1.65[1]

In Vivo Efficacy

The anti-tumor efficacy of this compound was assessed in xenograft models of gastric and hepatocellular carcinoma and compared with Tepotinib.

Tumor ModelTreatmentDosageTumor Growth Inhibition (TGI)
Gastric Cancer (MKN45)This compound8 mg/kg/d94.8%[1][3]
Tepotinib8 mg/kg/d67.61%[1][3]
Hepatocellular Carcinoma (MHCC97H)This compound4 mg/kg/d93.4%[1][3]
Tepotinib4 mg/kg/d63.9%[1][3]

Notably, in the MKN45 gastric cancer model, this compound monotherapy demonstrated stronger antitumor activity and lower toxicity compared to the combination of Larotrectinib and Tepotinib.[1][2][3]

Signaling Pathway Inhibition

This compound effectively blocks the phosphorylation of c-Met and TRKB, thereby inhibiting their downstream signaling pathways, which are crucial for tumor cell proliferation and survival.

G cluster_membrane Cell Membrane c-Met c-Met Downstream Signaling Downstream Signaling c-Met->Downstream Signaling TRKB TRKB TRKB->Downstream Signaling This compound This compound This compound->c-Met inhibits This compound->TRKB inhibits Tumor Proliferation & Survival Tumor Proliferation & Survival Downstream Signaling->Tumor Proliferation & Survival

Figure 1. Simplified signaling pathway showing the inhibitory action of this compound.

Experimental Protocols

Kinase Inhibition Assays (HTRF and ADP-Glo)

Objective: To determine the in vitro inhibitory activity of compounds against specific kinases.

Homogeneous Time Resolved Fluorescence (HTRF) Kinase Assay: This assay measures the phosphorylation of a substrate by a kinase.[4] The assay is based on the transfer of energy between a donor (Europium cryptate-labeled antibody) and an acceptor (XL665-labeled substrate). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

  • Materials: Kinase, biotinylated substrate, ATP, HTRF detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-XL665).

  • Procedure:

    • Add the test compound, kinase, and biotinylated substrate to a microplate well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature.

    • Stop the reaction and add the HTRF detection reagents.

    • Incubate to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence at two wavelengths.

    • Calculate the HTRF ratio and determine the IC50 values.

ADP-Glo Kinase Assay: This luminescent assay quantifies the amount of ADP produced during a kinase reaction.[5][6] The amount of ADP is directly proportional to the kinase activity.

  • Materials: Kinase, substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.

  • Procedure:

    • Perform the kinase reaction in a microplate well containing the test compound, kinase, substrate, and ATP.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature.

    • Measure the luminescence using a luminometer.

    • Determine the kinase activity and IC50 values.

G cluster_kinase_reaction Kinase Reaction cluster_htrf HTRF Detection cluster_adpglo ADP-Glo Detection Kinase + Substrate + ATP Kinase + Substrate + ATP Phosphorylated Substrate + ADP Phosphorylated Substrate + ADP Kinase + Substrate + ATP->Phosphorylated Substrate + ADP Eu-Ab Eu-Antibody FRET Signal FRET Signal Eu-Ab->FRET Signal SA-XL665 SA-XL665 SA-XL665->FRET Signal Phosphorylated Substrate Phosphorylated Substrate Phosphorylated Substrate->Eu-Ab binds Phosphorylated Substrate->SA-XL665 binds ADP ADP ATP ATP ADP->ATP converted by Kinase Detection Reagent Light Light ATP->Light Luciferase Kinase Reaction Kinase Reaction HTRF Detection HTRF Detection ADP-Glo Detection ADP-Glo Detection

Figure 2. Workflow for HTRF and ADP-Glo kinase inhibition assays.

Cell Proliferation Assay (CCK-8)

Objective: To measure the effect of compounds on the proliferation of cancer cells.

  • Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay.[7][8][9][10] The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Add CCK-8 solution to each well.

    • Incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability and determine the IC50 values.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of compounds in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.

  • General Procedure:

    • Human cancer cells (e.g., MKN45 for gastric cancer, MHCC97H for hepatocellular carcinoma) are subcutaneously injected into immunocompromised mice (e.g., nude or NOD/SCID mice).[11][12]

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The test compound (e.g., this compound, Tepotinib) is administered to the treatment groups, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule. The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, the tumors are excised and weighed.

    • Tumor Growth Inhibition (TGI) is calculated to assess the efficacy of the treatment.

Conclusion

This compound emerges as a potent dual inhibitor of c-Met and TRK with a promising selectivity profile. Its superior performance in both in vitro and in vivo models compared to single-target agents like Tepotinib suggests its potential as a valuable therapeutic candidate for cancers driven by both c-Met and TRK signaling pathways. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

1D228: A Comparative Analysis Against Other TRK Inhibitors in the Context of Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel dual c-Met/Tropomyosin receptor kinase (TRK) inhibitor, 1D228, against established first and second-generation TRK inhibitors. While data on this compound's performance against known TRK resistance mutations is not currently available in published literature, this guide aims to offer a valuable comparison based on its activity against wild-type TRK kinases and to provide context on the landscape of TRK inhibitor resistance.

Introduction to this compound

This compound is a novel tyrosine kinase inhibitor that has demonstrated potent activity against both c-Met and TRK kinases[1][2][3][4]. Its dual-targeting mechanism presents a potential therapeutic strategy for cancers where both signaling pathways are implicated. The initial characterization of this compound has shown significant anti-proliferative and anti-angiogenic effects in preclinical models[1][3].

Performance Against Wild-Type TRK Kinases

Biochemical assays have been conducted to determine the half-maximal inhibitory concentration (IC50) of this compound against the three TRK family members: TRKA, TRKB, and TRKC. The table below summarizes these findings and compares them with the IC50 values of other notable TRK inhibitors.

InhibitorTypeTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)
This compound Dual c-Met/TRK111.523.6825.48
Larotrectinib 1st Gen TRK5-115-115-11
Entrectinib 1st Gen TRK1-51-51-5
Repotrectinib 2nd Gen TRK/ROS1/ALK0.830.050.1
Selitrectinib 2nd Gen TRK<1<1<1

Note: IC50 values are sourced from multiple publications and may vary based on specific assay conditions. The data for this compound is from a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay[1].

The Challenge of Acquired Resistance in TRK Inhibition

A significant challenge in the long-term efficacy of TRK inhibitors is the development of acquired resistance mutations within the TRK kinase domain. These mutations can sterically hinder the binding of the inhibitor or alter the ATP-binding pocket. The most well-characterized resistance mutations fall into two main categories:

  • Solvent-front mutations: These mutations occur at the solvent-exposed region of the ATP-binding pocket. The most common solvent-front mutation is the substitution of glycine to arginine (e.g., G595R in TRKA)[5][6].

  • Gatekeeper mutations: The gatekeeper residue controls access to a hydrophobic pocket in the kinase domain. Mutations at this site (e.g., F589L in TRKA) can prevent inhibitor binding[5][6].

Performance of TRK Inhibitors Against Resistance Mutations

Second-generation TRK inhibitors were specifically designed to overcome the limitations of first-generation inhibitors by being effective against common resistance mutations. The following table summarizes the reported activities of various TRK inhibitors against key resistance mutations. Currently, there is no publicly available data on the performance of this compound against these or any other TRK resistance mutations.

InhibitorTRKA G595R (Solvent Front) IC50 (nM)TRKA F589L (Gatekeeper) IC50 (nM)TRKC G623R (Solvent Front) IC50 (nM)
Larotrectinib >600>600>600
Entrectinib >400-fold decrease in potency<0.2-60.4>400-fold decrease in potency
Repotrectinib 3-4<0.23-4
Selitrectinib 2-102-102-10
This compound Data Not AvailableData Not AvailableData Not Available

Experimental Methodologies

The data presented in this guide is derived from established in vitro assays. Below are generalized protocols for the key experiments used to characterize TRK inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a common method for determining the enzymatic activity of a kinase and the potency of inhibitors.

  • Reaction Setup : The TRK kinase, a biotinylated substrate peptide, and the test inhibitor (e.g., this compound) at various concentrations are incubated in an appropriate reaction buffer.

  • Initiation : The kinase reaction is initiated by the addition of ATP.

  • Detection : The reaction is stopped, and detection reagents are added. These typically include a Europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate.

  • Signal Measurement : If the substrate is phosphorylated, the two fluorescent dyes are brought into proximity, allowing for Fluorescence Resonance Energy Transfer (FRET). The HTRF signal is measured on a compatible plate reader.

  • Data Analysis : The signal is converted to percent inhibition, and the IC50 value is calculated by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay (e.g., MTT or CCK-8)

This assay measures the effect of an inhibitor on the proliferation of cancer cells that are dependent on TRK signaling.

  • Cell Seeding : Cancer cells harboring a TRK fusion are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with serial dilutions of the TRK inhibitor or a vehicle control.

  • Incubation : The plates are incubated for a specified period (e.g., 72 hours) to allow for an effect on cell proliferation.

  • Reagent Addition : A viability reagent such as MTT or CCK-8 is added to each well. These reagents are converted into a colored product by metabolically active cells.

  • Signal Quantification : The absorbance of the colored product is measured using a microplate reader.

  • IC50 Determination : The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 value is determined by plotting the viability against the inhibitor concentration.

Visualizing Key Pathways and Processes

TRK Signaling Pathway

The following diagram illustrates the canonical TRK signaling pathway, which is constitutively activated by oncogenic TRK fusions.

TRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion TRK Fusion Protein (e.g., NTRK fusion) RAS RAS TRK_Fusion->RAS PI3K PI3K TRK_Fusion->PI3K PLCg PLCγ TRK_Fusion->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Transcription_Factors Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Cell Proliferation, Survival, Differentiation

Caption: Simplified TRK signaling pathway activated by TRK fusion proteins.

Experimental Workflow for Kinase Inhibitor Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of a novel kinase inhibitor like this compound.

Kinase_Inhibitor_Workflow Compound_Synthesis Compound Synthesis and Characterization Biochemical_Assay Biochemical Kinase Assay (e.g., HTRF) Compound_Synthesis->Biochemical_Assay Cellular_Assay Cell-Based Proliferation Assay (e.g., MTT) Biochemical_Assay->Cellular_Assay Determine IC50 In_Vivo_Model In Vivo Xenograft Model Cellular_Assay->In_Vivo_Model Confirm Cellular Potency Lead_Optimization Lead Optimization In_Vivo_Model->Lead_Optimization Evaluate Efficacy and Toxicity

Caption: Preclinical workflow for kinase inhibitor development.

Conclusion

This compound is a promising novel inhibitor with potent activity against wild-type TRK kinases and the added dimension of c-Met inhibition. Its performance against wild-type TRKB and TRKC is notably potent. However, a critical gap in our understanding of this compound is its activity in the context of acquired resistance mutations, a known mechanism of treatment failure for first-generation TRK inhibitors. Further studies are required to elucidate the efficacy of this compound against solvent-front, gatekeeper, and other resistance mutations to fully understand its potential as a next-generation therapeutic for TRK fusion-positive cancers. Researchers are encouraged to consider this lack of data when designing future experiments and interpreting the potential clinical utility of this compound.

References

Comparative Analysis of the Anti-Angiogenic Effects of 1D228

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-angiogenic properties of the novel dual c-Met/TRK inhibitor, 1D228, with alternative therapeutic agents, Tepotinib (a c-Met inhibitor) and Larotrectinib (a TRK inhibitor). The information presented is intended for researchers, scientists, and drug development professionals interested in the field of angiogenesis and cancer therapeutics.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Targeting angiogenesis is a key strategy in cancer therapy. The receptor tyrosine kinases c-Met and TRK are crucial mediators of pro-angiogenic signaling pathways. This compound is a novel small molecule inhibitor designed to simultaneously target both c-Met and TRK, offering a potentially more potent anti-angiogenic and anti-tumor effect compared to single-target agents.[1][2] This guide summarizes the available experimental data to validate the anti-angiogenic effects of this compound and provides a comparative analysis with Tepotinib and Larotrectinib.

Mechanism of Action: A Dual-Targeting Approach

This compound exerts its anti-angiogenic effects by inhibiting the phosphorylation of both c-Met and Tropomyosin Receptor Kinase (TRK) receptors on endothelial cells.[1] This dual inhibition blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation, all of which are essential steps in angiogenesis.

  • c-Met Inhibition: The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates downstream pathways such as PI3K/Akt and RAS/MAPK, promoting cell survival and proliferation. This compound blocks this activation.

  • TRK Inhibition: The TRK receptors (TrkA, TrkB, and TrkC), activated by neurotrophins, also play a role in angiogenesis. This compound's inhibition of TRK phosphorylation further disrupts pro-angiogenic signaling.

By targeting both pathways, this compound is hypothesized to produce a more profound anti-angiogenic effect than inhibitors targeting either c-Met or TRK alone.

Signaling Pathway Diagram

1D228_Anti_Angiogenic_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK TRK TRK TRK->PI3K_Akt TRK->RAS_MAPK HGF HGF HGF->cMet binds Neurotrophins Neurotrophins Neurotrophins->TRK binds ID228 This compound ID228->cMet inhibits ID228->TRK inhibits Tepotinib Tepotinib Tepotinib->cMet inhibits Larotrectinib Larotrectinib Larotrectinib->TRK inhibits Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) PI3K_Akt->Angiogenesis RAS_MAPK->Angiogenesis

Caption: Signaling pathway of this compound's anti-angiogenic effect.

Comparative Performance Data

The following tables summarize the available quantitative data comparing the anti-angiogenic and anti-tumor efficacy of this compound, Tepotinib, and Larotrectinib.

Table 1: In Vitro Anti-Angiogenic Activity
CompoundTarget(s)Cell LineAssayEndpointResultCitation
This compound c-Met, TRKA, TRKB, TRKCHUVEC, C166Tube FormationDose-dependent inhibition of tube formationEffective inhibition observed[1]
Endothelial CellsMigration AssayInhibition of cell migrationNear-complete inhibition of migration[1]
c-Met KinaseKinase AssayIC500.86 nM[1]
TRKA KinaseKinase AssayIC50111.5 nM[1]
TRKB KinaseKinase AssayIC5023.68 nM[1]
TRKC KinaseKinase AssayIC5025.48 nM[1]
Tepotinib c-Metc-Met KinaseKinase AssayIC504.6 nM[1]
Larotrectinib TRKA, TRKB, TRKCVarious Cancer CellsProliferationInhibition of TRK fusion-positive cancer cellsPotent inhibitor[3][4]
Table 2: In Vivo Anti-Tumor Efficacy
CompoundTumor ModelDosageTumor Growth Inhibition (TGI)Citation
This compound Gastric Tumor Xenograft (MKN45)8 mg/kg/d94.8%[1][2]
Liver Tumor Xenograft (MHCC97H)4 mg/kg/d93.4%[1][2]
Tepotinib Gastric Tumor Xenograft (MKN45)8 mg/kg/d67.61%[1][2]
Liver Tumor Xenograft (MHCC97H)4 mg/kg/d63.9%[1][2]
Tepotinib + Larotrectinib Gastric Tumor Xenograft (MKN45)Not Specified56% reduction[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Workflow Diagram:

Tube_Formation_Assay_Workflow A Coat wells with Matrigel B Seed endothelial cells (e.g., HUVECs) on top of the Matrigel A->B C Treat cells with this compound or comparator compounds B->C D Incubate for several hours C->D E Image tube formation using microscopy D->E F Quantify tube length, branch points, and mesh area E->F

Caption: Workflow for the endothelial cell tube formation assay.

Methodology:

  • Plate Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells are seeded onto the Matrigel-coated wells.

  • Treatment: Cells are treated with varying concentrations of this compound, Tepotinib, Larotrectinib, or a vehicle control.

  • Incubation: Plates are incubated for 4-18 hours to allow for the formation of tube-like structures.

  • Imaging: The formation of capillary-like networks is observed and captured using a microscope.

  • Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of meshes using image analysis software like ImageJ.[1][5][6]

Endothelial Cell Migration (Wound Healing) Assay

This assay measures the ability of endothelial cells to migrate and close a "wound" or scratch in a cell monolayer, mimicking the cell migration that occurs during angiogenesis.

Workflow Diagram:

Wound_Healing_Assay_Workflow A Grow endothelial cells to a confluent monolayer B Create a 'scratch' or 'wound' in the monolayer with a pipette tip A->B C Wash to remove detached cells B->C D Add media containing this compound or comparator compounds C->D E Image the scratch at 0h and at subsequent time points (e.g., 12h, 24h) D->E F Measure the width of the scratch over time to determine the rate of closure E->F

Caption: Workflow for the endothelial cell migration assay.

Methodology:

  • Cell Culture: Endothelial cells are grown in a multi-well plate until they form a confluent monolayer.

  • Scratch Creation: A sterile pipette tip is used to create a linear scratch or "wound" in the center of the monolayer.

  • Washing: The wells are washed with phosphate-buffered saline (PBS) to remove any detached cells.

  • Treatment: Fresh culture medium containing different concentrations of the test compounds (this compound, Tepotinib, Larotrectinib) or a vehicle control is added to the wells.

  • Imaging: The scratch is imaged at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 12, 24 hours).

  • Quantification: The width of the scratch is measured at each time point, and the percentage of wound closure is calculated to determine the rate of cell migration.[2][7][8][9]

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor and anti-angiogenic effects of the compounds in a living organism.

Workflow Diagram:

Xenograft_Model_Workflow A Implant human tumor cells (e.g., MKN45, MHCC97H) subcutaneously into nude mice B Allow tumors to grow to a predetermined size A->B C Administer this compound, Tepotinib, or vehicle control to the mice daily B->C D Measure tumor volume regularly C->D E At the end of the study, excise tumors D->E F Analyze tumors for microvessel density (e.g., via CD31 staining) and other markers E->F

Caption: Workflow for the in vivo tumor xenograft model.

Methodology:

  • Tumor Cell Implantation: Human gastric (MKN45) or liver (MHCC97H) cancer cells are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Mice are then treated with this compound, Tepotinib, or a vehicle control, typically via oral gavage, on a daily basis.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Immunohistochemistry: Tumor sections are stained for the endothelial cell marker CD31 to assess microvessel density, providing a direct measure of angiogenesis within the tumor.

Conclusion

The available data strongly supports the potent anti-angiogenic effects of this compound, which are mediated through its dual inhibition of c-Met and TRK signaling pathways. In both in vitro and in vivo models, this compound has demonstrated superior efficacy in inhibiting key angiogenic processes and suppressing tumor growth compared to the single-target c-Met inhibitor, Tepotinib. While direct comparative data for the anti-angiogenic effects of Larotrectinib on endothelial cells is limited, the dual-targeting strategy of this compound appears to offer a significant advantage in overcoming potential resistance mechanisms and achieving a more comprehensive blockade of tumor angiogenesis. Further studies directly comparing the anti-angiogenic profiles of this compound, Tepotinib, and Larotrectinib on various endothelial cell types would be valuable to further elucidate their relative potencies and clinical potential.

References

A Comparative Toxicity Profile of 1D228 and Tepotinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity profiles of the novel c-Met/TRK inhibitor 1D228 and the established c-Met inhibitor tepotinib. This analysis is supported by preclinical and clinical data to inform early-stage drug development decisions.

Abstract

This guide presents a comparative analysis of the toxicity profiles of this compound, a novel dual inhibitor of c-Met and TRK, and tepotinib, a selective c-Met inhibitor. The available data indicates that this compound exhibits a favorable safety profile in preclinical models with lower toxicity observed compared to combination therapies. Tepotinib, while an effective therapy, is associated with a range of adverse events in clinical settings, including edema, gastrointestinal issues, and more severe but less frequent toxicities such as interstitial lung disease and hepatotoxicity. This guide summarizes the key toxicity findings for both compounds, presents in vitro and in vivo data in a comparative format, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The development of targeted cancer therapies has revolutionized oncology, with kinase inhibitors playing a pivotal role. Both this compound and tepotinib target the c-Met receptor tyrosine kinase, a key driver in various cancers. This compound additionally inhibits the Tropomyosin receptor kinase (TRK) family, offering a potential advantage in cancers where both pathways are active. A thorough understanding of the comparative toxicity of these agents is crucial for their clinical development and application.

Comparative Toxicity Profile

In Vitro Cytotoxicity

In vitro studies are fundamental in determining the potency and selectivity of kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound against various cancer cell lines.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)

Cell LineCancer TypeThis compound IC50Tepotinib IC50Reference
MHCC97HHepatocellular Carcinoma4.3 nM13 nM[1]
MKN45Gastric Cancer1 nM1.65 nM[1]
ASPC1Pancreatic Cancer1.33 µM3.78 µM[1]
HS746TGastric Cancer0.89 µM3.6 µM[1]
A549Lung Cancer-6 nM (HGF-induced c-Met phosphorylation)[2]
EBC-1Lung Cancer-9 nM (c-Met phosphorylation)[2]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

In Vivo Toxicity

Preclinical in vivo studies in animal models provide critical information on the systemic toxicity and tolerability of a drug candidate.

This compound: In vivo studies in nude mouse xenograft models of liver and gastric cancer demonstrated that this compound exhibited potent anti-tumor activity without causing discernible toxicity. Histological examination of major organs, including the heart, liver, lung, and kidney, revealed no evidence of toxicity. Furthermore, when compared to a combination of larotrectinib and tepotinib, this compound monotherapy was associated with lower toxicity[3][4].

Tepotinib: Preclinical studies with tepotinib in xenograft models have shown dose-dependent anti-tumor activity[5][6]. While specific preclinical toxicology data is less detailed in the public domain, the clinical data provides a comprehensive overview of its safety profile in humans.

Clinical Adverse Events (Tepotinib)

Tepotinib has undergone extensive clinical evaluation, notably in the VISION trial for non-small cell lung cancer (NSCLC) patients with MET exon 14 skipping alterations. The safety profile is well-characterized, with a range of common and less frequent adverse events.

Table 2: Summary of Treatment-Related Adverse Events (TRAEs) with Tepotinib in the VISION Trial (Pooled Analysis, n=313)

Adverse EventAny Grade (%)Grade ≥3 (%)Reference
Peripheral Edema67.711.8[7]
Hypoalbuminemia25.23.8[7]
Nausea23.30.6[7]
Diarrhea22.70.3[7]
Increased Blood Creatinine22.01.3[7]
Alanine Aminotransferase (ALT) Increase14.12.2[7]
Decreased Appetite11.50.3[7]
Aspartate Aminotransferase (AST) Increase11.21.9[7]
Amylase Increase10.51.9[7]

Serious Adverse Events: Serious adverse events have been reported with tepotinib, including interstitial lung disease (ILD)/pneumonitis and hepatotoxicity[8]. Fatal adverse reactions, although rare, have occurred[8].

Experimental Protocols

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in culture.

Protocol:

  • Cell Seeding: Seed cell suspensions at a density of 5,000 cells/well in a 96-well plate and pre-incubate for 24 hours.

  • Compound Addition: Add 10 µL of various concentrations of the test compounds (this compound or tepotinib) to the wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells[1][7][8][9][10].

CCK8_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Pre-incubate 24 hours A->B C Add test compounds (this compound or tepotinib) B->C D Incubate for defined period C->D E Add CCK-8 solution D->E F Incubate 1-4 hours E->F G Measure absorbance at 450 nm F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow of the CCK-8 cell viability assay.
In Vivo Tumor Xenograft and Toxicity Study

This protocol outlines the general procedure for assessing the efficacy and toxicity of anti-cancer compounds in a mouse xenograft model.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into control and treatment groups. Administer the test compounds (this compound or tepotinib) and vehicle control according to the dosing schedule.

  • Efficacy Assessment: Measure tumor volume regularly to determine the tumor growth inhibition (TGI).

  • Toxicity Assessment: Monitor animal body weight, clinical signs of toxicity, and overall health.

  • Endpoint and Analysis: At the end of the study, euthanize the animals, and collect tumors and major organs for weight measurement and histological analysis[3][11][12].

Xenograft_Workflow cluster_setup Model Setup cluster_study Study Execution cluster_data Data Collection cluster_endpoint Endpoint Analysis A Implant tumor cells in immunodeficient mice B Monitor tumor growth A->B C Randomize mice into groups B->C D Administer compounds and vehicle C->D E Measure tumor volume (Efficacy) D->E F Monitor body weight and clinical signs (Toxicity) D->F G Euthanize mice and collect tissues E->G F->G H Histological analysis of organs G->H

Caption: General workflow for in vivo tumor xenograft and toxicity studies.
Histological Examination

Histological analysis of major organs is crucial for identifying any pathological changes induced by the test compounds.

Protocol:

  • Tissue Collection: At necropsy, carefully dissect and collect major organs (e.g., heart, liver, lungs, kidneys, spleen).

  • Fixation: Fix the tissues in 10% neutral buffered formalin for at least 24 hours to preserve the tissue structure.

  • Processing: Dehydrate the fixed tissues through a series of graded alcohols and clear in xylene.

  • Embedding: Embed the tissues in paraffin wax to form blocks.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) from the paraffin blocks using a microtome.

  • Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) to visualize cellular structures.

  • Microscopic Examination: A qualified pathologist examines the stained sections under a microscope to identify any signs of tissue damage, inflammation, or other abnormalities[5][13][14].

Signaling Pathways

This compound Signaling Pathway

This compound exerts its anti-tumor effects by simultaneously inhibiting the c-Met and TRK signaling pathways. This dual inhibition blocks downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and angiogenesis[15][16][17][18].

G1 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound c-Met c-Met This compound->c-Met TRK TRK This compound->TRK PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS TRK->PI3K TRK->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Simplified signaling pathway of this compound.
Tepotinib Signaling Pathway

Tepotinib is a selective inhibitor of the c-Met receptor tyrosine kinase. By blocking c-Met phosphorylation, tepotinib inhibits downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, thereby suppressing tumor cell proliferation, survival, and invasion[2][6].

G2 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tepotinib Tepotinib c-Met c-Met Tepotinib->c-Met PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion

Caption: Simplified signaling pathway of tepotinib.

Conclusion

The available evidence suggests that this compound possesses a favorable preclinical toxicity profile, demonstrating potent anti-tumor efficacy with no obvious toxicity in animal models. Its dual inhibition of c-Met and TRK may offer a therapeutic advantage in specific cancer types. Tepotinib is an effective and approved c-Met inhibitor, but its clinical use is associated with a well-defined set of adverse events that require careful management. This comparative guide provides a foundational understanding of the toxicity profiles of these two inhibitors to aid researchers in the ongoing development of novel and safer cancer therapies. Further head-to-head preclinical toxicology studies and eventual clinical evaluation of this compound will be necessary to fully elucidate its safety profile in humans.

References

Comparative Efficacy of 1D228 in Gastric and Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel c-Met/TRK inhibitor, 1D228, against alternative therapeutic options for gastric and hepatocellular carcinoma (HCC). The data presented is based on preclinical studies, offering insights into the potential efficacy of this compound.

Overview of this compound

This compound is a potent, orally available small molecule inhibitor that targets both c-Met and Tropomyosin receptor kinase (TRK) signaling pathways.[1][2][3][4] Aberrant activation of these pathways is implicated in the progression of several cancers, including gastric and liver cancers. By dual-targeting these oncogenic drivers, this compound aims to provide a more effective anti-tumor response.[1][2][3][4]

Quantitative Efficacy Data

The preclinical efficacy of this compound has been evaluated in xenograft models of human gastric and hepatocellular carcinoma. The primary endpoint in these studies was Tumor Growth Inhibition (TGI), a measure of the reduction in tumor size in treated animals compared to a control group.

Gastric Cancer Efficacy

In a xenograft model using the MKN45 human gastric cancer cell line, this compound demonstrated superior tumor growth inhibition compared to the c-Met inhibitor tepotinib and a combination of the TRK inhibitor larotrectinib and tepotinib.[1][2][4]

Treatment GroupDosageTumor Growth Inhibition (TGI)
This compound 8 mg/kg/day 94.8%
Tepotinib8 mg/kg/day67.61%
Larotrectinib + TepotinibNot explicitly stated in the resultsLess effective than this compound
Hepatocellular Carcinoma Efficacy

Similarly, in a xenograft model using the MHCC97H human hepatocellular carcinoma cell line, this compound showed robust anti-tumor activity, significantly outperforming tepotinib.[1][2][3]

Treatment GroupDosageTumor Growth Inhibition (TGI)
This compound 4 mg/kg/day 93.4%
Tepotinib4 mg/kg/day63.9%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its in vivo efficacy.

1D228_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met P-c-Met P-c-Met c-Met->P-c-Met TRK TRK P-TRK P-TRK TRK->P-TRK This compound This compound This compound->c-Met Inhibits Phosphorylation This compound->TRK Inhibits Phosphorylation Downstream Signaling (e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) P-c-Met->Downstream Signaling (e.g., PI3K/Akt, MAPK) P-TRK->Downstream Signaling (e.g., PI3K/Akt, MAPK) Gene Expression Gene Expression Downstream Signaling (e.g., PI3K/Akt, MAPK)->Gene Expression Cell Proliferation, Angiogenesis, Survival Cell Proliferation, Angiogenesis, Survival Gene Expression->Cell Proliferation, Angiogenesis, Survival

Caption: Mechanism of action of this compound.

Experimental_Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth to Palpable Size Tumor Growth to Palpable Size Tumor Cell Implantation->Tumor Growth to Palpable Size Randomization of Animals Randomization of Animals Tumor Growth to Palpable Size->Randomization of Animals Treatment Administration Treatment Administration Randomization of Animals->Treatment Administration Tumor Volume Measurement Tumor Volume Measurement Treatment Administration->Tumor Volume Measurement Regularly Data Analysis (TGI Calculation) Data Analysis (TGI Calculation) Tumor Volume Measurement->Data Analysis (TGI Calculation) Endpoint (Tumor Excision, Western Blot, IHC) Endpoint (Tumor Excision, Western Blot, IHC) Data Analysis (TGI Calculation)->Endpoint (Tumor Excision, Western Blot, IHC)

Caption: In vivo efficacy experimental workflow.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vivo Xenograft Studies
  • Animal Model: Male BALB/c nude mice (5-6 weeks old) were used for the xenograft studies.[2] Animals were housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Cell Lines and Implantation:

    • Gastric Cancer: 5 x 106 MKN45 human gastric cancer cells were suspended in 100 µL of PBS and subcutaneously injected into the right flank of each mouse.

    • Hepatocellular Carcinoma: 5 x 106 MHCC97H human hepatocellular carcinoma cells were similarly injected.

  • Treatment:

    • When tumors reached a palpable size (approximately 100-150 mm³), mice were randomized into control and treatment groups.

    • This compound and tepotinib were administered orally once daily at the dosages specified in the data tables. The control group received the vehicle solution.

  • Efficacy Assessment:

    • Tumor volumes were measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.

    • Animal body weights were monitored as an indicator of toxicity.

    • At the end of the study, tumors were excised, weighed, and processed for further analysis (Western blot, immunohistochemistry).

    • Tumor Growth Inhibition (TGI) was calculated as: [ (1 - (Mean tumor weight of treated group / Mean tumor weight of control group)) ] × 100%.

Western Blot Analysis
  • Protein Extraction: Tumor tissues or cultured cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against c-Met, phospho-c-Met, TRK, phospho-TRK, and downstream signaling proteins. After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis
  • Cell Preparation: Cancer cells were seeded and treated with this compound at various concentrations for 24-48 hours.

  • Staining: Cells were harvested, washed with PBS, and fixed in 70% ethanol. After fixation, cells were stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle was determined.

Comparison with Standard of Care

Direct comparative efficacy data for this compound against the current standard-of-care regimens for MET-amplified or NTRK fusion-positive gastric and hepatocellular carcinomas is not yet available from clinical trials.

  • Gastric Cancer: The standard of care for advanced gastric cancer often involves a combination of chemotherapy agents such as fluoropyrimidines (e.g., 5-FU, capecitabine) and platinum-based drugs (e.g., cisplatin, oxaliplatin).[5][6][7] For HER2-positive tumors, trastuzumab is added to chemotherapy. For PD-L1 positive tumors, immune checkpoint inhibitors may be used. For NTRK fusion-positive gastric cancer, larotrectinib or entrectinib are approved targeted therapies.[8][9][10][11]

  • Hepatocellular Carcinoma: For advanced HCC, first-line treatment options include sorafenib, lenvatinib, and the combination of atezolizumab and bevacizumab.[12][13][14] For patients with NTRK gene fusions, larotrectinib and entrectinib are approved treatment options.[13] Crizotinib has also shown efficacy in a case of MET-amplified HCC.[15]

The preclinical data suggests that this compound holds promise as a potent inhibitor in gastric and hepatocellular carcinomas with c-Met or TRK alterations. Its superior TGI compared to tepotinib in these models is a strong indicator of its potential clinical utility. Further clinical investigation is warranted to establish its efficacy and safety in patients and to compare it directly with current standard-of-care treatments.

References

Independent Validation of 1D228 Preclinical Data: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of 1D228, a novel c-Met and TRK inhibitor, against other relevant targeted therapies. The data presented is compiled from published research to assist in the independent validation and assessment of this compound's therapeutic potential.

Executive Summary

This compound is a potent dual inhibitor of c-Met and Tropomyosin Receptor Kinase (TRK) signaling pathways, which are implicated in the progression of various cancers.[1][2] Preclinical studies demonstrate that this compound effectively curtails tumor growth by targeting both tumor cell proliferation and angiogenesis.[1][3][4] Comparative data indicates that this compound monotherapy exhibits superior anti-tumor activity and lower toxicity compared to the combination of established inhibitors, Larotrectinib (a TRK inhibitor) and Tepotinib (a c-Met inhibitor).[1][3][4]

Mechanism of Action: Dual Inhibition of Oncogenic Pathways

Mechanistic studies reveal that this compound exerts its anti-tumor effects through the inhibition of c-Met and TRK phosphorylation, thereby blocking their downstream signaling cascades.[1][2][3] This dual inhibition leads to G0/G1 cell cycle arrest mediated by the suppression of cyclin D1.[1][2][4] Furthermore, this compound demonstrates anti-angiogenic properties by impeding the migration and tube formation of endothelial cells, which express both TRKB and c-Met.[1][2][4]

1D228_Mechanism_of_Action cluster_cell Tumor Cell cluster_endothelial Endothelial Cell cMet c-Met Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) cMet->Downstream_Signaling TRK TRK TRK->Downstream_Signaling Proliferation Cell Proliferation Downstream_Signaling->Proliferation Survival Cell Survival Downstream_Signaling->Survival cMet_endo c-Met Angiogenesis_Signaling Angiogenic Signaling cMet_endo->Angiogenesis_Signaling TRKB_endo TRKB TRKB_endo->Angiogenesis_Signaling Migration Migration Angiogenesis_Signaling->Migration Tube_Formation Tube Formation Angiogenesis_Signaling->Tube_Formation ID228 This compound ID228->cMet Inhibits ID228->TRK Inhibits ID228->cMet_endo Inhibits ID228->TRKB_endo Inhibits

Caption: this compound dual-inhibits c-Met/TRK pathways.

Comparative Efficacy Data

In Vivo Tumor Growth Inhibition

In xenograft models of gastric and liver cancer, this compound demonstrated a significant dose-dependent anti-tumor effect, surpassing the efficacy of Tepotinib.[1][3]

Cancer ModelTreatment GroupDoseTumor Growth Inhibition (TGI)
Gastric CancerThis compound8 mg/kg/d94.8%
Tepotinib8 mg/kg/d67.61%
Liver CancerThis compound4 mg/kg/d93.4%
Tepotinib4 mg/kg/d63.9%

Table 1: Comparison of in vivo tumor growth inhibition in gastric and liver cancer models. Data sourced from published preclinical studies.[1][3]

Furthermore, in a gastric cancer xenograft model, this compound monotherapy was shown to be more effective and less toxic than the combination of Larotrectinib and Tepotinib.[1][3]

In Vitro Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) of this compound was determined to be significantly lower than that of Tepotinib in various cancer cell lines, indicating greater in vitro potency.

Cell LineCancer TypeThis compound IC50 (μM)Tepotinib IC50 (μM)
ASPC1Pancreatic1.333.78
HS746TGastric0.893.6

Table 2: In vitro anti-proliferative activity of this compound compared to Tepotinib in different cancer cell lines. Data sourced from published preclinical studies.[3]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the preclinical evaluation of this compound.

Cell Proliferation Assay (CCK8)
  • Objective: To assess the anti-proliferative effects of this compound and comparator compounds.

  • Method: Cancer cells (e.g., ASPC1, HS746T) were seeded in 96-well plates and treated with varying concentrations of this compound or Tepotinib. After a specified incubation period, Cell Counting Kit-8 (CCK8) solution was added to each well. The absorbance was measured at a specific wavelength to determine the number of viable cells. IC50 values were calculated from the dose-response curves.

CCK8_Workflow cluster_workflow CCK8 Assay Workflow start Seed Cells in 96-well Plate treat Treat with This compound/Tepotinib start->treat incubate Incubate treat->incubate add_cck8 Add CCK8 Solution incubate->add_cck8 measure Measure Absorbance add_cck8->measure calculate Calculate IC50 measure->calculate

Caption: Workflow for the CCK8 cell proliferation assay.
Western Blot Analysis

  • Objective: To investigate the effect of this compound on the phosphorylation of c-Met, TRK, and their downstream signaling proteins.

  • Method: Cancer cells were treated with this compound for a specified time. Cell lysates were prepared, and proteins were separated by SDS-PAGE. The separated proteins were transferred to a membrane, which was then incubated with primary antibodies specific for phosphorylated and total c-Met, TRK, and other proteins in the signaling cascade. After incubation with secondary antibodies, the protein bands were visualized and quantified.

In Vivo Xenograft Studies
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Method: Human cancer cells (e.g., MKN45 for gastric cancer, MHCC97H for liver cancer) were subcutaneously injected into immunodeficient mice. When tumors reached a specified volume, mice were randomized into treatment groups and dosed with this compound, a comparator drug, or a vehicle control. Tumor volume and body weight were monitored regularly. At the end of the study, tumors were excised and weighed to calculate the tumor growth inhibition (TGI).

Xenograft_Workflow cluster_workflow Xenograft Model Workflow inject Inject Cancer Cells into Mice tumor_growth Allow Tumors to Grow inject->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treat Administer this compound or Control randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor excise Excise and Weigh Tumors monitor->excise calculate_tgi Calculate TGI excise->calculate_tgi

Caption: Workflow for in vivo xenograft studies.
Endothelial Cell Tube Formation Assay

  • Objective: To assess the anti-angiogenic potential of this compound.

  • Method: Human Umbilical Vein Endothelial Cells (HUVECs) were seeded on a basement membrane matrix (e.g., Matrigel) in the presence of various concentrations of this compound. After incubation, the formation of capillary-like structures (tubes) was observed and quantified by microscopy. The ability of this compound to inhibit tube formation was compared to a control.[3]

References

A Comparative Guide to the Pharmacokinetic Properties of 1D228, a Novel c-Met/TRK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of the novel dual c-Met and TRK inhibitor, 1D228, with other relevant cancer therapeutics. The information is compiled from preclinical studies to assist in evaluating its potential as a next-generation cancer treatment.

Executive Summary

This compound is a promising tyrosine kinase inhibitor that demonstrates potent anti-tumor activity by targeting both c-Met and TRK pathways.[1][2][3][4][5] Preclinical data indicates that this compound exhibits a superior metabolic stability profile compared to the c-Met inhibitor Tepotinib, particularly in human and monkey liver microsomes, suggesting a potentially longer half-life in vivo. While comprehensive human pharmacokinetic data for this compound is not yet publicly available, this guide presents the existing preclinical data and compares it with the established pharmacokinetic profiles of Tepotinib and the TRK inhibitor Larotrectinib.

Data Presentation: Comparative Pharmacokinetic Parameters

A direct comparison of key pharmacokinetic parameters is essential for evaluating the potential of a new drug candidate. The following table summarizes the available data for this compound and its comparators, Tepotinib and Larotrectinib.

ParameterThis compoundTepotinibLarotrectinib
Maximum Plasma Concentration (Cmax) Data not available~500 ng/mL (at 500 mg dose)914 ± 445 ng/mL (at 100 mg BID)
Time to Cmax (Tmax) Data not available~8 hours1.14 ± 1.46 hours
Area Under the Curve (AUC) Data not availableData not available in ngh/mL5410 ± 3813 ngh/mL (AUC0-24h at 100 mg BID)
Half-life (t1/2) Data not available~32 hours2.99 ± 1.52 hours
Clearance (CL) Data not available20.4 L/h (apparent)57.33 ± 39.87 L/h
Oral Bioavailability A related precursor compound (6a) showed 33.57% in rats.~72%~34%

Metabolic Stability (Half-life in min) in Liver Microsomes

SpeciesThis compoundTepotinib
SD rats37.1918.08
CD-1 mice101.7315.14
Beagle dogs63.7762.23
Macaca fascicularis1653.421350.61
Human2124.021829.15

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments cited in the evaluation of this compound.

In Vitro Metabolic Stability in Liver Microsomes

This assay is designed to determine the rate of metabolic degradation of a compound by liver enzymes, providing an indication of its intrinsic clearance.

Materials:

  • Test compound (this compound)

  • Comparator compound (Tepotinib)

  • Pooled liver microsomes (human, monkey, dog, mouse, rat)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Pre-incubate a mixture of liver microsomes (0.5 mg/mL protein concentration) and the test compound (1 µM) in phosphate buffer at 37°C.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.

  • Termination: Stop the reaction by adding ice-cold acetonitrile to the aliquots.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t1/2).

In Vivo Tumor Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Human cancer cell line (e.g., MKN45 gastric cancer cells)

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the cancer cells under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule (e.g., daily). The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI).

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess for any treatment-related toxicity.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows relevant to the pharmacokinetic evaluation of this compound.

G cluster_0 In Vitro Metabolic Stability Assay Workflow A Compound Incubation with Liver Microsomes B Reaction Initiation (NADPH Addition) A->B C Time-Point Sampling B->C D Reaction Termination (Acetonitrile) C->D E LC-MS/MS Analysis D->E F Data Analysis (Half-life Calculation) E->F G cluster_1 This compound Signaling Pathway Inhibition ID228 This compound cMet c-Met Receptor ID228->cMet Inhibition TRK TRK Receptor ID228->TRK Inhibition Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) cMet->Downstream TRK->Downstream Proliferation Tumor Cell Proliferation & Angiogenesis Downstream->Proliferation

References

Evaluating the Long-Term Efficacy of 1D228 vs. Standard of Care: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the preclinical efficacy of the novel dual c-Met/Tropomyosin receptor kinase (TRK) inhibitor, 1D228, against the current standard of care for cancers driven by c-Met and TRK signaling pathways. Designed for researchers, scientists, and drug development professionals, this document summarizes available experimental data, outlines methodologies, and contextualizes the potential of this compound in the landscape of targeted cancer therapies.

Introduction to this compound: A Dual-Target Inhibitor

This compound is a novel, orally available small molecule inhibitor that targets both c-Met and TRK tyrosine kinases.[1] The rationale for its development is based on the synergistic role of c-Met and TRK signaling in promoting tumor progression, proliferation, and angiogenesis in various cancers, including gastric and hepatocellular carcinoma.[1] By simultaneously blocking these two pathways, this compound aims to offer a more potent and potentially more durable anti-tumor response compared to single-target agents.

Mechanism of Action: c-Met and TRK Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of c-Met and TRK, which in turn blocks their downstream signaling cascades.[1] Mechanistic studies have shown that this compound leads to G0/G1 cell cycle arrest by inhibiting cyclin D1 and suppresses key functions of tumor angiogenesis, such as the migration and tube formation of endothelial cells.[1]

Below are diagrams illustrating the signaling pathways targeted by this compound.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation ID228 This compound ID228->cMet

Caption: c-Met Signaling Pathway Inhibition by this compound.

TRK_Signaling_Pathway Neurotrophin Neurotrophin TRK TRK Receptor (A/B/C) Neurotrophin->TRK Binds PI3K PI3K TRK->PI3K RAS RAS TRK->RAS PLCG PLCγ TRK->PLCG AKT AKT PI3K->AKT Differentiation Cell Survival, Differentiation, Proliferation AKT->Differentiation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Differentiation PLCG->Differentiation ID228 This compound ID228->TRK Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Cell_Culture 1. Culture Gastric (MKN45) or Liver (MHCC97H) Cancer Cells Implantation 2. Subcutaneous Implantation of Cells into Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth to ~150-200 mm³ Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Oral Administration of This compound, Tepotinib, or Vehicle Randomization->Treatment Measurement 6. Measure Tumor Volume and Body Weight Every 2-3 Days Treatment->Measurement Endpoint 7. Continue Treatment for a Pre-defined Period (e.g., 2-3 weeks) Measurement->Endpoint Calculation 8. Calculate Tumor Growth Inhibition (TGI) Percentage Endpoint->Calculation Toxicity 9. Assess Toxicity via Body Weight Changes and Observation Endpoint->Toxicity

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1D228

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like the novel c-Met/TRK inhibitor 1D228 is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to adhere to established best practices for the disposal of physiologically active, small-molecule research compounds. All disposal activities must be conducted in accordance with local, state, and federal regulations, and in close consultation with your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling Precautions

Given that this compound is a potent tyrosine kinase inhibitor, it should be handled as a hazardous compound.[1] Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times when handling this compound in any form. All work with the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste materials.

  • Waste Identification and Segregation:

    • All materials that have come into contact with this compound must be considered hazardous waste. This includes:

      • Unused or expired solid this compound.

      • Solutions containing this compound.

      • Contaminated labware (e.g., pipette tips, vials, flasks).

      • Contaminated PPE (e.g., gloves, disposable lab coats).

    • Segregate this compound waste from other laboratory waste streams to prevent unintended chemical reactions.[2][3] Do not mix with incompatible materials.

  • Containerization:

    • Use only designated, chemically compatible, and leak-proof containers for this compound waste.[3][4]

    • For solid waste and contaminated labware, use a puncture-resistant container clearly marked for hazardous chemical waste.[5]

    • For liquid waste, use a sealable, non-reactive container (e.g., a high-density polyethylene carboy).

    • Never overfill waste containers; allow for adequate headspace to prevent spills or pressure buildup.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[6]

    • The label should also include the date the waste was first added to the container and the primary hazards associated with the compound (e.g., "Toxic," "Physiologically Active").

    • Follow your institution's specific labeling requirements.

  • Storage:

    • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2][7]

    • The SAA should be in a well-ventilated, secure location away from general laboratory traffic and drains.[3][5]

    • Ensure that incompatible waste types within the SAA are properly segregated.[2]

  • Disposal Request and Pickup:

    • Once a waste container is full or has reached the institutional time limit for storage in an SAA, submit a waste pickup request to your EHS department.[3][6]

    • Provide accurate and complete information about the waste composition on the pickup request form.

    • Trained EHS professionals will then collect the waste for final disposal, which is typically high-temperature incineration for compounds of this nature.[6][8]

Quantitative Data for Laboratory Waste Management

The following table provides a summary of typical quantitative limits and timelines for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific limits may vary by institution and jurisdiction.

ParameterGuidelineRegulatory Basis
Maximum Volume in SAA 55 gallons of hazardous wasteEPA (RCRA)
Maximum Acutely Toxic Waste in SAA 1 quart of liquid or 1 kg of solid (P-listed waste)EPA (RCRA)
Maximum Storage Time in SAA Up to 12 months (as long as volume limits are not exceeded)University of Pennsylvania EHRS[7]
Container Removal from SAA Within 3 calendar days after the container becomes fullUniversity of Pennsylvania EHRS[7]
pH Range for Aqueous Waste Drain Disposal Not recommended for this compound; generally between 5.5 and 10.5 for non-hazardous wasteAmerican Chemical Society[9]

Disposal Workflow

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This process ensures that all safety and regulatory considerations are met at each stage of the disposal process.

G A Generation of this compound Waste (Solid, Liquid, Contaminated Materials) B Identify as Hazardous Waste A->B C Segregate from Other Waste Streams B->C D Select Appropriate, Compatible Container C->D E Label Container Correctly ('Hazardous Waste', 'this compound', Date, Hazards) D->E F Store Sealed Container in Designated SAA E->F G Monitor Accumulation Time and Volume F->G H Submit Waste Pickup Request to EHS G->H Container Full or Time Limit Reached I EHS Collection and Final Disposal (Incineration) H->I

Caption: Workflow for the safe and compliant disposal of this compound waste.

References

Essential Safety and Handling Guidance for the Investigational Compound 1D228

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for the compound 1D228 is not publicly available at this time. The following guidance is based on general best practices for handling potent, novel chemical compounds in a laboratory setting, particularly those, like this compound, that are under investigation as potential anti-cancer agents. Researchers, scientists, and drug development professionals must exercise caution and adhere to their institution's safety protocols.

Given that this compound is identified as a novel c-Met/TRK inhibitor with anti-tumor properties, it should be handled as a potentially hazardous compound.[1][2][3] Personal Protective Equipment (PPE) is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) or a chemical fume hoodTo prevent inhalation of airborne particles or aerosols.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles; a face shield may be necessary for splash hazardsTo protect the eyes and face from contact with the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. It is advisable to double-glove.
Body Protection A lab coat or a disposable gownTo protect skin and personal clothing from contamination.

Operational Workflow for Safe Handling and Disposal

The following diagram outlines a standard operational workflow for the safe handling and disposal of potent research compounds like this compound. This workflow is designed to minimize exposure and ensure a safe laboratory environment.

Safe Handling and Disposal of this compound cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don PPE Don Appropriate PPE Prepare Workspace Prepare Workspace in Designated Area Don PPE->Prepare Workspace Weighing Weigh Compound in Vented Enclosure Prepare Workspace->Weighing Solubilization Prepare Solutions in Fume Hood Weighing->Solubilization Experimentation Conduct Experiment Solubilization->Experimentation Decontaminate Decontaminate Surfaces and Equipment Experimentation->Decontaminate Dispose Waste Dispose of Contaminated Waste Properly Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

A workflow for the safe handling and disposal of potent compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound have been published.[1][2][3] These studies describe the methodologies used to assess its inhibitory effects on c-Met and TRK, as well as its impact on tumor cell proliferation and angiogenesis. For specific experimental details, researchers should consult the primary literature.

Disposal Plan:

All waste materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, should be collected in a designated, sealed hazardous waste container. The disposal of this waste must be carried out in accordance with institutional, local, and national regulations for chemical waste.

References

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